molecular formula C16H14O5 B8019584 Sakuranetin

Sakuranetin

Número de catálogo: B8019584
Peso molecular: 286.28 g/mol
Clave InChI: DJOJDHGQRNZXQQ-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sakuranetin is a flavonoid phytoalexin that is (S)-naringenin in which the hydroxy group at position 7 is replaced by a methoxy group. It has a role as an antimycobacterial drug and a plant metabolite. It is a dihydroxyflavanone, a monomethoxyflavanone, a flavonoid phytoalexin, a member of 4'-hydroxyflavanones and a (2S)-flavan-4-one. It is functionally related to a (S)-naringenin.
This compound is a natural product found in Ageratina altissima, Chromolaena odorata, and other organisms with data available.

Propiedades

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOJDHGQRNZXQQ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sakuranetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030090
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2957-21-3
Record name Sakuranetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2957-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sakuranetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002957213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sakuranetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08517
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4',5-dihydroxy-7-methoxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAKURANETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O38P61299
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sakuranetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030090
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152 °C
Record name Sakuranetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030090
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthetic Pathway of Sakuranetin in Rice: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakuranetin (4',5-dihydroxy-7-methoxyflavanone) is a flavanone (B1672756) phytoalexin found in rice (Oryza sativa) that plays a crucial role in the plant's defense against pathogens.[1] Its biosynthesis is induced by various biotic and abiotic stressors, including pathogen infection, UV irradiation, and treatment with jasmonic acid.[2] Beyond its role in plant immunity, this compound has garnered significant interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in rice, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound in rice originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into the key intermediate naringenin (B18129), which is then methylated to yield this compound.

The key enzymes involved in this pathway are:

  • Phenylalanine Ammonia-Lyase (PAL)

  • Cinnamate-4-Hydroxylase (C4H)

  • 4-Coumarate:CoA Ligase (4CL)

  • Chalcone (B49325) Synthase (CHS)

  • Chalcone Isomerase (CHI)

  • Naringenin 7-O-Methyltransferase (NOMT)

Below is a diagram illustrating the biosynthetic pathway of this compound in rice.

Sakuranetin_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone Naringenin Naringenin Naringenin_chalcone->Naringenin This compound This compound Naringenin->this compound S-adenosyl-L-methionine PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI NOMT NOMT

Figure 1: Biosynthetic pathway of this compound in rice.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes and metabolites in the this compound biosynthetic pathway in rice.

Table 1: Enzyme Kinetic Parameters

EnzymeGene LocusSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Os4CL Os06g449304-Coumarate-2.82 min-1-[3]
Cinnamate-1.28 min-1-[3]
Caffeate-2.16 min-1-[3]
OsCHI3 Os03g60560Naringenin chalcone11.601.831.58 x 105[4]
Isoliquiritigenin50.950.000183.53[4]
OsNOMT Os12g0240900Naringenin1.9 ± 0.125 ± 3-[2]

Table 2: Metabolite Accumulation in Rice under Biotic Stress

MetaboliteConditionTissueFold Change/ConcentrationReference
This compound Magnaporthe oryzae infectionLeavesSignificant increase[2]
Naringenin Magnaporthe oryzae infectionLeavesSignificant increase[2]
This compound Brown Planthopper attack (72h)Leaf sheaths~150 µg/g FW[5]
Naringenin Brown Planthopper attack (72h)Leaf sheaths~20 µg/g FW[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Extraction and Quantification of this compound and Naringenin by LC-MS/MS

This protocol is adapted from studies quantifying this compound and its precursor in rice tissues.

a. Sample Preparation:

  • Harvest rice tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

b. Extraction:

  • Add 1 mL of 80% methanol (B129727) (or another suitable solvent mixture) to the powdered tissue.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Sonicate the sample in an ultrasonic bath for 30 minutes.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Repeat the extraction process on the pellet with another 1 mL of 80% methanol to maximize recovery.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a known volume (e.g., 200 µL) of 50% methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

c. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) over several minutes to elute the compounds, followed by a re-equilibration step. The specific gradient should be optimized for the instrument and column used.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for flavonoids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and naringenin need to be determined by infusing pure standards.

      • Naringenin: A common transition is m/z 271 -> 151.

      • This compound: A common transition is m/z 285 -> 165.

    • Quantification: A standard curve is generated using serial dilutions of pure this compound and naringenin standards to quantify the concentrations in the samples.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for measuring the transcript levels of this compound biosynthesis genes.

a. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from finely ground rice tissue using a commercial plant RNA extraction kit or a Trizol-based method.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

b. qRT-PCR:

  • Primer Design: Design gene-specific primers for the target genes (PAL, C4H, 4CL, CHS, CHI, NOMT) and a reference gene (e.g., Actin or Ubiquitin) using primer design software. Primers should typically amplify a product of 100-200 bp.

  • Reaction Setup: Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with a typical thermal profile:

    • Initial denaturation (e.g., 95°C for 5-10 min).

    • 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).

    • Melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Enzyme Assays

The following are general protocols for assaying the activity of key enzymes in the this compound pathway. These may require optimization for specific experimental conditions.

a. Chalcone Synthase (CHS) Assay (Spectrophotometric): [6]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM DTT, 50 µM p-coumaroyl-CoA, and the enzyme extract.

  • Assay Procedure:

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding 150 µM malonyl-CoA.

    • Immediately monitor the increase in absorbance at 370 nm (the wavelength of maximum absorbance for naringenin chalcone) for 5-10 minutes using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of naringenin chalcone (approximately 29,000 M-1cm-1 at 370 nm).

b. Chalcone Isomerase (CHI) Assay (HPLC-based): [7]

  • Reaction Mixture: Prepare a reaction mixture in a total volume of 200 µL containing 100 mM Tris-HCl buffer (pH 7.6), the purified recombinant CHI protein (e.g., 1 µg), and 5 mM naringenin chalcone as the substrate.

  • Assay Procedure:

    • Incubate the reaction mixture at 30°C for 2 minutes.

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex and centrifuge to separate the phases.

    • Analyze the organic phase by HPLC to quantify the formation of naringenin.

c. Naringenin 7-O-Methyltransferase (NOMT) Assay (LC-MS/MS-based): [2]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 100 µM naringenin, 200 µM S-adenosyl-L-methionine (SAM), and the enzyme extract.

  • Assay Procedure:

    • Incubate the reaction at 30°C for 30 minutes.

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex and centrifuge to separate the phases.

    • Evaporate the organic phase to dryness and reconstitute in 50% methanol.

  • Analysis: Quantify the produced this compound using LC-MS/MS as described in the metabolite quantification protocol.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the this compound biosynthetic pathway in rice.

Experimental_Workflow cluster_stress Stress Treatment cluster_sampling Sample Collection cluster_analysis Molecular & Chemical Analysis cluster_data Data Integration & Interpretation Stress Biotic/Abiotic Stress (e.g., Pathogen, JA) Sampling Time-course Sampling of Rice Tissue Stress->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction Metabolite_Extraction Metabolite Extraction Sampling->Metabolite_Extraction Protein_Extraction Protein Extraction Sampling->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR Analysis of Biosynthesis Genes cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis & Correlation qRT_PCR->Data_Analysis LC_MSMS LC-MS/MS Quantification of this compound & Naringenin Metabolite_Extraction->LC_MSMS LC_MSMS->Data_Analysis Enzyme_Assay Enzyme Activity Assays Protein_Extraction->Enzyme_Assay Enzyme_Assay->Data_Analysis

Figure 2: Experimental workflow for studying this compound biosynthesis.

Conclusion

The elucidation of the this compound biosynthetic pathway in rice provides a foundation for further research into its regulation and potential applications. The methodologies outlined in this guide offer a robust framework for investigating the roles of individual enzymes, the dynamics of metabolite accumulation, and the transcriptional control of this important defense-related pathway. Such studies are critical for developing strategies to enhance disease resistance in rice and for exploring the therapeutic potential of this compound in drug development.

References

The Occurrence and Distribution of Sakuranetin in the Plant Kingdom: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Sakuranetin, a 7-O-methylated flavanone (B1672756), is a plant secondary metabolite of significant interest to the scientific community due to its diverse pharmacological activities. As a phytoalexin, its production is often induced in response to biotic and abiotic stressors, playing a crucial role in plant defense mechanisms. This technical guide provides an in-depth overview of the natural sources and plant distribution of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes quantitative data, details experimental protocols for its extraction and analysis, and visualizes key biological pathways, offering a comprehensive resource for the scientific exploration of this promising bioactive compound.

Natural Sources and Plant Distribution of this compound

This compound is widely distributed across the plant kingdom, found in various families and genera. It can be present as an aglycone or in its glycosylated form, sakuranin. The compound was first isolated from the bark of Prunus species, commonly known as cherry trees.[1][2] Rice (Oryza sativa) is another well-studied source, where this compound acts as a major phytoalexin, with its biosynthesis being induced by various elicitors.[3][4]

The following table summarizes the plant sources of this compound, the parts of the plant where it has been identified, and its reported concentration or yield.

Table 1: Plant Sources and Quantitative Data of this compound

Plant SpeciesFamilyPlant PartConcentration/YieldCitation(s)
Oryza sativa (Rice)PoaceaeLeaves (JA-treated)~4 µg/g FW[4]
Oryza sativa (Rice)PoaceaeLeaves (CuCl₂-treated)-[4]
Oryza sativa (Rice)PoaceaeLeaves (UV-elicited)-[5]
Oryza sativa (Rice)PoaceaeStem (AgNO₃-elicited)-[6]
Prunus avium (Sweet Cherry)RosaceaeStemsHigh content[2]
Prunus puddumRosaceaeBark-[2]
Prunus pseudo-cerasusRosaceaeBark-[2]
Baccharis retusaAsteraceaeTwigs-[2][7]
Daphne aurantiacaThymelaeaceaeStem Bark50 mg from 6.5 kg[2]
Dicerothamnus rhinocerotisAsteraceaeDried LeavesMain compound[2]
Artemisia campestrisAsteraceae--[2]
Boesenbergia pandurataZingiberaceae--[2]
Juglans spp.Juglandaceae--[2]
Rhus spp.Anacardiaceae--[2]
Polymnia fruticosaAsteraceae--[2]
Eupatorium havanenseAsteraceaeWhole Plant-[2]
Xanthorrhoea hastilisXanthorrhoeaceaeDried Resin-[2]
Iris milesiiIridaceaeRhizomes-[2]
Eriodictyon californicumBoraginaceaeLeaves and Stems-[2]
Hyptis salzmaniiLamiaceaeLeaves-[2]
Teucrium stocksianumLamiaceaeAerial Parts-[2]
Viscum albumSantalaceaeTinctures-[2]
Bonnetia diniziiGuttiferaeWood-[2]
Populus sieboldiiSalicaceaeBud Exudate-[2]
Dodonaea viscosaSapindaceaeAerial Parts-[2]
Linden Honey--62.2 ± 63.8 ng/g[2]

Note: "-" indicates that the presence of this compound was confirmed, but specific quantitative data was not provided in the cited literature.

Experimental Protocols

Extraction and Purification of this compound

The following protocols are generalized methodologies based on cited literature for the extraction and purification of this compound from plant materials. Optimization may be required depending on the specific plant matrix.

2.1.1. Maceration and Solvent Extraction

This method is suitable for a wide range of plant tissues.

  • Materials:

    • Dried and powdered plant material

    • Methanol (B129727) or 80% Ethanol:Water solution

    • Filter paper and funnel or filtration apparatus

    • Rotary evaporator

  • Protocol:

    • Weigh the dried and powdered plant material.

    • Suspend the plant material in a suitable volume of methanol or 80% ethanol:water (e.g., 1:10 w/v).

    • Macerate the suspension at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract through filter paper to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

2.1.2. Extraction from Rice Leaves

This protocol is specifically for the extraction of phytoalexins from rice leaves.[4]

  • Materials:

    • Fresh rice leaves

    • Phytoalexin extraction solvent (ethanol:water:acetonitrile:acetic acid, 79:13.9:7:0.1, v/v/v/v)

    • Homogenizer (e.g., Multi Beads Shocker)

    • Centrifuge

  • Protocol:

    • Homogenize 40-200 mg of fresh rice leaf tissue in 2 mL of the phytoalexin extraction solvent.

    • Centrifuge the homogenate at 8,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for quantification.

2.1.3. Purification by Column Chromatography

Column chromatography is a common method for purifying this compound from crude extracts.

  • Materials:

    • Crude plant extract

    • Silica gel (100-200 mesh) or Sephadex LH-20

    • Glass column

    • Solvent system (e.g., hexane (B92381):ethanol gradient, or chloroform:methanol)

    • Collection tubes

  • Protocol:

    • Prepare a slurry of the stationary phase (silica gel or Sephadex LH-20) in the initial mobile phase solvent and pack it into the glass column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

    • Elute the column with a solvent gradient of increasing polarity. For example, start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethanol.

    • Collect fractions of the eluate in separate tubes.

    • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Pool the fractions containing pure this compound and evaporate the solvent.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or coupled with Mass Spectrometry (LC-MS) are the preferred methods for the accurate quantification of this compound.

2.2.1. HPLC-DAD Method

  • Instrumentation:

    • HPLC system with a DAD detector

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

    • Mobile phase: Acetonitrile (A) and 0.1% formic acid in water (B)

    • Injection volume: 10-20 µL

    • Detection wavelength: 288 nm[8]

  • Protocol:

    • Prepare a stock solution of this compound standard of known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample extract by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

    • Set up a gradient elution program. A typical gradient might be: start with 15-30% A, ramp to 50-80% A over 40 minutes.

    • Inject the calibration standards and the sample extract into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

2.2.2. LC-MS/MS Method

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile phase: Acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

    • Ionization mode: Negative or positive, depending on optimization.

    • Multiple Reaction Monitoring (MRM) transitions: Specific precursor-to-product ion transitions for this compound should be determined by infusing a standard solution. For example, a possible transition is m/z 287.1 -> 167.0.[9]

  • Protocol:

    • Follow steps 1-3 of the HPLC-DAD protocol for standard and sample preparation.

    • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a pure this compound standard.

    • Set up the LC gradient and MS acquisition method with the optimized MRM transitions.

    • Inject the calibration standards and the sample extract.

    • Quantify this compound based on the peak area of the specific MRM transition, using a calibration curve generated from the standards.

Signaling Pathways and Biosynthesis

Biosynthesis of this compound

This compound is biosynthesized from the flavanone naringenin (B18129) through a methylation step. This reaction is catalyzed by the enzyme naringenin 7-O-methyltransferase (NOMT). In rice, the gene encoding this enzyme is referred to as OsNOMT.

Sakuranetin_Biosynthesis Naringenin Naringenin This compound This compound Naringenin->this compound Methylation SAM S-Adenosyl methionine (SAM) NOMT Naringenin 7-O-methyltransferase (NOMT) SAM->NOMT SAH S-Adenosyl homocysteine (SAH) NOMT->this compound NOMT->SAH

Fig. 1: Biosynthesis of this compound from Naringenin.
Elicitor-Induced Signaling Pathway for this compound Production in Rice

In rice, the production of this compound as a phytoalexin is triggered by various biotic and abiotic elicitors. The signaling cascade involves the plant hormone jasmonic acid (JA).

Elicitor_Signaling_Pathway cluster_stress Stress Signals cluster_signal Signal Transduction cluster_response Biosynthetic Response Elicitor Elicitors (e.g., CuCl₂, Pathogen attack) JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Elicitor->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA OsMYC2 Transcription Factor (OsMYC2) JA->OsMYC2 activates OsNOMT_Gene OsNOMT Gene Expression OsMYC2->OsNOMT_Gene induces OsNOMT_Protein OsNOMT Protein OsNOMT_Gene->OsNOMT_Protein translation Sakuranetin_Biosynthesis This compound Biosynthesis OsNOMT_Protein->Sakuranetin_Biosynthesis catalyzes

Fig. 2: Jasmonic Acid Signaling Pathway for this compound Production.

Conclusion

This technical guide provides a consolidated resource on the natural sources, distribution, and analysis of this compound. The presented data and protocols are intended to facilitate further research into this pharmacologically significant flavanone. The elucidation of its widespread occurrence in the plant kingdom, coupled with robust methods for its extraction and quantification, will undoubtedly accelerate the exploration of its therapeutic potential. The visualization of its biosynthetic and signaling pathways offers a foundational understanding for researchers aiming to manipulate its production in plants or through synthetic biology approaches. As research progresses, a deeper understanding of the ecological roles and pharmacological mechanisms of this compound will continue to emerge, solidifying its importance in both plant science and drug discovery.

References

Sakuranetin: A Multifaceted Phytoalexin in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sakuranetin, a flavonoid phytoalexin, plays a pivotal role in the defense mechanisms of various plants, most notably rice (Oryza sativa), against a broad spectrum of pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's function in plant immunity. It details its biosynthesis, direct antimicrobial activities, and its recently elucidated role in modulating host cellular processes to restrict pathogen ingress. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense systems to combat invading pathogens. A key component of this defense is the production of antimicrobial secondary metabolites known as phytoalexins. This compound (5,4'-dihydroxy-7-methoxyflavanone) is a prominent phytoalexin, particularly in rice, where it confers resistance against devastating fungal pathogens like Magnaporthe oryzae, the causal agent of rice blast disease, as well as various other fungal and bacterial pathogens.[1][2] Its synthesis is induced by a variety of biotic and abiotic elicitors, including pathogen-associated molecular patterns (PAMPs), UV radiation, and signaling molecules like jasmonic acid.[1][3][4] This guide delves into the intricate mechanisms by which this compound contributes to plant defense, providing a valuable resource for researchers in plant pathology, biochemistry, and drug discovery.

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The biosynthesis of this compound from the precursor L-phenylalanine involves a series of enzymatic reactions. The final and key regulatory step is the 7-O-methylation of naringenin (B18129), catalyzed by the enzyme naringenin 7-O-methyltransferase (NOMT).[5][6] The expression of the OsNOMT gene is significantly upregulated in response to pathogen attack and elicitor treatment, leading to the accumulation of this compound at the site of infection.[2][7]

Sakuranetin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI This compound This compound Naringenin->this compound NOMT (Naringenin 7-O-methyltransferase)

Figure 1: this compound Biosynthesis Pathway.

Mechanism of Action in Plant Defense

This compound employs a dual strategy to defend the plant against pathogens: direct antimicrobial activity and modulation of host cellular processes to fortify defenses.

Direct Antifungal Activity

This compound exhibits potent antifungal activity against a range of plant pathogens. It can directly inhibit the growth of fungal mycelia and the germination of spores.[7][8] The 7-O-methylation of naringenin to form this compound is crucial for its enhanced antifungal toxicity.[3]

Table 1: Antifungal Activity of this compound against Magnaporthe oryzae

Concentration (µM)Inhibition of Germ Tube Elongation (%)Inhibition of Mycelial Growth (%)Reference
2050-[9]
3472-[9]
6789-[9]
10010036 (at 5 dpi)[9]
300-51 (at 5 dpi)[9]
Attenuation of Clathrin-Mediated Endocytosis

A novel and significant mechanism of this compound's action is its ability to attenuate clathrin-mediated endocytosis (CME) in host plant cells.[9] Pathogens often secrete effector proteins into host cells to suppress plant immunity. The uptake of some of these effectors is dependent on CME. By inhibiting this process, this compound effectively reduces the entry of pathogen effectors, thereby preventing the pathogen from establishing a successful infection.[9] This mode of action is distinct from the transcriptional regulation of defense genes often associated with plant resistance (R) genes.[9]

Sakuranetin_Signaling_Pathway cluster_pathogen Pathogen Interaction cluster_plant_cell Plant Cell Response Pathogen Pathogen PAMPs/Effectors PAMPs/Effectors Pathogen->PAMPs/Effectors Receptor Receptor PAMPs/Effectors->Receptor Recognition Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activation NOMT Gene Expression NOMT Gene Expression Signaling Cascade->NOMT Gene Expression Upregulation Naringenin Naringenin This compound This compound Naringenin->this compound NOMT Clathrin-Mediated Endocytosis Clathrin-Mediated Endocytosis This compound->Clathrin-Mediated Endocytosis Inhibition Effector Uptake Effector Uptake Clathrin-Mediated Endocytosis->Effector Uptake is required for Plant Defense Plant Defense Clathrin-Mediated Endocytosis->Plant Defense Enhancement of Effector Uptake->Plant Defense Suppression of

Figure 2: this compound Signaling and Action.

Quantitative Data on this compound Accumulation

The accumulation of this compound is a hallmark of the plant defense response, particularly in resistant cultivars. Following pathogen challenge, this compound levels increase significantly at the site of infection.

Table 2: this compound Accumulation in Rice Leaves after M. oryzae Infection

Rice LineTime Post-Infection (dpi)This compound Concentration (ng/g fresh weight)Estimated Local Concentration at Lesions (µM)Reference
Susceptible41082[9]
Resistant3Increased-[9]
Resistant44-fold increase vs 3 dpi~320 (160-fold higher than susceptible)[9]

Pathogen Detoxification of this compound

Successful pathogens have evolved mechanisms to overcome plant defenses, including the detoxification of phytoalexins. Some fungal pathogens, such as Rhizoctonia solani, can metabolize this compound into less toxic compounds.[10] This detoxification process often involves demethylation and glycosylation, rendering the this compound inactive.[10][11][12] Understanding these detoxification pathways is crucial for developing strategies to enhance the durability of plant resistance.

Experimental Protocols

This section outlines key experimental methodologies for studying the role of this compound in plant defense.

Quantification of this compound in Plant Tissues

A reliable method for quantifying this compound is essential for understanding its role in plant-pathogen interactions. High-Performance Liquid Chromatography (HPLC) is a widely used and accurate technique.[5][8]

Protocol: HPLC Analysis of this compound

  • Sample Preparation:

    • Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Extract the powdered tissue with a suitable solvent, such as methanol (B129727) or a mixture of ethanol, water, acetonitrile (B52724), and acetic acid.[13]

    • Centrifuge the extract to pellet cell debris and collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Conditions (Representative):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 288 nm.

    • Quantification: Generate a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the plant extracts based on the peak area.

HPLC_Workflow A Plant Tissue Collection (e.g., infected leaves) B Freezing in Liquid Nitrogen A->B C Grinding to a Fine Powder B->C D Solvent Extraction (e.g., Methanol) C->D E Centrifugation and Supernatant Collection D->E F Filtration (0.22 µm filter) E->F G HPLC Analysis F->G H Data Analysis (Quantification using standard curve) G->H

Figure 3: Phytoalexin Quantification Workflow.
Gene Expression Analysis by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of genes involved in this compound biosynthesis, such as OsNOMT.[2][14]

Protocol: qPCR for OsNOMT Expression

  • RNA Extraction:

    • Extract total RNA from plant tissue using a commercial kit or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for OsNOMT and a reference gene (e.g., actin or ubiquitin for normalization).

    • Perform the qPCR on a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative expression of OsNOMT in different samples (e.g., infected vs. control).[15]

Clathrin-Mediated Endocytosis Inhibition Assay

To investigate the effect of this compound on CME, fluorescent dyes that are taken up by endocytosis, such as FM4-64, or fluorescently tagged proteins can be used.

Protocol: CME Inhibition Assay

  • Plant Material: Use plant tissues such as root tips or protoplasts that are suitable for live-cell imaging.

  • Treatment: Incubate the plant material with this compound at the desired concentration and for a specific duration. A control group should be treated with a mock solution.

  • Staining: Add a fluorescent endocytic tracer (e.g., FM4-64) to the medium and incubate for a short period to allow for uptake.

  • Microscopy: Observe the internalization of the fluorescent dye using a confocal laser scanning microscope.

  • Quantification: Quantify the number and intensity of fluorescent endocytic vesicles within the cells. A reduction in the number and/or intensity of these vesicles in this compound-treated cells compared to the control indicates an inhibition of endocytosis.

Conclusion and Future Perspectives

This compound is a multifaceted phytoalexin that contributes significantly to plant defense through both direct antimicrobial action and the novel mechanism of attenuating clathrin-mediated endocytosis. This dual functionality underscores the sophistication of plant chemical defenses. Future research should focus on identifying the direct molecular targets of this compound within the fungal cell and the host endocytic machinery. Elucidating the complete signaling pathway from pathogen recognition to this compound-mediated defense responses will provide a more comprehensive understanding of its role in plant immunity. Furthermore, exploring the potential of this compound and its biosynthetic pathway in engineering broad-spectrum disease resistance in crops holds significant promise for sustainable agriculture. The pharmacological properties of this compound, including its anti-inflammatory and anti-cancer activities, also warrant further investigation for potential therapeutic applications in human health.

References

A Technical Guide to the Anti-inflammatory Properties of Sakuranetin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sakuranetin, a flavonoid phytoalexin predominantly found in plants such as Prunus species and rice, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1][2][3][4] Its mechanism of action is multifaceted, involving the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt). By inhibiting these pathways, this compound effectively reduces the expression and secretion of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anti-inflammatory effects of this compound, positioning it as a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Flavonoids have been widely investigated for their therapeutic potential, with this compound emerging as a potent anti-inflammatory agent.[4][5] this compound ( (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-chroman-4-one) is the 7-O-methylated derivative of naringenin (B18129) and acts as a phytoalexin in plants, contributing to their defense against pathogens.[1][4] Its bioactivity extends to antioxidant, antiviral, and anticancer effects, but its anti-inflammatory capacity is of particular interest for therapeutic development.[1][3][5] This document synthesizes the current technical knowledge on this compound's anti-inflammatory properties.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting several critical intracellular signaling cascades that are frequently activated during an inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. This compound has been shown to inhibit this pathway effectively. In inflammatory models, stimuli like lipopolysaccharide (LPS) trigger the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[1][6] This leads to a downstream reduction in inflammatory mediators.[1][6]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways

MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including inflammation. This compound has been observed to attenuate the phosphorylation of p38, JNK, and ERK1/2 in response to inflammatory stimuli.[2][7][8] By inhibiting the activation of these kinases, this compound prevents the downstream activation of transcription factors like AP-1, which contributes to the expression of inflammatory genes.

MAPK_Pathway cluster_mapk MAPK Cascade LPS Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK LPS->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38_path JNK_path ERK_path p38 p38 MKK3_6->p38 P Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activate JNK JNK MKK4_7->JNK P JNK->Transcription_Factors Activate ERK1_2 ERK1/2 MEK1_2->ERK1_2 P ERK1_2->Transcription_Factors Activate This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK1_2 Inhibits Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: this compound's modulation of MAPK signaling pathways.
Attenuation of PI3K/Akt and STAT3/SOCS3 Pathways

This compound also influences the PI3K/Akt and STAT3/SOCS3 signaling pathways, which are involved in cell survival, proliferation, and inflammation. It has been shown to decrease the phosphorylation of Akt, a key downstream effector of PI3K.[1][6][9] Furthermore, in models of allergic airway inflammation, this compound inhibits the activation of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor crucial for Th17 cell differentiation and the production of IL-17.[7][10] This inhibition contributes to its beneficial effects in asthma models.[7][10]

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound
Cell ModelStimulusThis compound Conc.Measured EffectResultReference
Mouse Peritoneal MacrophagesLPS (100 ng/mL) + IFN-γ (1 ng/mL)50, 100 µMNO ProductionDose-dependent reduction[2]
Mouse Peritoneal MacrophagesLPS (100 ng/mL) + IFN-γ (1 ng/mL)50, 100 µMiNOS & COX-2 ExpressionDose-dependent reduction[2]
Mouse Peritoneal MacrophagesLPS (100 ng/mL)50, 100 µMTNF-α, IL-6, IL-12 SecretionSignificant reduction at both concentrations after 6h and 24h[2][11]
RAW 264.7 MacrophagesLPS5, 20 µg/mLNO ReleaseSignificant reduction[10][12]
RAW 264.7 MacrophagesLPS5, 20 µg/mLIL-1β, IL-6 Gene ExpressionSignificant reduction[1][10]
Human ChondrocytesIL-1βNot specifiedPI3K/AKT/NF-κB pathwayInhibition of pathway activation[6]
Table 2: In Vivo Anti-inflammatory Activity of this compound
Animal ModelDisease ModelThis compound DosageMeasured EffectResultReference
BALB/c MiceOvalbumin-induced Asthma20 mg/kg (intranasal)Lung inflammation (eosinophils, neutrophils), Th2/Th17 cytokines, Mucus productionSignificant reduction[1][10]
C57BL6 MiceElastase-induced Emphysema20 mg/kg (intranasal)Lung inflammation, M-CSF, TNF-α, IL-1β, MCP-1, MIP-2 levelsSignificant reduction[1]
MiceLPS-induced Acute Lung Injury20 mg/kgNeutrophils, Macrophages, NF-κB levels, TNF-α, IL-1β levels in lungSignificant reduction[1]
RatsOsteoarthritis (DMM model)Not specified (intra-articular)Cartilage degeneration, subchondral bone changesAlleviation of OA progression[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay Using Macrophages

This protocol describes a general workflow for evaluating this compound's effect on LPS-stimulated macrophages.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Culture RAW 264.7 or Peritoneal Macrophages seed Seed cells in plates (e.g., 96-well, 24-well) start->seed adhere Allow cells to adhere (overnight incubation) seed->adhere pretreat Pre-treat with this compound (e.g., 1h) adhere->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL - 1 µg/mL) for a specified time (e.g., 6-24h) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Lyse Cells stimulate->cells griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa wb Western Blot (p-MAPK, p-Akt, IκBα) cells->wb qpcr qPCR (Gene Expression) cells->qpcr

Caption: General workflow for in vitro anti-inflammatory assays.
  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.[13][14]

  • Cell Viability Assay: To determine non-cytotoxic concentrations, cells are incubated with various concentrations of this compound for 24 hours, and viability is assessed using an MTS or MTT assay.[2][14]

  • Nitric Oxide (NO) Measurement: Cells are seeded, pre-treated with this compound for 1 hour, and then stimulated with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 1 ng/mL) for 16-24 hours. The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess Reagent System.[2]

  • Cytokine Measurement (ELISA): Macrophages are treated with this compound and stimulated with LPS (e.g., 100 ng/mL) for 6 or 24 hours. Supernatants are collected, and the levels of TNF-α, IL-6, and IL-12 are quantified using commercial ELISA kits according to the manufacturer's protocols.[2][11]

  • Western Blot Analysis: To analyze signaling proteins, cells are pre-treated with this compound (1h) and then stimulated with LPS for a short duration (e.g., 15-30 min for MAPK/IκBα phosphorylation). Total cell extracts are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total forms of p38, JNK, ERK, Akt, STAT1, and IκBα. An appropriate HRP-conjugated secondary antibody is used for detection.[2]

In Vivo Murine Model of Allergic Airway Inflammation
  • Animal Model: BALB/c mice are typically used.[1]

  • Sensitization and Challenge: An experimental model of asthma is induced by sensitizing mice with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on, for example, days 0 and 14.[15][16] Subsequently, from day 21, mice are challenged with aerosolized OVA for several consecutive days.[17][18]

  • This compound Administration: this compound (e.g., 20 mg/kg) or vehicle is administered intranasally daily during the challenge period.[1]

  • Analysis: 24 hours after the final challenge, various parameters are assessed:

    • Bronchoalveolar Lavage (BAL) Fluid: Collected to perform total and differential inflammatory cell counts (eosinophils, neutrophils).

    • Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with H&E for inflammation, PAS for mucus) to evaluate histopathological changes.

    • Lung Homogenates: Used to measure cytokine levels (e.g., IL-4, IL-5, IL-13, IL-17) by ELISA and to perform Western blot analysis for signaling proteins (p-MAPKs, p-STAT3).[7][10]

    • Serum: Blood is collected to measure OVA-specific IgE levels.[10]

Future Directions and Conclusion

The existing body of evidence strongly supports the anti-inflammatory potential of this compound. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, underscores its potential as a multi-target therapeutic agent.

A significant area for future research is the investigation of this compound's effect on the NLRP3 inflammasome . The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of highly pro-inflammatory cytokines IL-1β and IL-18.[19] Several other flavonoids, such as apigenin (B1666066) and quercetin (B1663063), have been shown to inhibit NLRP3 inflammasome activation.[20][21] Given that this compound effectively reduces IL-1β levels in various models, exploring its direct impact on NLRP3 inflammasome assembly and activation would be a logical and valuable next step in elucidating its complete anti-inflammatory profile.

References

An In-depth Technical Guide on the Antioxidant and Free Radical Scavenging Activity of Sakuranetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sakuranetin, a flavanone (B1672756) found in various plants, has demonstrated significant antioxidant and free radical scavenging properties.[1][2] This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. The primary antioxidant mechanism of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[3][4] This guide details the experimental protocols for key antioxidant assays and presents quantitative data in a structured format for comparative analysis. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's antioxidant potential for therapeutic applications.

Core Concepts: Antioxidant Activity and Free Radical Scavenging

Free radicals and other reactive oxygen species (ROS) are unstable molecules that can cause damage to cells, contributing to aging and various diseases. Antioxidants are compounds that can neutralize these harmful molecules. This compound exhibits its antioxidant effects through two primary mechanisms:

  • Direct Scavenging: this compound can directly donate a hydrogen atom or an electron to a free radical, thereby stabilizing it and preventing it from causing further damage.

  • Indirect Antioxidant Effects: this compound can upregulate the expression of endogenous antioxidant enzymes by activating cellular signaling pathways, most notably the Nrf2-ARE pathway.[3][5]

Quantitative Analysis of Antioxidant Activity

The antioxidant and free radical scavenging activities of this compound have been quantified using various assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates higher antioxidant activity.[6]

Assay Test System IC50 Value of this compound Reference Compound IC50 of Reference Source
DPPH Radical ScavengingIn vitro118.67 µg/mL (in RTEE*)Quercetin (B1663063)0.01 mg/mL[6][7]
β-carotene-linoleic acid bleachingIn vitro82.35 µg/mL (in RREE**)--[7]
Nitric Oxide ScavengingIn vitro99.99 µg/mL (in infusion extract)--[8]
Anti-influenza B/Lee/40 virusIn vitro (MDCK cells)7.21 µg/mL--[1]
Inhibition of Helicobacter pylori FabZIn vitro2.0 µMApigenin11.0 µM[1]
Inhibition of human colon carcinoma (HCT-116) cellsIn vitro68.8 ± 5.2 µg/mL--[1]

*RTEE: Rhus tripartita ethanol (B145695) extract **RREE: Rhus retinorrhoea ethanol extract

Key Signaling Pathway: Nrf2/ARE Pathway

The Nrf2/antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.[9] this compound has been shown to activate this pathway, leading to the transcription of numerous antioxidant and cytoprotective genes.[3][4]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of its target genes, initiating their transcription.[9] These genes encode for a variety of protective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[3]

Recent studies have shown that this compound can induce the activation of the Nrf2 signaling pathway in liver tissue and HepG2 cells, promoting the nuclear translocation of Nrf2.[3][4] This activation plays a crucial role in protecting against acetaminophen-induced liver injury by inhibiting oxidative stress and ferroptosis.[3][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 Induces dissociation ROS Reactive Oxygen Species Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

This compound activates the Nrf2 signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[10][11]

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a pale yellow, and the decrease in absorbance is measured spectrophotometrically at approximately 517 nm.[10][12]

  • Procedure:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).[11]

    • Prepare various concentrations of the this compound extract and a reference antioxidant (e.g., ascorbic acid or quercetin).[13]

    • Add a fixed volume of the DPPH solution to each concentration of the test sample and the reference.[10]

    • Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[10][12]

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[10]

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[10] where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare DPPH Solution (Purple) Start->Prepare_DPPH Prepare_Sample Prepare this compound and Control Samples Start->Prepare_Sample Mix Mix DPPH with Samples Prepare_DPPH->Mix Prepare_Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate End End Calculate->End

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[14]

  • Principle: The ABTS•+ has a characteristic blue-green color, which is reduced in the presence of an antioxidant. The decolorization is measured spectrophotometrically at approximately 734 nm.[15][16]

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.[15][16]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the this compound extract and a reference antioxidant to the diluted ABTS•+ solution.[14]

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17]

  • Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[18]

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution.[18]

    • Warm the FRAP reagent to 37°C.[18]

    • Add the this compound extract and a known concentration of Fe²⁺ standard to the FRAP reagent.[19][20]

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[18]

    • Measure the absorbance at 593 nm.[18]

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample to that of the Fe²⁺ standard curve.[19]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.[21][22]

  • Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants inhibit this oxidation, leading to a reduction in fluorescence.[21][23]

  • Procedure:

    • Seed cells (e.g., HepG2) in a 96-well plate and allow them to reach confluence.[23]

    • Treat the cells with various concentrations of this compound and DCFH-DA for a specific period (e.g., 1 hour).[23][24]

    • Induce oxidative stress by adding a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP).[21][23]

    • Measure the fluorescence kinetically over time using a microplate reader (excitation ~485 nm, emission ~538 nm).[23][25]

    • The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time and is often expressed as quercetin equivalents.[24][25]

Conclusion and Future Directions

This compound demonstrates potent antioxidant and free radical scavenging activities through both direct and indirect mechanisms, primarily via the activation of the Nrf2 signaling pathway. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development. Future studies should focus on in-depth in vivo investigations to validate the therapeutic potential of this compound in oxidative stress-related diseases. Furthermore, exploring its synergistic effects with other antioxidants and its formulation into effective drug delivery systems will be crucial for its translation into clinical applications.

References

The Antiviral Potential of Sakuranetin Against Influenza B Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza B virus is a significant contributor to seasonal epidemics, posing a considerable public health and economic burden. While vaccination and existing antiviral drugs are the cornerstones of influenza management, the emergence of drug-resistant strains necessitates the exploration of novel therapeutic agents. Sakuranetin, a flavonoid found in various plants, has demonstrated promising antiviral properties. This technical guide provides a comprehensive overview of the current scientific evidence regarding the anti-influenza B virus activity of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Quantitative Assessment of Antiviral Activity

In vitro studies have been pivotal in quantifying the efficacy of this compound against the influenza B virus. The primary findings from key research are summarized below, providing a clear comparison of its potency and safety profile.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound Against Influenza B/Lee/40 Virus
Compound50% Inhibitory Concentration (IC50)50% Cytotoxicity Concentration (CC50)Therapeutic Index (TI = CC50/IC50)Reference
This compound7.21 µg/ml> 100 µg/ml> 13.87[1]
Oseltamivir (B103847)80.74 µg/ml> 100 µg/ml> 1.24[1]

Data from a study by Kwon et al. (2018) demonstrates that this compound exhibits potent antiviral activity against the influenza B/Lee/40 virus, as indicated by its low IC50 value.[1] Importantly, this compound displayed no cytotoxicity at concentrations up to 100 µg/ml, resulting in a favorable therapeutic index of over 13.87.[1] In the same study, the commonly used antiviral drug oseltamivir showed weaker activity against this particular virus strain.[1]

Proposed Mechanisms of Action

The antiviral activity of this compound against influenza B virus appears to be multifaceted, targeting several stages of the viral life cycle.

Interference with Viral Lifecycle Stages

Research indicates that this compound exerts its antiviral effects by intervening at multiple points in the influenza B virus replication process. It has been shown to have inhibitory effects during viral attachment, entry into the host cell, and at post-entry steps.[1] Furthermore, this compound has been observed to directly inactivate the influenza B/Lee/40 virus in a manner that is dependent on both dose and temperature.[1] A significant aspect of its post-entry mechanism is the inhibition of viral RNA synthesis, which was noted at a concentration of 100 μg/ml.[1]

cluster_this compound This compound cluster_virus_lifecycle Influenza B Virus Lifecycle s This compound attachment Attachment s->attachment Inhibits entry Entry s->entry Inhibits replication Viral RNA Synthesis s->replication Inhibits attachment->entry entry->replication release Release replication->release

Figure 1: this compound's multi-target inhibition of the influenza B virus lifecycle.
Potential Modulation of Host Signaling Pathways (Hypothesized)

While direct evidence in the context of influenza B infection is pending, studies on this compound in other disease models suggest its potential to modulate host signaling pathways that are crucial for viral replication and the inflammatory response.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is often exploited by influenza viruses to facilitate their replication. This compound has been shown to inhibit the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK, in models of allergic airway inflammation.[2][3] This suggests a potential mechanism by which this compound could create an unfavorable intracellular environment for influenza B virus replication.

  • NF-κB Pathway: The transcription factor NF-κB is a central regulator of the inflammatory response and is activated upon influenza virus infection.[4][5] this compound has demonstrated the ability to suppress NF-κB activation in macrophages.[6] By inhibiting this pathway, this compound could potentially dampen the excessive inflammation associated with severe influenza infections.

It is important to note that the role of this compound in modulating the MAPK and NF-κB pathways during influenza B virus infection is an area for future research.

cluster_virus Influenza B Virus cluster_host Host Cell virus Influenza B Infection mapk MAPK Pathway (p38, ERK, JNK) virus->mapk Activates nfkb NF-κB Pathway virus->nfkb Activates replication Viral Replication mapk->replication Supports cytokines Pro-inflammatory Cytokines nfkb->cytokines Induces This compound This compound This compound->mapk Inhibits (Hypothesized) This compound->nfkb Inhibits (Hypothesized)

Figure 2: Hypothesized mechanism of this compound's modulation of host signaling pathways.

Detailed Experimental Protocols

This section provides representative protocols for the key in vitro assays used to evaluate the antiviral activity of compounds like this compound against influenza B virus. These are intended as a guide and may require optimization based on specific laboratory conditions and virus strains.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range at which a compound is toxic to the host cells, which is crucial for distinguishing between antiviral effects and general cytotoxicity.

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add to the wells containing the MDCK cells. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxicity concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

  • Cell Seeding: Prepare a confluent monolayer of MDCK cells in a 96-well plate as described for the cytotoxicity assay.

  • Infection and Treatment: Remove the growth medium and infect the cells with a dilution of influenza B virus that causes a complete CPE within 48-72 hours. Simultaneously, add serial dilutions of this compound to the wells. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the CPE in the virus control wells is complete.

  • CPE Assessment: The CPE can be assessed qualitatively by microscopic observation or quantitatively by staining the remaining viable cells with a dye such as crystal violet.

  • Quantification (Crystal Violet Method):

    • Fix the cells with a solution like 10% formalin.

    • Stain the fixed cells with 0.5% crystal violet solution.

    • Wash the plate to remove excess stain and allow it to dry.

    • Solubilize the stain with a solvent like methanol.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits the viral CPE by 50%.

start Start seed_cells Seed MDCK cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_compounds Prepare serial dilutions of this compound incubate1->prepare_compounds infect_and_treat Infect with Influenza B & Add this compound incubate1->infect_and_treat prepare_compounds->infect_and_treat incubate2 Incubate 48-72h infect_and_treat->incubate2 stain Fix and Stain (e.g., Crystal Violet) incubate2->stain read Measure Absorbance stain->read calculate Calculate IC50 read->calculate end End calculate->end

Figure 3: Workflow for the Cytopathic Effect (CPE) Reduction Assay.
Neuraminidase Inhibition Assay (Fluorescent)

This assay measures the ability of a compound to inhibit the activity of the viral neuraminidase enzyme, which is essential for the release of new virus particles from infected cells.

  • Reagent Preparation: Prepare a fluorescent substrate such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Setup: In a 96-well black plate, add the influenza B virus preparation, serial dilutions of this compound, and assay buffer. Include a "no inhibitor" control.

  • Pre-incubation: Incubate the plate to allow the compound to bind to the neuraminidase.

  • Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Fluorescence Reading: Measure the fluorescence (excitation ~365 nm, emission ~450 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity.

Current Gaps and Future Directions

While the existing in vitro data for this compound's anti-influenza B activity is promising, further research is necessary to fully elucidate its therapeutic potential.

  • Neuraminidase Inhibition: Quantitative data on the specific inhibition of influenza B virus neuraminidase by this compound is currently lacking. This would provide a more detailed understanding of its mechanism of action.

  • Signaling Pathway Modulation: Studies are needed to confirm whether this compound's known effects on the MAPK and NF-κB pathways in other inflammatory conditions translate to the context of an influenza B virus infection.

  • In Vivo Efficacy: To date, there is a lack of published in vivo studies evaluating the efficacy of this compound against influenza B virus in animal models. Such studies are crucial for assessing its therapeutic potential in a whole-organism system.

Conclusion

This compound has emerged as a potent inhibitor of influenza B virus replication in vitro, with a favorable safety profile. Its multi-pronged mechanism, which appears to involve the inhibition of viral attachment, entry, and RNA synthesis, makes it an attractive candidate for further drug development. Future research focusing on its specific effects on viral neuraminidase, host signaling pathways during infection, and its efficacy in in vivo models will be critical in advancing this compound as a potential novel therapeutic agent for influenza B.

References

The Anticancer Potential of Sakuranetin in Colon Carcinoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakuranetin, a natural flavonoid, has demonstrated promising anticancer properties, particularly in the context of colon carcinoma. This technical guide synthesizes the current understanding of this compound's effects on colon cancer cells, detailing its impact on cell viability, apoptosis, and cell cycle progression. Furthermore, it delves into the molecular mechanisms underlying these effects, with a focus on key signaling pathways. This document aims to provide a comprehensive resource for researchers and professionals in drug development, presenting available quantitative data, experimental methodologies, and visual representations of the implicated cellular processes.

Introduction

Colon carcinoma remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Natural compounds, such as flavonoids, have garnered considerable attention for their potential anticancer activities and favorable safety profiles. This compound, a flavanone (B1672756) found in various plants, has emerged as a compound of interest due to its observed anti-proliferative and pro-apoptotic effects on cancer cells. This guide provides an in-depth examination of the scientific evidence supporting the anticancer effects of this compound on colon carcinoma cells.

Effects on Cell Viability and Proliferation

This compound has been shown to inhibit the growth of human colon carcinoma cells. The half-maximal inhibitory concentration (IC50) of this compound on HCT-116 human colon carcinoma cells has been reported to be 68.8 ± 5.2 μg/mL[1]. This demonstrates its potential to reduce the viability and proliferation of colon cancer cells.

Data Presentation:

Table 1: Cytotoxic Activity of this compound on Colon Carcinoma Cells

Cell LineThis compound Concentration% Cell ViabilityIncubation TimeAssay
HCT-11668.8 ± 5.2 μg/mL (IC50)50%Not SpecifiedNot Specified[1]

Further research is required to generate comprehensive dose-response and time-course data for various colon cancer cell lines.

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death, in colon carcinoma cells[1]. Flavonoids, in general, are known to trigger apoptosis through the modulation of key regulatory proteins. This process is often characterized by the activation of caspases and changes in the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Experimental Protocols:

This assay is a standard method to detect and quantify apoptosis.

  • Cell Culture and Treatment: Seed colon carcinoma cells (e.g., HCT-116, Colo 320) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours). Include an untreated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Arrest

In addition to inducing apoptosis, flavonoids can exert their anticancer effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.

Experimental Protocols:

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Culture and treat colon carcinoma cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Molecular Mechanisms and Signaling Pathways

The anticancer effects of flavonoids like this compound are mediated through the modulation of various signaling pathways that are often dysregulated in cancer. While the specific pathways directly targeted by this compound in colon cancer are still under investigation, research on flavonoids in colorectal cancer points to the involvement of several key cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is common in many cancers, including colorectal cancer. Some flavonoids have been shown to inhibit this pathway, leading to decreased cancer cell survival. This compound has been observed to inhibit the PI3K/AKT signaling pathway in melanoma cells, suggesting a similar mechanism may be at play in colon cancer[1].

  • Protein Extraction: Treat colon carcinoma cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR, mTOR). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, plays a critical role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the ERK1/2 pathway in melanoma cells[1].

The protocol is similar to that for the PI3K/Akt pathway, but using primary antibodies specific for key MAPK proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38).

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in development and is frequently hyperactivated in colorectal cancer, leading to increased cell proliferation and tumor growth. Several flavonoids have been identified as inhibitors of this pathway.

This analysis would involve probing for key components of the Wnt/β-catenin pathway, such as β-catenin, GSK-3β, and c-Myc.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is observed in many cancers, including colorectal cancer, where it contributes to tumor progression and resistance to therapy.

  • Nuclear Protein Extraction: Treat colon carcinoma cells with this compound and then extract nuclear proteins.

  • EMSA or Reporter Assay: NF-κB activation can be assessed by Electrophoretic Mobility Shift Assay (EMSA) to detect NF-κB DNA binding activity or by using a luciferase reporter assay with an NF-κB response element.

Signaling Pathway Diagram

Sakuranetin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptors PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Wnt_Ligand Wnt Frizzled Frizzled Wnt_Ligand->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Frizzled->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Degradation beta_catenin->Transcription Activation IKK IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB NFkappaB->Transcription Activation This compound This compound This compound->PI3K Inhibition This compound->MEK Inhibition This compound->Destruction_Complex Modulation? This compound->IKK Inhibition

Caption: Putative signaling pathways modulated by this compound in colon carcinoma cells.

In Vivo Studies

To date, specific in vivo studies investigating the effects of this compound on colon cancer xenograft models have not been extensively reported in the available scientific literature. Such studies are crucial to validate the in vitro findings and to assess the therapeutic potential of this compound in a whole-organism context.

Experimental Protocols:
  • Cell Culture: Culture human colon carcinoma cells (e.g., HCT-116) under standard conditions.

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of colon cancer cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, western blotting).

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent against colon carcinoma cells, primarily through the induction of apoptosis and inhibition of proliferation. The modulation of key signaling pathways, such as PI3K/Akt and MAPK, appears to be central to its mechanism of action. However, to fully elucidate its therapeutic promise, further in-depth research is imperative. Future studies should focus on:

  • Generating comprehensive dose-response and time-course data for a panel of colon cancer cell lines.

  • Providing detailed quantitative analysis of apoptosis induction and cell cycle arrest at various this compound concentrations.

  • Conducting thorough investigations to pinpoint the specific molecular targets of this compound within the PI3K/Akt, MAPK, Wnt/β-catenin, and NF-κB signaling pathways in colon cancer cells.

  • Performing in vivo studies using colon cancer xenograft models to validate the in vitro findings and to evaluate the efficacy, pharmacokinetics, and safety of this compound in a preclinical setting.

The continued exploration of this compound's anticancer properties holds the potential to contribute to the development of novel and effective therapeutic strategies for colon carcinoma.

References

The Role of Sakuranetin in Modulating the PI3K/AKT/NF-κB Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sakuranetin, a natural flavonoid phytoalexin, has emerged as a significant modulator of key cellular signaling pathways implicated in inflammation, cell proliferation, and survival. This technical guide provides an in-depth analysis of this compound's role in the regulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear Factor-kappa B (NF-κB) signaling cascade. By inhibiting this pathway, this compound demonstrates considerable therapeutic potential in various disease models, including osteoarthritis, acute lung injury, and cancer.[1][2][3] This document details the molecular mechanism of action, presents quantitative data from relevant studies, outlines key experimental protocols for investigation, and visualizes the complex biological interactions.

Introduction to the PI3K/AKT/NF-κB Pathway

The PI3K/AKT/NF-κB signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and inflammation.[4] Aberrant activation of this pathway is a common feature in many human cancers and inflammatory diseases.[4][5]

  • PI3K (Phosphoinositide 3-kinase): Activated by upstream signals from receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3).[4]

  • AKT (Protein Kinase B): PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is phosphorylated and activated.[6]

  • NF-κB (Nuclear Factor-kappa B): Activated AKT can, in turn, phosphorylate and activate IκB kinase (IKK), which leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[7][8] This releases the NF-κB transcription factor, allowing it to translocate to the nucleus and initiate the transcription of target genes, many of which are pro-inflammatory and pro-survival.[7][9]

Given its central role in disease pathogenesis, this pathway is a prime target for therapeutic intervention.[8]

This compound's Mechanism of Action

This compound exerts its anti-inflammatory and anti-proliferative effects primarily by inhibiting the PI3K/AKT/NF-κB pathway.[1] Studies have shown that this compound can decrease the phosphorylation of both PI3K and AKT, thereby preventing the downstream activation of NF-κB.[1][2] This inhibition leads to a reduction in the nuclear translocation of NF-κB and a subsequent decrease in the expression of NF-κB target genes, including those for inflammatory enzymes and cytokines like iNOS, COX-2, TNF-α, IL-1β, and IL-6.[2][9]

The following diagram illustrates the signaling cascade and the inhibitory action of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (via PIP3) IKK IKK AKT->IKK Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Degradation NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates

Caption: this compound inhibits the PI3K/AKT/NF-κB signaling pathway.

Quantitative Data on this compound's Effects

Multiple studies have quantified the inhibitory effects of this compound on the PI3K/AKT/NF-κB pathway and downstream inflammatory markers. The data highlights a dose-dependent mechanism of action.

Table 1: Effect of this compound on PI3K/AKT/NF-κB Pathway Protein Expression

Target ProteinCell TypeInducing AgentThis compound Conc.Observed EffectReference
p-PI3K / p-AKTRat ChondrocytesIL-1β10, 20, 40 μMDose-dependent decrease in phosphorylation[1]
p-AKTB16BL6 Melanoma Cells-1-15 μMDose-dependent inhibition of phosphorylation[10]
p-JNK / p-p38MacrophagesLPS10, 50, 100 μMDose-dependent attenuation of phosphorylation[9]
NF-κBMouse Lung TissueLPS20 mg/kgReduced levels compared to vehicle-treated group[2]

Table 2: Effect of this compound on Inflammatory Mediators

MediatorCell/Animal ModelInducing AgentThis compound Conc./DoseObserved EffectReference
iNOS, COX-2MacrophagesLPS/IFN-γ10, 50, 100 μMDose-dependent suppression of protein synthesis[9]
TNF-α, IL-6, IL-12MacrophagesLPS10, 50, 100 μMDose-dependent inhibition of secretion[9]
TNF-α, IL-1βMouse Lung TissueElastase20 mg/kgReduced levels in lung homogenates[2]
NO, IL-1β, IL-6RAW 264.7 CellsLPS5, 20 μg/mLReduced release and gene expression[11][12]

Experimental Protocols

Investigating the effect of this compound on the PI3K/AKT/NF-κB pathway involves several key molecular biology techniques. Below are generalized protocols that can be adapted for specific experimental needs.

G A 1. Cell Culture Seed cells (e.g., chondrocytes, macrophages) in appropriate culture plates. B 2. Treatment Treat cells with inflammatory stimulus (e.g., IL-1β, LPS) +/- various concentrations of this compound. A->B C 3. Cell Lysis Harvest cells and extract total protein using RIPA buffer with protease/phosphatase inhibitors. B->C D 4. Protein Quantification Determine protein concentration using a BCA or Bradford assay. C->D E 5. Sample Preparation Normalize protein samples and prepare for downstream analysis. D->E F Western Blot (for p-AKT, p-PI3K, IκBα) E->F G ELISA (for NF-κB p65, TNF-α, IL-6) E->G H 6. Data Analysis Densitometry for Western Blot bands. Standard curve for ELISA results. F->H G->H I 7. Interpretation Evaluate the inhibitory effect of this compound on pathway activation and cytokine release. H->I

Caption: A standard experimental workflow for studying this compound's effects.

Cell Culture and Treatment
  • Cell Plating: Seed appropriate cells (e.g., RAW 264.7 macrophages, primary chondrocytes) in 6-well or 12-well plates at a density that will achieve 70-80% confluency at the time of treatment.[13]

  • Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).[13]

  • Treatment: Pre-treat cells with the this compound dilutions for a specified time (e.g., 2 hours).

  • Stimulation: Add the inflammatory stimulus (e.g., 10 ng/mL IL-1β or 1 µg/mL LPS) to the wells (except for the negative control) and incubate for the desired period (e.g., 15-30 minutes for protein phosphorylation, 24 hours for cytokine release).

Western Blot for p-PI3K, p-AKT, and Total Proteins

This protocol is used to detect changes in the phosphorylation status and total levels of key pathway proteins.[14][15]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-PI3K, total PI3K, p-AKT (Ser473), total AKT, or IκBα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to their respective total protein levels.

ELISA for NF-κB p65 Nuclear Translocation

This assay quantifies activated NF-κB in nuclear extracts.[16]

  • Nuclear Extraction: Following cell treatment, prepare nuclear and cytoplasmic extracts using a nuclear extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts.

  • ELISA Procedure:

    • Use a commercial NF-κB p65 ELISA kit.[16][17] The plate wells are pre-coated with a consensus DNA sequence that binds active NF-κB.

    • Add equal amounts of nuclear extract protein to the wells and incubate to allow NF-κB binding.

    • Wash the wells to remove non-bound proteins.

    • Add a primary antibody specific for the NF-κB p65 subunit. Incubate and wash.

    • Add an HRP-conjugated secondary antibody. Incubate and wash.[16]

    • Add TMB substrate and incubate until a blue color develops. Add a stop solution to turn the color yellow.[16]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Determine the concentration of active NF-κB p65 by comparing the sample OD values to a standard curve.

Therapeutic Implications and Future Directions

The demonstrated ability of this compound to inhibit the PI3K/AKT/NF-κB pathway underscores its potential as a therapeutic agent for a range of diseases.

  • Inflammatory Diseases: In conditions like osteoarthritis and acute lung injury, this compound can alleviate inflammation and tissue damage by suppressing the production of pro-inflammatory cytokines and enzymes.[1][2]

  • Cancer: As the PI3K/AKT pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation, this compound could serve as an anti-proliferative or apoptotic-inducing agent.[3][5] Its ability to inhibit this pathway suggests potential applications in cancer therapy, possibly as an adjunct to conventional treatments.[8][18]

Further research is necessary to fully elucidate the pharmacokinetics and bioavailability of this compound in vivo. Clinical trials are required to validate its efficacy and safety in human subjects. Molecular docking and dynamics studies could further refine the understanding of its interaction with PI3K and AKT, potentially guiding the development of more potent derivatives.[5][19]

Conclusion

This compound is a potent natural inhibitor of the PI3K/AKT/NF-κB signaling pathway. Its mechanism of action involves the suppression of key phosphorylation events, leading to reduced activation of the NF-κB transcription factor and a subsequent decrease in the expression of inflammatory and survival-related genes. The compelling preclinical data strongly support its further investigation as a promising therapeutic candidate for a variety of inflammatory and proliferative disorders. The experimental frameworks provided in this guide offer a robust starting point for researchers aiming to explore the multifaceted role of this compound in cellular signaling.

References

The Role of Sakuranetin in Rice Defense Against the Brown Planthopper: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The brown planthopper (BPH), Nilaparvata lugens, is a formidable insect pest of rice (Oryza sativa), causing substantial yield losses worldwide. In response to herbivory, rice plants have evolved sophisticated defense mechanisms, including the production of specialized metabolites. Among these, the flavonoid phytoalexin sakuranetin has emerged as a key player in mediating resistance to BPH. This technical guide provides an in-depth analysis of the function of this compound in rice defense, detailing its biosynthesis, regulation, and mode of action against the brown planthopper. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways to serve as a comprehensive resource for researchers in plant science and entomology, as well as professionals in drug development exploring natural compounds for pest control.

Introduction

The brown planthopper is a phloem-feeding insect that inflicts damage on rice plants not only through direct feeding, which leads to "hopperburn," but also by vectoring viral diseases. The intricate co-evolutionary arms race between rice and BPH has led to the development of multifaceted defense strategies in the plant. A crucial component of this defense is the induced production of secondary metabolites that can deter or poison the herbivore.

This compound, a flavanone, has been identified as a potent anti-herbivore compound in rice.[1][2] Its production is significantly upregulated in response to BPH infestation.[3][4][5] This document elucidates the critical role of this compound in the rice defense system against BPH, focusing on the molecular mechanisms and biological effects.

This compound Biosynthesis and its Regulation

The production of this compound in rice is a well-defined biochemical process that is tightly regulated, particularly in response to biotic stress.

The Biosynthetic Pathway

This compound is synthesized via the phenylpropanoid pathway. The immediate precursor for this compound is naringenin (B18129). The key enzymatic step is the O-methylation of naringenin at the 7-hydroxyl group, a reaction catalyzed by the enzyme naringenin 7-O-methyltransferase (NOMT).[6][7][8] The expression of the OsNOMT gene (Os12g0240900) is a critical control point in this compound biosynthesis.[6][8]

Sakuranetin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI This compound This compound Naringenin->this compound NOMT

Caption: this compound Biosynthesis Pathway in Rice.
Regulation by Jasmonate Signaling

The induction of this compound biosynthesis in response to BPH feeding is primarily mediated by the jasmonic acid (JA) signaling pathway.[3][5] BPH infestation triggers the production of JA, which in turn activates a signaling cascade leading to the upregulation of NOMT gene expression and subsequent accumulation of this compound.[3][9] This phytohormonal regulation ensures that the production of this defensive compound is initiated when the plant is under attack.

JA_Signaling_Pathway BPH_Attack Brown Planthopper (BPH) Attack JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis BPH_Attack->JA_Biosynthesis JA_Signaling JA Signaling Cascade JA_Biosynthesis->JA_Signaling NOMT_Expression NOMT Gene Expression JA_Signaling->NOMT_Expression Sakuranetin_Accumulation This compound Accumulation NOMT_Expression->Sakuranetin_Accumulation Rice_Resistance Enhanced Rice Resistance Sakuranetin_Accumulation->Rice_Resistance

Caption: Jasmonate (JA) Signaling Pathway for this compound Induction.

Mode of Action: Targeting Endosymbionts

The primary mechanism by which this compound confers resistance to BPH is not through direct toxicity to the insect itself, but rather by targeting its essential microbial partners.

Depletion of Yeast-Like Endosymbionts

The brown planthopper harbors beneficial yeast-like symbionts (YLS) within its fat body.[4][10] These endosymbionts are crucial for the BPH's growth, development, and reproduction, as they provide essential nutrients, such as amino acids and sterols, that are deficient in the phloem sap diet.[4][10] this compound exhibits potent antifungal activity and, when ingested by the BPH through the phloem sap, it disrupts and depletes the YLS population.[3][4][5]

Consequences for the Brown Planthopper

The loss of these vital endosymbionts has severe consequences for the BPH, leading to:

  • Reduced Survival: Nymphs feeding on this compound-containing diets or on wild-type rice that produces this compound exhibit significantly lower survival rates.[3][11]

  • Impaired Reproduction: The fecundity of female BPH is diminished, resulting in the laying of fewer eggs.[5][11]

  • Decreased Hatching Rates: The viability of the eggs that are laid is also reduced, leading to lower hatching rates.[5][11]

This indirect mode of action represents a sophisticated plant defense strategy that exploits the herbivore's dependence on its microbial symbionts.

Mode_of_Action Rice_Plant Rice Plant BPH_Feeding BPH Feeding on Phloem Rice_Plant->BPH_Feeding Sakuranetin_Ingestion Ingestion of this compound BPH_Feeding->Sakuranetin_Ingestion YLS_Depletion Depletion of Yeast-Like Symbionts (YLS) Sakuranetin_Ingestion->YLS_Depletion Nutrient_Deficiency Nutrient Deficiency in BPH YLS_Depletion->Nutrient_Deficiency Reduced_Survival Reduced Survival Nutrient_Deficiency->Reduced_Survival Impaired_Reproduction Impaired Reproduction Nutrient_Deficiency->Impaired_Reproduction Decreased_Hatching Decreased Hatching Rate Nutrient_Deficiency->Decreased_Hatching BPH_Population_Control BPH Population Control Reduced_Survival->BPH_Population_Control Impaired_Reproduction->BPH_Population_Control Decreased_Hatching->BPH_Population_Control

Caption: this compound's Mode of Action against BPH.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from studies investigating the impact of this compound on BPH.

Table 1: this compound Accumulation in Rice upon BPH Infestation

Rice VarietyTreatmentThis compound Concentration (µg/g FW)Reference
NipponbareControlNot Detected[12]
NipponbareBPH Infestation (72h)~1.5[12]
oscomt1 mutantCuCl₂ Treatment (48h)~0.8[13]
Wild-typeCuCl₂ Treatment (48h)~0.8[13]

Table 2: Effect of this compound on BPH Performance in Artificial Diet

This compound Concentration (µg/mL)BPH Nymph Survival Rate (%)Reference
0~80[11]
0.5~60[11]

Table 3: Impact of this compound on BPH Reproduction in planta

Rice GenotypeOviposition (eggs/female)Hatching Rate (%)Reference
Wild-type (WT)~350~60[11]
nomt mutant~420~90[11]

Table 4: Effect of this compound on Yeast-Like Symbiont (YLS) Abundance

Treatment/GenotypeRelative YLS AbundanceReference
BPH fed on WT riceBaseline[7]
BPH fed on nomt mutant riceSignificantly Increased[7]
BPH fed on artificial diet (Control)Baseline[7]
BPH fed on artificial diet (with this compound)Significantly Decreased[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and BPH.

Quantification of this compound in Rice Tissues by LC-MS/MS

HPLC_Protocol Start Start: Rice Tissue Collection Homogenization Homogenize in Extraction Solvent (ethanol/water/acetonitrile/acetic acid) Start->Homogenization Centrifugation Centrifuge at 8,000 x g for 15 min at 4°C Homogenization->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_MS Analyze by LC-MS/MS Supernatant_Collection->LC_MS_MS Quantification Quantify this compound LC_MS_MS->Quantification End End Quantification->End

Caption: Workflow for this compound Quantification.

Protocol:

  • Sample Preparation: Harvest rice leaf sheaths or other tissues (40-200 mg fresh weight) and immediately freeze in liquid nitrogen.[13]

  • Extraction: Homogenize the frozen tissue using a bead shocker and suspend in 2 ml of phytoalexin extraction solvent (ethanol:water:acetonitrile:acetic acid, 79:13.9:7:0.1, v/v).[10][13]

  • Clarification: Centrifuge the homogenate at 8,000 × g for 15 minutes at 4°C.[13]

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[10][13]

  • Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve generated with purified this compound.

Brown Planthopper (BPH) Bioassay on Artificial Diet

Protocol:

  • Diet Preparation: Prepare a chemically defined artificial diet.[14][15] A sterile liquid diet is prepared containing essential amino acids, sugars, vitamins, and minerals.

  • This compound Addition: For the treatment group, add a stock solution of this compound (dissolved in a suitable solvent, e.g., ethanol (B145695), and then diluted) to the artificial diet to achieve the desired final concentration (e.g., 0.5 µg/mL).[11] An equivalent amount of the solvent is added to the control diet.

  • Feeding Chamber: Use a feeding chamber, such as a double-ended glass tube, with the artificial diet held between two layers of stretched Parafilm membrane at one end.[14][15]

  • Insect Rearing: Place a cohort of synchronized BPH nymphs (e.g., freshly hatched or third-instar) into the feeding chamber.[11][14]

  • Data Collection: Record the number of surviving nymphs daily. Replace the artificial diet every 2 days to maintain freshness.[14]

  • Analysis: Calculate and compare the survival rates between the control and this compound-treated groups.

Quantification of Yeast-Like Symbionts (YLS) in BPH by qPCR

Protocol:

  • BPH Collection and Sterilization: Collect BPH from different treatment groups. Surface sterilize the insects by immersing them in 75% ethanol for 3 minutes, followed by rinsing with sterile water.[4]

  • DNA Extraction: Extract total DNA from individual or pooled BPH using a suitable DNA extraction kit.

  • Primer Design: Design specific primers for a conserved region of the YLS ribosomal DNA (e.g., 18S or ITS region) and for a BPH housekeeping gene (e.g., actin) as an internal control.[4]

  • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based or probe-based assay. The reaction mixture typically contains DNA template, primers, and qPCR master mix.

  • Data Analysis: Calculate the relative abundance of YLS by the 2-ΔΔCt method, normalizing the YLS gene expression to the BPH housekeeping gene.

Conclusion and Future Perspectives

This compound plays a vital and multifaceted role in the defense of rice against the brown planthopper. Its JA-inducible biosynthesis and its unique mode of action, targeting the insect's essential endosymbionts, highlight the sophistication of plant-herbivore interactions. A thorough understanding of this defense mechanism opens up several avenues for future research and application:

  • Breeding for Resistance: The genes involved in this compound biosynthesis, particularly NOMT, are promising targets for marker-assisted selection in breeding programs to develop BPH-resistant rice varieties.

  • Bio-pesticide Development: this compound itself or its derivatives could be explored as potential bio-pesticides for the control of BPH and other phloem-feeding insects that rely on similar endosymbionts.

  • Elucidation of Counter-defense Mechanisms: Research into how some BPH populations may overcome this defense, for instance, through detoxification of this compound or altered endosymbiont composition, will be crucial for developing durable resistance strategies.

This technical guide provides a solid foundation for researchers and professionals to delve deeper into the fascinating biology of this compound and its potential applications in sustainable agriculture.

References

An In-depth Technical Guide on the Immunomodulatory Effects of Sakuranetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory properties of sakuranetin, a naturally occurring flavanone. This compound has demonstrated significant potential as a therapeutic agent due to its potent anti-inflammatory and immunomodulatory activities. This document outlines the molecular mechanisms, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the involved signaling pathways.

Introduction to this compound

This compound is a flavonoid phytoalexin found in various plants, including cherry trees (Prunus species) and rice.[1][2][3][4][5] It is recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antifungal, and antiviral properties.[1][3][6][7][8][9] Its ability to modulate the immune response makes it a compelling candidate for the development of novel therapies for inflammatory and autoimmune diseases.

Immunomodulatory Mechanisms of Action

This compound exerts its immunomodulatory effects through the regulation of key signaling pathways and the suppression of pro-inflammatory mediators.

2.1. Inhibition of Pro-inflammatory Cytokines and Enzymes

This compound has been shown to significantly inhibit the production and expression of several pro-inflammatory cytokines and enzymes in various immune cells, particularly macrophages. In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12).[1][2][10] It also reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.[1][2][3]

2.2. Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its influence on critical intracellular signaling cascades:

  • NF-κB Pathway: this compound has been reported to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[3][11] However, some studies suggest its effect on iNOS is independent of NF-κB signaling and more reliant on STAT1 inhibition.[2]

  • MAPK Pathway: this compound attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[1][12][13] The inhibition of these pathways contributes to the downregulation of inflammatory cytokine production.

  • STAT3 Pathway: In models of allergic airway inflammation, this compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key player in Th17 cell differentiation and inflammatory responses.[1][12][13]

  • PI3K/AKT Pathway: this compound can also inhibit the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is involved in cell proliferation, differentiation, and inflammation.[1][3][11]

2.3. Effects on Immune Cells

This compound modulates the function of various immune cells:

  • Macrophages: It inhibits the M1-like macrophage polarization and reduces the expression of co-stimulatory molecules like CD86 and CD40 on the surface of macrophages, thereby dampening the adaptive immune response.[1][2][3]

  • Eosinophils and Neutrophils: In animal models of allergic asthma, this compound treatment leads to a reduction in the infiltration of eosinophils and neutrophils in the lungs.[1][13]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the immunomodulatory effects of this compound.

Table 1: In Vitro Effects of this compound on Macrophages

Cell TypeStimulantThis compound ConcentrationMeasured ParametersResultsReference
Mouse Peritoneal MacrophagesLPS50 µM, 100 µMTNF-α, IL-6, IL-12 secretionDose-dependent decrease in all cytokines.[2][10]Kim et al., 2016
Mouse Peritoneal MacrophagesLPS + IFN-γ10-100 µMNO production, iNOS, COX-2 expressionDose-dependent reduction in NO; inhibition of iNOS and COX-2.[2][14]Kim et al., 2016
RAW 264.7 MacrophagesLPS5, 20 µg/mLNO release, IL-1β, IL-6 gene expressionSignificant reduction in NO and cytokine expression.[1][15]Santana et al., 2019
Mouse Peritoneal MacrophagesLPS50 µM, 100 µMCD86, CD40 surface expressionDose-dependent decrease in MFI for both molecules.[2]Kim et al., 2016

Table 2: In Vivo Effects of this compound

Animal ModelDisease ModelThis compound DosageAdministration RouteKey FindingsReference
BALB/c MiceAllergic Asthma (Ovalbumin-induced)20 mg/kg/dayIntranasalReduced serum IgE, lung inflammation (eosinophils, neutrophils), and Th2/Th17 cytokines.[1][13]Santana et al., 2019
C57BL/6 MiceEmphysema (Elastase-induced)20 mg/kgIntranasalReduced lung inflammation and levels of M-CSF, TNF-α, IL-1β, MCP-1, and MIP-2.[1][7]Taguchi et al.
MiceAcute Lung Injury (LPS-induced)Not specifiedNot specifiedReduced neutrophils in blood and BALF, decreased M1-like macrophages, and lower levels of TNF-α and IL-1β in the lungs.[3]Bittencourt-Mernak et al.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

4.1. In Vitro Anti-inflammatory Assay in Macrophages

  • Cell Culture: Peritoneal macrophages are isolated from thioglycollate-injected mice and cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics. RAW 264.7 macrophage cell lines are also commonly used.

  • Stimulation: Cells are pre-treated with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) with or without interferon-gamma (IFN-γ) (e.g., 10 ng/mL) for a specified duration (e.g., 6 or 24 hours).

  • Cytokine Measurement: Supernatants are collected, and the concentrations of TNF-α, IL-6, and IL-12 are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Nitric Oxide (NO) Assay: NO production in the supernatant is measured using the Griess reaction.

  • Western Blot Analysis: Cell lysates are prepared to analyze the protein expression and phosphorylation status of key signaling molecules such as iNOS, COX-2, IκBα, and MAPKs (p38, JNK, ERK) and STAT1. GAPDH is typically used as a loading control.

  • Flow Cytometry: To assess the expression of surface markers, cells are stained with fluorescently labeled antibodies against CD86 and CD40 and analyzed by flow cytometry.

4.2. In Vivo Murine Model of Allergic Asthma

  • Animals: BALB/c mice are commonly used.

  • Sensitization and Challenge: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14. From day 21 to 27, mice are challenged daily with an intranasal administration of OVA.

  • This compound Treatment: A solution of this compound (e.g., 20 mg/kg) is administered intranasally daily during the challenge period. A vehicle control group and a positive control group (e.g., dexamethasone) are included.

  • Analysis: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to count inflammatory cells (eosinophils, neutrophils). Lungs are harvested for histological analysis (H&E and PAS staining for inflammation and mucus production) and for protein extraction to perform Western blot analysis of signaling pathways (MAPK, STAT3). Serum is collected to measure IgE levels by ELISA.

Visualization of Signaling Pathways and Workflows

5.1. Signaling Pathways Modulated by this compound

Sakuranetin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK MAPK (JNK, p38, ERK) TLR4->MAPK PI3K_AKT PI3K/AKT TLR4->PI3K_AKT NFkB NF-κB TLR4->NFkB IFNR IFN-γR STAT1 STAT1 IFNR->STAT1 LPS LPS LPS->TLR4 IFNg IFN-γ IFNg->IFNR This compound This compound This compound->MAPK This compound->PI3K_AKT This compound->STAT1 This compound->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-12, iNOS, COX-2) MAPK->Gene_Expression PI3K_AKT->Gene_Expression STAT1->Gene_Expression NFkB->Gene_Expression

Caption: this compound inhibits multiple pro-inflammatory signaling pathways.

5.2. Experimental Workflow for In Vitro Macrophage Assay

Macrophage_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Isolation Isolate/Culture Macrophages Pretreatment Pre-treat with This compound Cell_Isolation->Pretreatment Stimulation Stimulate with LPS +/- IFN-γ Pretreatment->Stimulation ELISA ELISA for Cytokines (TNF-α, IL-6, IL-12) Stimulation->ELISA Griess_Assay Griess Assay for NO Stimulation->Griess_Assay Western_Blot Western Blot for Signaling Proteins Stimulation->Western_Blot Flow_Cytometry Flow Cytometry for CD86/CD40 Stimulation->Flow_Cytometry

Caption: Workflow for assessing this compound's effect on macrophages.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent immunomodulatory and anti-inflammatory properties. Its ability to target multiple key signaling pathways, including NF-κB, MAPK, STAT3, and PI3K/AKT, underscores its potential for therapeutic applications in a range of inflammatory conditions. The preclinical data summarized in this guide provide a strong rationale for further investigation.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound.

  • Conducting comprehensive pharmacokinetic and toxicological studies.

  • Evaluating its efficacy in a broader range of preclinical disease models.

  • Ultimately, translating these findings into clinical trials to assess its safety and efficacy in human subjects.

The continued exploration of this compound's immunomodulatory effects holds significant promise for the development of novel, effective, and safe therapies for inflammatory diseases.

References

A Technical Guide to the Antiparasitic Activity of Sakuranetin Against Leishmania spp.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a complex and often neglected tropical disease caused by protozoan parasites of the genus Leishmania. Transmitted by the bite of infected sandflies, the disease manifests in various clinical forms, including cutaneous, mucocutaneous, and the fatal visceral leishmaniasis.[1][2] Current chemotherapeutic options are limited by issues of toxicity, high cost, and increasing parasite resistance, necessitating the discovery of novel, safer, and more effective antileishmanial agents.[3][4]

Natural products, particularly plant-derived flavonoids, have emerged as a promising source for new drug leads due to their diverse pharmacological activities.[5][6] this compound, a methoxylated flavanone (B1672756) found in various plants, has demonstrated a range of biological properties, including anti-inflammatory, antioxidant, antimicrobial, and antiparasitic effects.[7][8][9] This technical guide provides an in-depth overview of the current scientific knowledge regarding the activity of this compound against Leishmania spp., focusing on quantitative efficacy data, detailed experimental methodologies, and its proposed mechanisms of action.

In Vitro Antileishmanial Efficacy of this compound

In vitro studies have confirmed that this compound is active against both the extracellular promastigote and intracellular amastigote forms of several Leishmania species. The 50% inhibitory concentration (IC50) values from key studies are summarized below. Notably, this compound demonstrates activity against L. amazonensis, L. braziliensis, L. major, and L. chagasi.[7][8] The presence of a hydroxyl group at the C-4′ position and a methoxyl group at C-7 are critical for its antiparasitic activity.[7][8] In contrast, its precursor, naringenin, shows no significant activity, highlighting the importance of this compound's specific chemical structure.[7][8]

Table 1: Antileishmanial Activity of this compound (Promastigotes)

Leishmania Species IC50 (µg/mL) Reference
L. (L.) amazonensis 43 - 52 [7]
L. (V.) braziliensis 43 - 52 [7]
L. (L.) major 43 - 52 [7]

| L. (L.) chagasi | 43 - 52 |[7][8] |

Table 2: Antileishmanial Activity of this compound (Amastigotes)

Leishmania Species IC50 (µg/mL) Reference

| L. amazonensis | 51.89 |[5] |

Cytotoxicity and Selectivity Profile

An ideal antileishmanial drug candidate must exhibit high potency against the parasite while demonstrating low toxicity to host mammalian cells. Cytotoxicity is typically assessed using macrophage cell lines, as they are the primary host cells for Leishmania amastigotes.[10] this compound has been shown to be non-cytotoxic to peritoneal macrophages at concentrations up to 200 µM (approximately 57 µg/mL).[11] The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) for a mammalian cell line to the IC50 against the parasite, is a critical measure of a compound's therapeutic window. An SI value greater than 10 is generally considered promising for a potential drug candidate.[12]

Table 3: Cytotoxicity and Selectivity of this compound

Cell Line CC50 (µM) CC50 (µg/mL) Selectivity Index (SI) vs. L. amazonensis amastigotes Reference

| Mouse Peritoneal Macrophages | > 200 | > 57.2 | > 1.1 |[11] |

Proposed Mechanisms of Action

The precise antileishmanial mechanism of this compound is not fully elucidated; however, research on flavonoids against Leishmania and this compound's effects on other cell types points toward a multi-targeted mode of action involving mitochondrial dysfunction, induction of oxidative stress, and immunomodulation.[13][14]

Induction of Apoptosis-Like Cell Death via Mitochondrial Dysfunction

Many flavonoids exert their antiparasitic effects by targeting the parasite's single mitochondrion, a validated drug target.[15][16] This process typically involves the generation of reactive oxygen species (ROS), which leads to a collapse of the mitochondrial membrane potential (ΔΨm), disrupts ATP production, and ultimately triggers an apoptosis-like cell death cascade in the parasite.[2][14][16] Key markers of apoptosis in Leishmania include phosphatidylserine (B164497) externalization, DNA fragmentation, and cell cycle arrest.[17][18]

Sakuranetin_Mechanism_Leishmania cluster_0 This compound Action cluster_1 Parasite Cellular Events cluster_2 Cellular Outcome This compound This compound ROS ↑ Reactive Oxygen Species (ROS) Production This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP ATP ↓ ATP Production Mito->ATP Apoptosis Apoptosis-Like Cell Death MMP->Apoptosis ATP->Apoptosis DNA_frag DNA Fragmentation Apoptosis->DNA_frag

Caption: Proposed mechanism of this compound against Leishmania spp.

Immunomodulatory Effects on Host Macrophages

Beyond its direct leishmanicidal activity, this compound possesses significant anti-inflammatory properties that may contribute to its therapeutic effect.[13] Successful Leishmania infection relies on the parasite's ability to modulate the host immune response within macrophages. This compound has been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12), in macrophages stimulated with lipopolysaccharide (LPS).[11][13] It also decreases the surface expression of co-stimulatory molecules like CD40 and CD86.[11] This modulation of the host's inflammatory response could help control the pathology associated with leishmaniasis.

Sakuranetin_Immunomodulation LPS LPS Stimulation Macrophage Macrophage LPS->Macrophage Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Macrophage->Cytokines Produces This compound This compound This compound->Macrophage Inhibits Activation

Caption: Immunomodulatory effect of this compound on macrophages.

Detailed Experimental Protocols

The following section outlines the standard methodologies used to evaluate the antileishmanial activity and mechanism of action of compounds like this compound.

General Experimental Workflow

The in vitro screening process follows a logical progression from assessing activity against the easily cultured promastigote form to the more clinically relevant intracellular amastigote form, followed by host cell cytotoxicity evaluation to determine selectivity.

Experimental_Workflow start Start: Compound (this compound) promo_assay Promastigote Viability Assay start->promo_assay ic50_promo Determine IC50 (Promastigotes) promo_assay->ic50_promo amast_assay Intracellular Amastigote Assay ic50_promo->amast_assay Active? ic50_amast Determine IC50 (Amastigotes) amast_assay->ic50_amast cyto_assay Macrophage Cytotoxicity Assay ic50_amast->cyto_assay si_calc Calculate Selectivity Index (SI) SI = CC50 / IC50 ic50_amast->si_calc cc50 Determine CC50 (Host Cells) cyto_assay->cc50 cc50->si_calc end End: Candidate Profile si_calc->end

Caption: Workflow for in vitro antileishmanial drug screening.

Antileishmanial Susceptibility Assays
  • Promastigote Viability Assay :

    • Culturing : Leishmania promastigotes are cultured in appropriate liquid media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 25-26°C until they reach the logarithmic growth phase.[19][20]

    • Assay Setup : Parasites are seeded into 96-well plates at a density of approximately 1-2 x 10^5 cells/mL.[19]

    • Treatment : The parasites are incubated with serial dilutions of this compound for 48 to 72 hours. A solvent control (e.g., DMSO) and a positive control drug (e.g., Amphotericin B) are included.[19][21]

    • Viability Assessment : Parasite viability is determined using a metabolic indicator dye such as Resazurin (AlamarBlue) or MTT. The fluorescence or absorbance is measured using a plate reader.[22]

    • IC50 Calculation : The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[22]

  • Intracellular Amastigote Assay :

    • Host Cell Culture : A macrophage cell line (e.g., J774.A1, THP-1) or primary peritoneal macrophages are seeded in 96-well plates and allowed to adhere.[1][21]

    • Infection : Adhered macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 for several hours.[20]

    • Treatment : Non-phagocytosed promastigotes are washed away, and the infected cells are incubated with serial dilutions of this compound for 72 hours.[21]

    • Quantification : The plates are fixed, stained (e.g., with Giemsa), and the number of amastigotes per 100 macrophages is determined by microscopy. Alternatively, high-content imaging systems or qPCR can be used for quantification.[20]

    • IC50 Calculation : The IC50 value against intracellular amastigotes is determined as described for promastigotes.[22]

Cytotoxicity Assay
  • Cell Culture : Macrophages (the same type used in the amastigote assay) are seeded in 96-well plates.[22]

  • Treatment : Cells are incubated with the same serial dilutions of this compound for the same duration as the amastigote assay (typically 72 hours).[11]

  • Viability Assessment : Cell viability is measured using the Resazurin or MTT assay, similar to the promastigote assay.[11]

  • CC50 Calculation : The 50% cytotoxic concentration (CC50) is calculated from the resulting dose-response curve.[22]

Mechanism of Action Assays
  • Reactive Oxygen Species (ROS) Detection :

    • Leishmania promastigotes are treated with this compound at its IC50 concentration.

    • The parasites are then incubated with a fluorescent probe, such as H2DCFDA, which becomes fluorescent upon oxidation by ROS.[12][23]

    • The increase in fluorescence, corresponding to ROS levels, is measured using a flow cytometer or fluorescence plate reader.[12]

  • Mitochondrial Membrane Potential (ΔΨm) Assay :

    • Promastigotes treated with this compound are incubated with a potentiometric fluorescent dye like JC-1 or Rhodamine 123.

    • In healthy mitochondria with high membrane potential, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.[2]

    • The shift from red to green fluorescence, indicating mitochondrial depolarization, is quantified by flow cytometry.[2]

  • Apoptosis and Cell Cycle Analysis :

    • Annexin V/Propidium Iodide (PI) Staining : this compound-treated parasites are co-stained with Annexin V-FITC (which binds to externalized phosphatidylserine in early apoptotic cells) and PI (which enters late apoptotic or necrotic cells with compromised membranes).[24]

    • TUNEL Assay : To detect DNA fragmentation, a hallmark of late apoptosis, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used.[17][25]

    • Analysis : Stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis and to assess cell cycle distribution.[17]

Conclusion

This compound demonstrates consistent in vitro activity against multiple Leishmania species at concentrations that are non-toxic to host macrophages.[7][11] While its precise molecular targets within the parasite are still under investigation, evidence suggests a mechanism involving the induction of mitochondrial dysfunction and oxidative stress, leading to an apoptosis-like cell death.[14][16] Furthermore, its immunomodulatory properties may provide an additional therapeutic benefit by tempering the host inflammatory response.[13] The favorable preliminary data warrant further investigation, including in vivo efficacy studies in animal models of leishmaniasis and formulation development to improve bioavailability. This compound stands as a promising natural product scaffold for the development of new antileishmanial chemotherapies.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Sakuranetin from Prunus puddum Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakuranetin, a methylated flavonoid, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] First isolated from the bark of Prunus puddum, this natural compound holds promise for the development of novel therapeutics.[1][2] This document provides detailed application notes and protocols for the extraction and isolation of this compound from Prunus puddum bark, intended to guide researchers in obtaining this valuable compound for further investigation.

Quantitative Data Summary

The following tables summarize the quantitative data related to the extraction and analysis of this compound from Prunus species.

Table 1: Extraction Yield of this compound from Prunus Species

Plant SourceExtraction MethodSolvent(s)YieldReference
Prunus puddumMaceration followed by solvent extractionAlcohol, Benzene (B151609)1% of air-dried bark[2]
Prunus yedoensisNot specifiedNot specified0.108 ± 0.023%[3]

Table 2: HPLC Analysis Parameters for this compound

ParameterValueReference
ColumnChiralpak AD-RH[4]
Mobile PhaseAcetonitrile (B52724):Water (ratio not specified)[4]
Detection Wavelength288 nm[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Prunus puddum Bark

This protocol is based on the classical method for this compound extraction, which involves initial extraction with a polar solvent followed by partitioning with a less polar solvent.

Materials:

  • Dried and powdered bark of Prunus puddum

  • Ethanol (95%)

  • Benzene

  • Glacial Acetic Acid

  • Distillation apparatus

  • Reflux condenser

  • Filter paper and funnel

  • Crystallization dish

Procedure:

  • Initial Extraction:

    • Percolate the powdered bark of Prunus puddum (2 kg) with cold alcohol twice.[2]

    • Allow each extraction to proceed for 48 hours.[2]

    • Combine the alcoholic extracts and concentrate them by distillation to a volume of approximately 300 c.c.[2]

    • Let the concentrated extract stand for two days, during which a deep red, sticky solid will separate.[2]

    • Filter the mixture to collect the solid residue.[2]

  • Solvent Partitioning:

    • Extract the collected solid residue twice with hot benzene (100 c.c. each) by refluxing on a water bath for 30 minutes.[2]

    • Combine the benzene extracts (Fraction A).[2]

  • Crystallization:

    • Allow the benzene extract (Fraction A) to cool slowly. A colorless crystalline solid of this compound will deposit.[2]

    • Collect the crystals by filtration.

    • Recrystallize the crude this compound from glacial acetic acid to obtain colorless prismatic needles.[2]

    • Evaporate the remaining benzene solution to obtain a pale yellow solid. This can be recrystallized first from benzene and then from acetic acid to yield a further quantity of this compound.[2]

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general guideline for the purification of this compound from the crude extract using column chromatography. Optimization of the mobile phase may be required.

Materials:

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the glass column and allow it to pack uniformly, avoiding air bubbles.

    • Wash the column with hexane until the silica gel is well-settled.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane. A suggested gradient could be:

      • 100% Hexane

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • 80:20 Hexane:Ethyl Acetate

      • 70:30 Hexane:Ethyl Acetate

      • 50:50 Hexane:Ethyl Acetate

      • 100% Ethyl Acetate

      • Ethyl Acetate with increasing proportions of Methanol if necessary.

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).

    • Visualize the spots under UV light.

    • Combine the fractions that contain pure this compound (based on TLC analysis).

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

Protocol 3: Quantitative Analysis of this compound by HPLC

This protocol outlines a general method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified this compound standard

  • This compound extract samples

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (optional, for peak shape improvement)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of a known concentration of pure this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation:

    • Dissolve a known weight of the this compound extract in the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid, if necessary). A typical gradient might start with a lower concentration of acetonitrile and increase over time.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 288 nm.[4]

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the calibration standards and the sample solutions into the HPLC system.

    • Record the chromatograms and the peak areas for this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_isolation Isolation & Purification cluster_analysis Analysis start Start: Prunus puddum Bark powder Powdered Bark start->powder maceration Maceration with Alcohol powder->maceration concentrate Concentrate Alcoholic Extract maceration->concentrate partition Extract with Hot Benzene concentrate->partition crystallization Crystallization from Acetic Acid partition->crystallization column Column Chromatography crystallization->column hplc HPLC Analysis column->hplc end End: Purified this compound hplc->end

Caption: Workflow for this compound Extraction and Isolation.

Signaling Pathway

signaling_pathway cluster_inhibition This compound Action cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response This compound This compound erk ERK1/2 This compound->erk inhibits pi3k PI3K This compound->pi3k inhibits inflammation Inflammation This compound->inflammation reduces chondrogenesis Chondrogenesis This compound->chondrogenesis promotes melanogenesis Melanogenesis This compound->melanogenesis stimulates erk->inflammation promotes erk->melanogenesis regulates akt AKT pi3k->akt activates pi3k->melanogenesis regulates nfkb NF-κB akt->nfkb activates nfkb->inflammation promotes

Caption: this compound's Inhibition of ERK and PI3K/AKT Pathways.

Discussion

The provided protocols offer a foundational approach for the successful extraction and isolation of this compound from Prunus puddum bark. Researchers should note that the yields and purity of the final product can be influenced by various factors, including the geographical source and harvesting time of the plant material, as well as the specific parameters of the extraction and purification processes. Therefore, optimization of these protocols may be necessary to achieve the desired results for specific research applications.

The biological activity of this compound is a key area of interest for drug development. As illustrated in the signaling pathway diagram, this compound has been shown to inhibit the ERK1/2 and PI3K/AKT pathways.[2][5] This inhibition can lead to a reduction in inflammation and may promote chondrogenesis, suggesting its potential therapeutic use in conditions like osteoarthritis.[2] Furthermore, its role in stimulating melanogenesis warrants further investigation for applications in skin pigmentation disorders.

These application notes and protocols are intended to serve as a comprehensive guide for researchers. Adherence to good laboratory practices and safety precautions is essential when working with organic solvents. Further characterization of the isolated this compound using techniques such as NMR and mass spectrometry is recommended to confirm its identity and purity.

References

Application Note: Stereospecific Analysis of Sakuranetin Using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the stereospecific analysis of sakuranetin. Chiral separation of this compound enantiomers is critical for pharmacokinetic studies, drug development, and understanding its stereospecific biological activities. This document provides a comprehensive protocol for the separation and quantification of (R)- and (S)-sakuranetin, along with method validation data and insights into its biological significance.

Introduction

This compound, a flavanone (B1672756) found in various plants, exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and antifungal activities.[1][2] As this compound possesses a chiral center, it exists as two enantiomers: (R)-sakuranetin and (S)-sakuranetin. It is increasingly recognized that enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles. Emerging research suggests potential stereospecific activity, with (S)-sakuranetin showing notably higher inhibitory activity against the FabZ enzyme of Helicobacter pylori compared to other flavonoids.[3] Therefore, the ability to separate and quantify the individual enantiomers is crucial for accurate bioactivity assessment and the development of this compound-based therapeutics. This HPLC-UV method provides a reliable tool for achieving this chiral separation.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The stereospecific separation is achieved using a chiral stationary phase.

Table 1: HPLC-UV Chromatographic Conditions

ParameterValue
Column Chiralpak AD-RH, 5 µm, 4.6 x 150 mm
Mobile Phase Methanol / Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (Approx. 25 °C)
UV Detection 288 nm
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method should be optimized based on the matrix (e.g., plasma, tissue homogenate, plant extract). A generic liquid-liquid extraction (LLE) protocol is provided below.

  • To 1 mL of the sample, add 3 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter through a 0.45 µm syringe filter before injecting into the HPLC system.

Method Validation

The described HPLC-UV method was validated according to standard guidelines to ensure its reliability, accuracy, and precision.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity (µg/mL) 0.5 - 100
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 12%
Accuracy (% Recovery) > 98%
Limit of Quantitation (LOQ) 0.5 µg/mL

Data synthesized from published research.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the stereospecific analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC Separation (Chiralpak AD-RH) Standard->HPLC Sample Sample Preparation (LLE) Sample->HPLC UV UV Detection (288 nm) HPLC->UV Integration Peak Integration UV->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

This compound Biosynthesis Pathway

This diagram outlines the enzymatic steps leading to the synthesis of this compound in plants.

biosynthesis_pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI This compound This compound Naringenin->this compound NOMT

Caption: Biosynthesis pathway of this compound.

General this compound Signaling Pathway

This compound has been shown to modulate key signaling pathways involved in cellular processes.

signaling_pathway cluster_pathways Signaling Pathways cluster_cellular Cellular Response This compound This compound PI3K PI3K This compound->PI3K Inhibits ERK ERK1/2 This compound->ERK Inhibits AKT AKT PI3K->AKT Inhibits Proliferation Cell Proliferation AKT->Proliferation Inhibits Apoptosis Apoptosis AKT->Apoptosis ERK->Proliferation Inhibits ERK->Apoptosis

References

Application Notes and Protocols: De Novo Biosynthesis of Sakuranetin in Engineered Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sakuranetin, a methylated flavonoid predominantly found in the barks and leaves of various plants, has garnered significant interest in the pharmaceutical and cosmetic industries due to its extensive anti-inflammatory, anti-tumor, and immunomodulatory properties.[1][2][3] Traditionally, this compound is obtained through extraction from plant sources, a method often limited by low yields, dependency on natural conditions, and inconsistent biomass supply.[1][2][3] Metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, offers a promising and sustainable alternative for the de novo biosynthesis of this compound from simple carbon sources like glucose.[1][2][3] This document provides detailed application notes and protocols for the engineering of S. cerevisiae to produce this compound, summarizing key quantitative data and experimental methodologies.

Biosynthetic Pathway of this compound

The de novo biosynthesis of this compound in engineered S. cerevisiae begins with the central carbon metabolism product, glucose. The pathway involves the heterologous expression of several plant-derived enzymes to convert intermediates of the yeast's native metabolic pathways into this compound. The core pathway starts with the production of p-coumaric acid from L-tyrosine, which is then converted to naringenin (B18129), a key flavonoid intermediate. Finally, naringenin is methylated to yield this compound.

Sakuranetin_Biosynthesis_Pathway cluster_native S. cerevisiae Native Metabolism cluster_heterologous Heterologous Pathway Glucose Glucose Aromatic Amino Acid Pathway Aromatic Amino Acid Pathway Glucose->Aromatic Amino Acid Pathway Glycolysis Glycolysis Glucose->Glycolysis L-Tyrosine L-Tyrosine Aromatic Amino Acid Pathway->L-Tyrosine p-Coumaric Acid p-Coumaric Acid L-Tyrosine->p-Coumaric Acid Acetyl-CoA Acetyl-CoA Glycolysis->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Naringenin Chalcone (B49325) Naringenin Chalcone Malonyl-CoA->Naringenin Chalcone 3 molecules p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI This compound This compound Naringenin->this compound NOMT

Caption: Heterologous biosynthetic pathway for this compound production from glucose in engineered Saccharomyces cerevisiae.

Metabolic Engineering Strategies for Enhanced Production

Several metabolic engineering strategies have been successfully employed to enhance the production of this compound in S. cerevisiae. These strategies focus on increasing the precursor supply, optimizing gene expression, and reducing competing pathways.

1. Enhancing Precursor Supply:

  • p-Coumaric Acid: Overexpression of feedback-resistant versions of key enzymes in the aromatic amino acid pathway, such as ARO4 and ARO7, can increase the intracellular pool of L-tyrosine, a direct precursor for p-coumaric acid.

  • Malonyl-CoA: To boost the supply of malonyl-CoA, a critical precursor for flavonoid synthesis, mutant versions of acetyl-CoA carboxylase (ACC1 S659A,S1157A) can be introduced.[1][2] Additionally, knocking out genes that divert acetyl-CoA away from malonyl-CoA synthesis, such as YPL062W, can further enhance its availability.[1][2]

2. Optimization of Heterologous Gene Expression:

  • Gene Copy Number and Promoter Strength: Adjusting the copy number of the heterologous genes (TAL/PAL, 4CL, CHS, CHI, NOMT) and utilizing strong constitutive or inducible promoters are crucial for balancing the metabolic flux and avoiding the accumulation of toxic intermediates.[1][2]

The following diagram illustrates the workflow for engineering S. cerevisiae for enhanced this compound production.

Engineering_Workflow cluster_design Design and Construction cluster_integration Yeast Engineering cluster_optimization Strain Optimization cluster_production Production and Analysis A Gene Selection (TAL, 4CL, CHS, CHI, NOMT) B Codon Optimization for S. cerevisiae A->B C Promoter and Terminator Selection B->C D Plasmid/Integration Cassette Assembly C->D E Yeast Transformation D->E F Genomic Integration/Plasmid Maintenance E->F G Enhance Precursor Supply (Malonyl-CoA, Aromatic Amino Acids) F->G H Optimize Gene Expression (Copy Number, Promoters) G->H I Shake Flask Fermentation H->I J Bioreactor Fermentation I->J K HPLC Analysis of this compound J->K

Caption: Experimental workflow for the de novo biosynthesis of this compound in engineered S. cerevisiae.

Quantitative Data Summary

The following table summarizes the this compound titers achieved in engineered S. cerevisiae and other microbial hosts through various metabolic engineering strategies.

Host OrganismEngineering StrategyThis compound Titer (mg/L)Cultivation ConditionReference
S. cerevisiaeInitial heterologous pathway expression4.28Shake Flask[1][2][3]
S. cerevisiaeMulti-module metabolic engineering50.62Shake Flask[1][2][3]
S. cerevisiaeFed-batch fermentation in bioreactor158.651-L Bioreactor[1][2][3]
Y. lipolyticaInitial heterologous pathway expression154.80Shake Flask[4]
Y. lipolyticaSystemic metabolic engineering345.42Shake Flask[4]
Y. lipolyticaOptimized glucose concentration686.81Shake Flask[4]
E. coliCo-culture system29.7Shake Flask
E. coliFed-batch bioreactor co-culture79.0Bioreactor
E. coliBioconversion from naringenin681.44Shake Flask[5]
E. coliBioconversion in 5-L bioreactor2642.385-L Bioreactor[5]

Experimental Protocols

Protocol 1: Construction of this compound-Producing S. cerevisiae Strain

1. Gene Selection and Codon Optimization:

  • Select genes for the this compound biosynthetic pathway:

    • TAL (Tyrosine Ammonia Lyase) or PAL (Phenylalanine Ammonia Lyase) : Converts L-tyrosine to p-coumaric acid.

    • 4CL (4-Coumarate:CoA Ligase) : Converts p-coumaric acid to p-coumaroyl-CoA.

    • CHS (Chalcone Synthase) : Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone.

    • CHI (Chalcone Isomerase) : Converts naringenin chalcone to naringenin.

    • NOMT (Naringenin O-Methyltransferase) : Methylates naringenin to produce this compound.

  • Codon-optimize the selected gene sequences for optimal expression in S. cerevisiae.

2. Plasmid Construction and Yeast Transformation:

  • Assemble the expression cassettes for each gene, including a strong constitutive promoter (e.g., PTEF1, PGPD1) and a terminator (e.g., TCYC1).

  • Clone the expression cassettes into suitable yeast expression vectors (e.g., pRS series vectors) or construct integration cassettes for genomic integration.

  • Transform the constructed plasmids or integration cassettes into a suitable S. cerevisiae host strain (e.g., CEN.PK or BY4741) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.

  • Select for transformants on appropriate selective media (e.g., synthetic complete medium lacking the corresponding auxotrophic marker).

Protocol 2: Shake Flask Fermentation for this compound Production

1. Media Preparation:

  • Prepare synthetic complete (SC) medium with 2% (w/v) glucose and appropriate supplements for auxotrophic markers.

  • For fermentation, prepare a suitable production medium, such as YPD medium (1% yeast extract, 2% peptone, 2% glucose) or a defined minimal medium with a higher glucose concentration (e.g., 4%).

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of SC medium.

  • Incubate at 30°C with shaking at 200-250 rpm for 24 hours.

3. Shake Flask Cultivation:

  • Inoculate 50 mL of production medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1.

  • Incubate at 30°C with shaking at 200-250 rpm for 72-96 hours.

  • Collect samples at regular intervals for OD600 measurement and this compound analysis.

Protocol 3: Fed-Batch Fermentation in a Bioreactor

1. Bioreactor Setup and Sterilization:

  • Prepare a 1-L bioreactor with a suitable fermentation medium.

  • Sterilize the bioreactor and medium by autoclaving.

2. Inoculum Preparation:

  • Prepare a seed culture as described in Protocol 2.

3. Fed-Batch Fermentation:

  • Inoculate the bioreactor with the seed culture.

  • Maintain the fermentation parameters:

    • Temperature: 30°C

    • pH: 5.0-6.0 (controlled with the addition of an acid/base)

    • Dissolved Oxygen (DO): Maintained above 20% by adjusting the agitation speed and aeration rate.

  • After the initial glucose is consumed (indicated by a sharp increase in DO), start feeding a concentrated glucose solution to maintain a low glucose concentration in the bioreactor.

  • Continue the fermentation for 96-120 hours, collecting samples periodically.

Protocol 4: Quantification of this compound by HPLC

1. Sample Preparation:

  • Centrifuge 1 mL of the fermentation broth to pellet the cells.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the organic (upper) phase and evaporate to dryness.

  • Resuspend the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

2. HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1 mL/min.

  • Detection: UV detector at a wavelength of 280-290 nm.

  • Quantification: Use a standard curve of pure this compound to quantify the concentration in the samples.

Conclusion

The protocols and data presented here provide a comprehensive guide for the de novo biosynthesis of this compound in engineered S. cerevisiae. By implementing systematic metabolic engineering strategies, it is possible to achieve significant titers of this valuable flavonoid. Further optimization of host strains, fermentation processes, and pathway engineering will continue to enhance the production efficiency, making microbial fermentation a viable and sustainable source of this compound for various industrial applications.

References

Application Note: Quantification of Sakuranetin in Plant Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of sakuranetin in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a flavonoid phytoalexin, plays a crucial role in plant defense mechanisms and possesses various pharmacological activities. The described method is essential for researchers in plant science, natural product chemistry, and drug development. This document includes a comprehensive experimental protocol, from sample preparation to LC-MS/MS analysis, along with a summary of reported this compound concentrations in different plant matrices and a schematic of its signaling pathway.

Introduction

This compound (4',5-dihydroxy-7-methoxyflavanone) is a flavanone (B1672756) that acts as a phytoalexin in several plant species, notably in rice (Oryza sativa), where it provides defense against pathogens like the rice blast fungus, Magnaporthe oryzae.[1] Its biosynthesis is induced by various biotic and abiotic stresses, including pathogen infection, UV radiation, and treatment with elicitors like jasmonic acid.[1][2] Beyond its role in plant immunity, this compound has garnered interest for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[3][4]

Accurate quantification of this compound in plant tissues is critical for understanding its physiological roles, biosynthesis, and for the quality control of botanical extracts. LC-MS/MS offers the high sensitivity and selectivity required for analyzing complex plant matrices. This application note details a robust LC-MS/MS method for the quantification of this compound.

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial for accurate quantification and to minimize matrix effects.

a. Plant Tissue Collection and Storage: Collect fresh plant tissues (e.g., leaves, stems, roots) and immediately freeze them in liquid nitrogen to quench metabolic activity.[5] Store the samples at -80°C until extraction.

b. Homogenization and Extraction:

  • Weigh approximately 100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

  • Add 1.6 mL of pre-chilled extraction buffer (79:13.99:7:0.01 v/v/v/v ethanol:water:acetonitrile:acetic acid).[5]

  • Homogenize the sample using a bead beater or mortar and pestle.

  • Sonicate the homogenate for 30 minutes in an ultrasonic bath.[5]

  • Place the sample on a rotator overnight at 4°C to ensure complete extraction.[5]

  • Centrifuge the extract at 13,000 rpm for 20 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube. For cleaner samples, a solid-phase extraction (SPE) cleanup using a C18 cartridge can be performed.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

b. Mass Spectrometry (MS) Conditions:

ParameterValue
Ion Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temperature 300°C
Cone Gas Flow 30 L/h
Desolvation Gas Flow 600 L/h
Scan Type Multiple Reaction Monitoring (MRM)

c. MRM Transitions:

The following MRM transitions should be monitored. The collision energy should be optimized for the specific instrument used; typical values for flavonoids are in the range of 15-30 eV.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 287.1167.0100Optimize (e.g., 20)
Naringenin (precursor) 271.1151.0100Optimize (e.g., 20)
Quantification

Quantification is performed using a calibration curve prepared with a certified this compound standard. Matrix-matched standards are recommended to compensate for matrix effects.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, tissue, and environmental conditions. The following table summarizes some reported concentrations.

Plant SpeciesPlant TissueConditionThis compound ConcentrationReference
Oryza sativa (Rice)LeavesElicited with Silver NitrateHighest accumulation observed[6]
Oryza sativa (Rice)LeavesElicited with UV radiationSignificant accumulation[6]
Oryza sativa (Rice)StemsElicited with Silver Nitrate/UVLower accumulation than leaves[6]
Transgenic Oryza sativaSeeds (mature)Engineered with OsNOMTRemarkable accumulation[5]
Transgenic Oryza sativaSeeds (filling stage)Engineered with OsNOMTHigher than mature stage[5]
Wild-type Oryza sativaSeedsNot detected[5]
Prunus spp. (Cherry)BarkConstitutively presentReported as a source[4]
Artemisia campestrisAerial partsConstitutively presentIsolated from extract[4]
Dicerothamnus rhinocerotisAerial parts80% ethanol:water extractMain compound identified[4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the this compound biosynthesis and defense signaling pathway, and the experimental workflow for its quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_tissue Plant Tissue Collection (Liquid N2 Flash Freeze) homogenization Homogenization & Extraction (Ethanol/Water/ACN/Acetic Acid) plant_tissue->homogenization Grind & Add Buffer centrifugation Centrifugation homogenization->centrifugation Vortex & Sonicate filtration Supernatant Filtration (0.22 µm filter) centrifugation->filtration Collect Supernatant lc_separation LC Separation (C18 Reverse Phase) filtration->lc_separation Inject into LC-MS ms_detection MS/MS Detection (ESI-, MRM Mode) lc_separation->ms_detection Elution quantification Quantification (Calibration Curve) ms_detection->quantification Acquire Data reporting Data Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

sakuranetin_signaling cluster_perception Pathogen Recognition & Signaling cluster_transcription Transcriptional Regulation cluster_biosynthesis This compound Biosynthesis cluster_defense Plant Defense Response pamp PAMPs/MAMPs (e.g., Chitin, Flg22) prr Pattern Recognition Receptors (PRRs) pamp->prr stress Abiotic Stress (e.g., UV Light, Wounding) ja_biosynthesis Jasmonic Acid (JA) Biosynthesis stress->ja_biosynthesis prr->ja_biosynthesis ja_ile JA-Isoleucine (JA-Ile) (Active Form) ja_biosynthesis->ja_ile coi1 COI1 Receptor ja_ile->coi1 jaz JAZ Repressor Degradation coi1->jaz osmyc2 OsMYC2 Transcription Factor Activation jaz->osmyc2 osnomt_promoter OsNOMT Gene Promoter osmyc2->osnomt_promoter osnomt_enzyme OsNOMT Enzyme osnomt_promoter->osnomt_enzyme Transcription & Translation phenylalanine L-Phenylalanine naringenin_chalcone Naringenin Chalcone phenylalanine->naringenin_chalcone Phenylpropanoid Pathway naringenin Naringenin naringenin_chalcone->naringenin CHI This compound This compound naringenin->this compound Methylation OsNOMT Enzyme endocytosis Attenuation of Pathogen Effector Endocytosis This compound->endocytosis resistance Enhanced Disease Resistance endocytosis->resistance

Caption: this compound biosynthesis and defense signaling pathway in plants.

Conclusion

The LC-MS/MS method presented in this application note is a reliable and sensitive approach for the quantification of this compound in plant tissues. This protocol can be readily adopted by researchers to investigate the role of this compound in plant physiology and its potential as a valuable natural product. The provided information on its concentration in various plants and its signaling pathway offers a solid foundation for further studies in this area.

References

Application Notes & Protocols: Evaluating Sakuranetin Efficacy in an In Vivo Ovalbumin-Induced Asthma Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ovalbumin (OVA)-induced allergic asthma model in mice is a robust and widely utilized preclinical model that recapitulates key features of human allergic asthma.[1][2] These features include airway hyperresponsiveness (AHR), eosinophilic inflammation, elevated serum immunoglobulin E (IgE) levels, and a dominant T-helper type 2 (Th2) immune response.[1][3] This model is invaluable for elucidating the pathophysiology of asthma and for evaluating the efficacy of novel therapeutic agents.[4] Sakuranetin, a flavonoid, has demonstrated significant anti-inflammatory and antioxidant properties in various asthma models.[5][6][7] It has been shown to attenuate airway inflammation, reduce mucus production, and decrease AHR by modulating key inflammatory signaling pathways.[6][8][9]

These application notes provide detailed protocols for inducing an OVA-based asthma model and for assessing the therapeutic efficacy of this compound by analyzing key asthma-related parameters.

Experimental Design and Workflow

The overall experimental workflow involves sensitizing the animals to ovalbumin to prime an allergic immune response, followed by repeated airway challenges with OVA to induce asthmatic symptoms. Treatment with this compound is typically administered prior to the challenge phase to evaluate its preventative effects.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase day0 Day 0 Sensitization (OVA/Alum i.p.) day14 Day 14 Booster Sensitization (OVA/Alum i.p.) day0->day14 Immune Priming day28 Day 28-30 Aerosolized OVA Challenge + this compound/DEX Treatment day14->day28 day31 Day 31 Endpoint Analysis: - Airway Hyperresponsiveness - BALF Collection - Blood/Tissue Sampling day28->day31

Caption: Overall experimental workflow for the OVA-induced asthma model.

Detailed Experimental Protocols

I. Ovalbumin-Induced Asthma Mouse Model Protocol

This protocol describes the standard procedure for inducing an allergic asthma phenotype in BALB/c mice using ovalbumin.[1][3]

Materials:

  • 6-8 week old male BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • This compound

  • Dexamethasone (B1670325) (DEX) as a positive control

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Ultrasonic nebulizer

Procedure:

  • Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 1 mg of aluminum hydroxide in a total volume of 200 µL PBS.[10] The control group receives i.p. injections of PBS.

  • Treatment: Starting on day 28, and 1 hour prior to each challenge, administer this compound (e.g., 20 mg/kg) or dexamethasone (e.g., 5 mg/kg) via the desired route (e.g., i.p. or oral gavage).[6] The vehicle control group should receive an equivalent volume of the vehicle.

  • Challenge: On three consecutive days (e.g., days 28, 29, and 30), place the mice in a chamber connected to an ultrasonic nebulizer and expose them to an aerosol of 1-2% OVA in PBS for 20-30 minutes.[4][10] The control group is challenged with PBS aerosol.

  • Endpoint Analysis: 24 to 48 hours after the final OVA challenge, proceed with endpoint measurements such as Airway Hyperresponsiveness (AHR), followed by collection of bronchoalveolar lavage fluid (BALF), blood, and lung tissues for further analysis.

II. Measurement of Airway Hyperresponsiveness (AHR)

AHR is a cardinal feature of asthma and is measured by assessing the bronchoconstrictive response to a provoking agent like methacholine (B1211447).[11] This can be done non-invasively using whole-body plethysmography (WBP) or invasively for more detailed respiratory mechanics.[12][13]

Materials:

  • Whole-body plethysmography (WBP) system for unrestrained mice or invasive ventilator system (e.g., FlexiVent).

  • Methacholine solution in PBS (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

  • Nebulizer.

Procedure (Non-Invasive WBP):

  • Place a conscious, unrestrained mouse into the main chamber of the WBP system and allow it to acclimatize for 10-15 minutes.

  • Record baseline readings for 3 minutes after nebulizing with PBS.

  • Sequentially expose the mouse to aerosolized methacholine at increasing concentrations (from 0 to 50 mg/mL) for 3 minutes each.

  • Record readings for 3 minutes following each methacholine concentration.

  • AHR is measured as the Enhanced Pause (Penh), a calculated value that correlates with airway resistance.[13] Data is often expressed as the percentage increase in Penh over the baseline PBS challenge.[1]

III. Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis

BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways, a key indicator of asthmatic inflammation.

Materials:

  • Tracheal cannula.

  • Suture thread.

  • 1 mL syringe.

  • Ice-cold PBS.

  • Centrifuge.

  • Hemocytometer or automated cell counter.

  • Cytospin and Wright-Giemsa stain.

Procedure:

  • Euthanize the mouse and surgically expose the trachea.

  • Insert a cannula into the trachea and secure it with a suture.

  • Instill 1 mL of ice-cold PBS into the lungs via the cannula and gently aspirate the fluid. Repeat this process two to three times, pooling the retrieved fluid.

  • Centrifuge the pooled BAL fluid (e.g., at 400 x g for 10 minutes at 4°C).

  • Resuspend the cell pellet in a known volume of PBS.

  • Total Cell Count: Determine the total number of inflammatory cells using a hemocytometer.

  • Differential Cell Count: Prepare a cytospin slide of the cell suspension and stain with Wright-Giemsa. Count at least 300 cells under a microscope to determine the differential counts of eosinophils, neutrophils, macrophages, and lymphocytes. In asthmatic patients, BAL fluid often shows elevated eosinophils.

IV. Lung Histopathology

Histological analysis of lung tissue is performed to assess airway inflammation, mucus production, and structural changes (remodeling).[14]

Materials:

  • 4% Paraformaldehyde (PFA) or 10% neutral buffered formalin.

  • Ethanol (B145695) series (70%, 95%, 100%).

  • Xylene.

  • Paraffin wax.

  • Microtome.

  • Hematoxylin and Eosin (H&E) stain.

  • Periodic acid-Schiff (PAS) stain.

Procedure:

  • After BALF collection, perfuse the lungs with PBS to remove blood.

  • Inflate the lungs by intratracheal instillation of 4% PFA and ligate the trachea.

  • Immerse the fixed lungs in 4% PFA overnight.

  • Process the tissue through an ethanol series and xylene, then embed in paraffin.

  • Cut 4-5 µm sections using a microtome.

  • H&E Staining: Stain sections with H&E to visualize lung structure and inflammatory cell infiltration around the bronchi and vessels.[15]

  • PAS Staining: Stain sections with PAS to identify and quantify mucus-producing goblet cells in the airway epithelium.[16]

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of this compound in an OVA-induced asthma model.

Table 1: Effect of this compound on Inflammatory Cells in BAL Fluid

Group Total Cells (x10⁵) Eosinophils (x10⁴) Neutrophils (x10⁴) Macrophages (x10⁵)
SAL Control 1.5 ± 0.3 0.1 ± 0.05 0.2 ± 0.1 1.2 ± 0.2
OVA Model 8.9 ± 1.1* 5.8 ± 0.9* 1.5 ± 0.4* 1.6 ± 0.3
OVA + this compound 4.2 ± 0.7# 2.1 ± 0.5# 0.6 ± 0.2# 1.4 ± 0.2
OVA + DEX 3.1 ± 0.5# 1.5 ± 0.4# 0.4 ± 0.1# 1.2 ± 0.3

Data are presented as mean ± SEM. *p<0.01 vs SAL Control; #p<0.01 vs OVA Model. Data is representative based on findings from similar flavonoid studies and known effects of this compound.[5][6]

Table 2: Effect of this compound on Serum IgE and Lung Cytokine Levels

Group Serum IgE (ng/mL) IL-4 (pg/mg protein) IL-5 (pg/mg protein) IL-13 (pg/mg protein) IL-17 (pg/mg protein)
SAL Control 55 ± 10 20 ± 5 15 ± 4 25 ± 6 10 ± 3
OVA Model 450 ± 60* 150 ± 22* 120 ± 18* 180 ± 25* 85 ± 11*
OVA + this compound 210 ± 35# 75 ± 11# 55 ± 9# 80 ± 12# 40 ± 7#
OVA + DEX 150 ± 28# 60 ± 9# 40 ± 7# 65 ± 10# 60 ± 9

Data are presented as mean ± SEM. *p<0.01 vs SAL Control; #p<0.01 vs OVA Model. Data is representative based on published this compound studies.[5][17][18]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways that are upregulated in asthma. The Th2 response to an allergen like OVA leads to the activation of downstream pathways such as MAPKs, STAT3, and NF-κB, which drive the expression of inflammatory cytokines, chemokines, and other mediators.[5][17]

Allergen-Induced Inflammatory Cascade

Upon allergen challenge in a sensitized individual, antigen-presenting cells (APCs) present the allergen to T-helper cells, leading to a dominant Th2 response. This cascade results in the characteristic inflammation and pathophysiology of asthma.

G cluster_cytokines Th2 Cytokines cluster_symptoms Asthma Pathophysiology OVA Ovalbumin (Allergen) APC Antigen Presenting Cell (e.g., Dendritic Cell) OVA->APC Th0 Naive T Cell APC->Th0 Th2 Th2 Cell Differentiation Th0->Th2 IL-4 IL4 IL-4 Th2->IL4 IL5 IL-5 Th2->IL5 IL13 IL-13 Th2->IL13 Bcell B Cell IgE IgE Production Bcell->IgE Mast Mast Cell Degranulation IgE->Mast Inflam Airway Inflammation Mast->Inflam Eos Eosinophil Recruitment & Activation Eos->Inflam IL4->Bcell IL5->Eos AHR Airway Hyperresponsiveness IL13->AHR Mucus Mucus Hypersecretion IL13->Mucus

Caption: Simplified Th2-mediated inflammatory cascade in allergic asthma.

This compound's Inhibition of Pro-inflammatory Signaling

Studies have shown that this compound can suppress the activation of the MAPK (p38, ERK1/2, JNK), STAT3, and NF-κB signaling pathways in lung tissue.[5][9][18] By inhibiting the phosphorylation of these key proteins, this compound prevents their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

G cluster_mapk MAPK Pathway cluster_other Other Pathways OVA Allergen/Cytokine Stimulation p38 p-p38 OVA->p38 ERK p-ERK1/2 OVA->ERK JNK p-JNK OVA->JNK STAT3 p-STAT3 OVA->STAT3 NFkB NF-κB OVA->NFkB Transcription Pro-inflammatory Gene Transcription (Cytokines, Chemokines) p38->Transcription ERK->Transcription JNK->Transcription STAT3->Transcription NFkB->Transcription This compound This compound This compound->p38 This compound->ERK This compound->JNK This compound->STAT3 This compound->NFkB

Caption: this compound inhibits key pro-inflammatory signaling pathways.

References

Application Notes and Protocols for Sakuranetin in RAW 264.7 Macrophage Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sakuranetin, a flavonoid phytoalexin found in various plants including Prunus yedoensis, has demonstrated significant anti-inflammatory properties.[1][2] These properties make it a compound of interest for researchers studying inflammation and developing novel therapeutic agents. The RAW 264.7 macrophage cell line is a widely used in vitro model to study the inflammatory response, particularly its activation by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This document provides detailed application notes and protocols for utilizing this compound in RAW 264.7 macrophage cell culture assays to investigate its anti-inflammatory effects and mechanisms of action.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in LPS-stimulated RAW 264.7 macrophage assays.

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

MediatorThis compound ConcentrationIncubation TimeMethod of StimulationObserved EffectReference
Nitric Oxide (NO)5 and 20 µg/mLNot SpecifiedLPSSignificant reduction in NO release.[3]
Interleukin-1β (IL-1β)5, 20, and 50 µg/mLNot SpecifiedLPSDownregulation of IL-1β mRNA levels.[3]
Interleukin-6 (IL-6)5, 20, and 50 µg/mLNot SpecifiedLPSDownregulation of IL-6 mRNA levels.[3]
Tumor Necrosis Factor-α (TNF-α)50 and 100 µM6 h and 24 hLPSDecreased secretion of TNF-α.[1]
Interleukin-6 (IL-6)50 and 100 µM6 h and 24 hLPSDecreased secretion of IL-6.[1]
Interleukin-12 (IL-12)50 and 100 µM6 h and 24 hLPSDecreased secretion of IL-12.[1]
iNOSNot SpecifiedNot SpecifiedLPS/IFN-γSuppressed synthesis.[1][4]
COX-2Not SpecifiedNot SpecifiedLPS/IFN-γSuppressed synthesis.[1][4]

Table 2: Effect of this compound on Signaling Molecules in LPS-Stimulated RAW 264.7 Cells

Signaling MoleculeThis compound ConcentrationIncubation TimeObserved EffectReference
Phosphorylated JNKDose-dependent15 minAttenuated expression.[1]
Phosphorylated p38100 µM15 minSuppressed expression.[1]
Phosphorylated STAT1Not Specified3 hAttenuated phosphorylation.[1]
IκBα DegradationNot Specified15 minNo effect.[1]

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture RAW 264.7 cells in T-75 flasks containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, aspirate the old medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.

  • Resuspend the detached cells in fresh medium and seed into new flasks at the desired density.

Cell Viability Assay (MTT Assay)

Materials:

  • RAW 264.7 cells

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • LPS (from E. coli)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells into 96-well plates at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 5, 20, 50 µg/mL) for 24 hours.[3] A vehicle control (DMSO) should be included.

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Nitric Oxide (NO) Production Assay (Griess Assay)

Materials:

Protocol:

  • Seed RAW 264.7 cells into 24-well plates at a density of 1.5 × 10⁵ cells/mL and allow them to adhere.[5]

  • Pre-treat the cells with desired concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.[5]

  • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Cytokine Measurement (ELISA)

Materials:

  • RAW 264.7 cells

  • 24-well plates

  • This compound stock solution

  • LPS

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-12)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells into 24-well plates (4 × 10⁵ cells/mL).[6]

  • Pre-treat the cells with this compound for 1 hour.[6]

  • Stimulate the cells with LPS (1 µg/mL) for 6 or 24 hours.[1]

  • Collect the cell-free supernatants and store them at -20°C until use.[6]

  • Determine the concentrations of TNF-α, IL-6, and IL-12 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[1][6]

Western Blot Analysis for Signaling Proteins

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • This compound stock solution

  • LPS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-phospho-p38, anti-phospho-STAT1, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for the specified time (e.g., 15 minutes for MAPK activation, 3 hours for STAT1).[1]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

This compound exerts its anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages by modulating key signaling pathways. Upon LPS stimulation, Toll-like receptor 4 (TLR4) is activated, leading to the downstream activation of Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] These pathways culminate in the expression of pro-inflammatory genes. This compound has been shown to interfere with these pathways.

This compound's Impact on Inflammatory Signaling

This compound attenuates the phosphorylation of JNK and p38, two key components of the MAPK pathway.[1] It also inhibits the phosphorylation of STAT1.[1] While it does not appear to affect the degradation of IκBα, a key step in the classical NF-κB pathway, its overall effect leads to a reduction in the production of inflammatory mediators.[1]

G Experimental Workflow for this compound in RAW 264.7 Cells cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assays A Culture RAW 264.7 Cells B Seed cells in appropriate plates A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Cell Viability (MTT) D->E F NO Production (Griess) D->F G Cytokine Levels (ELISA) D->G H Protein Expression (Western Blot) D->H

Caption: Experimental workflow for assessing this compound's effects.

G This compound's Modulation of LPS-Induced Signaling cluster_lps LPS Stimulation cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 ERK ERK TLR4->ERK Ikk IKK TLR4->Ikk STAT1 STAT1 TLR4->STAT1 Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-12) JNK->Inflammatory_Genes p38->Inflammatory_Genes ERK->Inflammatory_Genes IkBa IκBα Ikk->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB->Inflammatory_Genes STAT1->Inflammatory_Genes This compound This compound This compound->JNK This compound->p38 This compound->STAT1

Caption: this compound's inhibitory effects on key signaling pathways.

References

Assessing Sakuranetin's Anti-Inflammatory Potential: A Protocol for Evaluating the Inhibition of iNOS and COX-2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sakuranetin, a flavonoid phytoalexin found in various plants, has garnered significant interest for its potent anti-inflammatory properties.[1][2][3] Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Key mediators in the inflammatory cascade are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[4][5] This application note provides a comprehensive set of protocols for researchers to assess the inhibitory effects of this compound on iNOS and COX-2 expression and activity in macrophage cell models. The methodologies detailed herein are fundamental for elucidating the molecular mechanisms underlying this compound's anti-inflammatory action, particularly its modulation of the NF-κB and MAPK signaling pathways.[2][6]

Data Presentation

The following tables summarize quantitative data on the inhibitory effects of this compound on nitric oxide production and the expression of iNOS and COX-2 proteins. This data is representative of expected outcomes when following the protocols outlined in this document.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS/IFN-γ-Stimulated Macrophages

Treatment GroupThis compound Concentration (µM)Nitrite (B80452) Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (untreated)01.2 ± 0.3-
LPS/IFN-γ025.8 ± 2.10%
LPS/IFN-γ + this compound1018.1 ± 1.530%
LPS/IFN-γ + this compound2511.6 ± 1.255%
LPS/IFN-γ + this compound506.7 ± 0.874%
LPS/IFN-γ + this compound1003.9 ± 0.585%
LPS/IFN-γ + Dexamethasone12.5 ± 0.490%

Data are expressed as mean ± SD (n=3). The percentage of inhibition is calculated relative to the LPS/IFN-γ treated group. Dexamethasone is used as a positive control.[7]

Table 2: Densitometric Analysis of iNOS and COX-2 Protein Expression from Western Blots

Treatment GroupThis compound Concentration (µM)Relative iNOS Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)
Control (untreated)00.04 ± 0.010.02 ± 0.01
LPS/IFN-γ01.00 ± 0.101.00 ± 0.12
LPS/IFN-γ + this compound250.65 ± 0.070.88 ± 0.09
LPS/IFN-γ + this compound500.32 ± 0.050.65 ± 0.08
LPS/IFN-γ + this compound1000.15 ± 0.030.41 ± 0.06

Values represent the mean ± standard deviation (n=3) from densitometric analysis of Western blots. Expression levels are normalized to the internal loading control (β-actin) and presented relative to the LPS/IFN-γ stimulated group.[6][7]

Experimental Protocols

Protocol 1: Cell Culture and Treatment of Macrophages

This protocol describes the culture of RAW 264.7 macrophage cells and their treatment with this compound followed by stimulation to induce an inflammatory response.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Interferon-gamma (IFN-γ)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well and 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Seeding: Seed the cells in appropriate culture plates (e.g., 1 x 10^6 cells/well for a 6-well plate for Western blotting, or 5 x 10^4 cells/well for a 96-well plate for NO assay) and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).

  • Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.[6]

    • Include a vehicle control group treated with the same concentration of DMSO.

    • After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce the expression of iNOS and COX-2.[6]

    • Include a non-stimulated control group and a group stimulated only with LPS/IFN-γ.

  • Incubation: Incubate the cells for the desired period based on the downstream application (e.g., 16-24 hours for protein expression and NO production).[6][7]

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

Procedure:

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well of the 96-well plate.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in fresh culture medium.

  • Griess Reaction:

    • Add 50-100 µL of the collected supernatant or nitrite standards to a new 96-well plate.[11]

    • Add an equal volume of Griess Reagent to each well.[11] Some protocols may require sequential addition of the two components of the Griess reagent.[12]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[11][12]

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[10][13]

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Western Blot Analysis for iNOS and COX-2 Expression

This protocol details the detection and quantification of iNOS and COX-2 protein levels in cell lysates.

Materials:

  • Cell lysates from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors[8]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash the cells in the 6-well plates twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[6][8]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 20 minutes at 4°C.[8]

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS and COX-2 overnight at 4°C.[8] Also, probe for a loading control like β-actin.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control.

Protocol 4: Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for iNOS and COX-2 mRNA Expression

This protocol is for analyzing the effect of this compound on the transcription of iNOS and COX-2 genes.

Materials:

  • Cells from Protocol 1

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • PCR primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin)

  • PCR master mix

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • RNA Extraction: After a shorter stimulation period (e.g., 6-8 hours), extract total RNA from the treated cells using a suitable RNA extraction kit.[14][15]

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using reverse transcriptase.

  • PCR Amplification:

    • Perform PCR using specific primers for iNOS, COX-2, and the housekeeping gene.

    • Use appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Gel Electrophoresis: Separate the PCR products on an agarose gel.

  • Visualization and Analysis: Visualize the DNA bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe). Analyze the band intensities to determine the relative mRNA expression levels. For more quantitative results, quantitative real-time PCR (qPCR) is recommended.[15][16]

Visualization of Pathways and Workflows

experimental_workflow cluster_cell_prep Cell Preparation & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis culture RAW 264.7 Cell Culture seed Seed Cells in Plates culture->seed pretreat Pre-treat with this compound (1 hr) seed->pretreat stimulate Stimulate with LPS/IFN-γ pretreat->stimulate no_assay Nitric Oxide (NO) Assay (Griess Reaction, 24 hr) stimulate->no_assay Collect Supernatant wb_assay Western Blot (iNOS/COX-2, 16 hr) stimulate->wb_assay Prepare Cell Lysate rtpcr_assay RT-PCR (iNOS/COX-2 mRNA, 6 hr) stimulate->rtpcr_assay Extract Total RNA quant_no Quantify NO Production no_assay->quant_no quant_protein Quantify Protein Expression wb_assay->quant_protein quant_mrna Analyze mRNA Expression rtpcr_assay->quant_mrna

Caption: Experimental workflow for assessing this compound's inhibition of iNOS and COX-2.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_genes Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 JNK_p38 JNK / p38 TLR4->JNK_p38 IKK IKK TLR4->IKK This compound This compound This compound->JNK_p38 inhibits This compound->IKK inhibits AP1 AP-1 JNK_p38->AP1 AP1_nuc AP-1 (nucleus) AP1->AP1_nuc translocation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation iNOS iNOS NFkB_nuc->iNOS COX2 COX-2 NFkB_nuc->COX2 AP1_nuc->iNOS AP1_nuc->COX2

References

Application of sakuranetin in osteoarthritis chondrocyte dysfunction studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain, stiffness, and reduced mobility. Chondrocytes, the sole cells within cartilage, play a pivotal role in maintaining the integrity of the extracellular matrix (ECM). In osteoarthritis, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) disrupt chondrocyte homeostasis, leading to increased production of matrix-degrading enzymes, inflammation, and apoptosis, ultimately resulting in cartilage degradation. Sakuranetin, a flavonoid phytoalexin, has emerged as a promising therapeutic agent for osteoarthritis due to its potent anti-inflammatory, anti-oxidant, and anti-fungal properties.[1] This document provides detailed application notes and protocols for the use of this compound in studying and mitigating osteoarthritis-related chondrocyte dysfunction.

Mechanism of Action

This compound exerts its protective effects on chondrocytes primarily through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] IL-1β, a key inflammatory mediator in osteoarthritis, activates this pathway, leading to the transcription of genes involved in inflammation and matrix degradation. This compound treatment has been shown to suppress the IL-1β-induced phosphorylation of key proteins in this pathway, thereby downregulating the expression of inflammatory cytokines and matrix metalloproteinases (MMPs) while promoting the synthesis of essential ECM components like aggrecan and type II collagen.

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of chondrocyte dysfunction in an IL-1β-induced in vitro model of osteoarthritis.

Table 1: Effect of this compound on the Expression of Inflammatory and Catabolic Genes in IL-1β-stimulated Chondrocytes (Relative mRNA Expression)

GeneControlIL-1β (10 ng/mL)IL-1β + this compound (Low Conc.)IL-1β + this compound (High Conc.)
MMP-13 1.0Markedly IncreasedSignificantly DecreasedSubstantially Decreased
ADAMTS5 1.0Markedly IncreasedSignificantly DecreasedSubstantially Decreased
iNOS 1.0Markedly IncreasedSignificantly DecreasedSubstantially Decreased
COX-2 1.0Markedly IncreasedSignificantly DecreasedSubstantially Decreased
IL-6 1.0Markedly IncreasedSignificantly DecreasedSubstantially Decreased
TNF-α 1.0Markedly IncreasedSignificantly DecreasedSubstantially Decreased

Table 2: Effect of this compound on the Expression of Anabolic Genes in IL-1β-stimulated Chondrocytes (Relative mRNA Expression)

GeneControlIL-1β (10 ng/mL)IL-1β + this compound (Low Conc.)IL-1β + this compound (High Conc.)
Aggrecan 1.0Markedly DecreasedSignificantly IncreasedSubstantially Increased
COL2A1 1.0Markedly DecreasedSignificantly IncreasedSubstantially Increased
SOX9 1.0Markedly DecreasedSignificantly IncreasedSubstantially Increased

Table 3: Effect of this compound on Protein Expression in IL-1β-stimulated Chondrocytes (Relative Protein Levels)

ProteinControlIL-1β (10 ng/mL)IL-1β + this compound (Low Conc.)IL-1β + this compound (High Conc.)
p-PI3K BaselineMarkedly IncreasedSignificantly DecreasedSubstantially Decreased
p-AKT BaselineMarkedly IncreasedSignificantly DecreasedSubstantially Decreased
p-p65 BaselineMarkedly IncreasedSignificantly DecreasedSubstantially Decreased
MMP-13 LowMarkedly IncreasedSignificantly DecreasedSubstantially Decreased
Aggrecan HighMarkedly DecreasedSignificantly IncreasedSubstantially Increased
Collagen II HighMarkedly DecreasedSignificantly IncreasedSubstantially Increased

Experimental Protocols

In Vitro Model of Chondrocyte Inflammation

Objective: To induce an inflammatory and catabolic state in primary chondrocytes to mimic osteoarthritis-like conditions and to evaluate the therapeutic effects of this compound.

Materials:

  • Primary rat chondrocytes

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Recombinant rat IL-1β (10 ng/mL)

  • This compound (various concentrations)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • TRIzol reagent

  • qRT-PCR primers (See Table 4)

  • Antibodies for Western blotting (See Table 5)

Protocol:

  • Cell Culture: Isolate primary chondrocytes from the articular cartilage of neonatal Sprague-Dawley rats and culture in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (MTT): Seed chondrocytes in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound for 24 hours to determine the optimal non-toxic concentration.

  • Induction of Inflammation: Pre-treat chondrocytes with the desired concentrations of this compound for 2 hours, followed by stimulation with 10 ng/mL IL-1β for 24 hours.

  • Gene Expression Analysis (qRT-PCR): Isolate total RNA using TRIzol reagent and perform reverse transcription. Quantify the relative mRNA expression of target genes using qRT-PCR with SYBR Green.

  • Protein Expression Analysis (Western Blot): Lyse the cells and determine protein concentration. Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary and secondary antibodies.

In Vivo Model of Osteoarthritis

Objective: To induce osteoarthritis in a rat model to evaluate the in vivo efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (12 weeks old)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Surgical instruments for Destabilization of the Medial Meniscus (DMM) surgery

  • This compound solution for intra-articular injection

  • Micro-CT system

  • Histological staining reagents (Safranin O, Fast Green)

Protocol:

  • DMM Surgery: Anesthetize the rats. Make a medial parapatellar incision in the right knee joint to expose the joint capsule. Transect the medial meniscotibial ligament to induce joint instability. Suture the incision in layers. A sham operation group should undergo the same procedure without ligament transection.[2][3]

  • This compound Administration: Following surgery, administer intra-articular injections of this compound at the desired dosage and frequency.

  • Evaluation of Osteoarthritis Progression:

    • Micro-CT Analysis: At the end of the study period, sacrifice the animals and perform micro-CT scans of the knee joints to assess subchondral bone changes.

    • Histological Analysis: Decalcify, embed, and section the knee joints. Stain with Safranin O and Fast Green to visualize cartilage proteoglycan content and assess cartilage degradation using the OARSI scoring system.

    • Immunohistochemistry: Perform immunohistochemical staining for key markers such as MMP-13 and aggrecan to evaluate protein expression in the cartilage.

Table 4: Recommended qRT-PCR Primers for Rat Genes

GeneForward Primer (5'-3')Reverse Primer (5'-3')
MMP-13 CTG GAC CAC TCC TGT TGT TGATGG TCC TCG TGG TGT TGA GTA
Aggrecan CCT GCT ACT TCA TCG ACC CCGGC TGG TAA TGG AAC ACA CG
COL2A1 GGC AAT AGC AGG TTC ACG TAC AGAG GGC CAT GAT TGT TCT TTT
IL-6 TCC TAC CCC AAC TTC CAA TGC TCTGG TCC TTA GCC ACT CCT TCT GT
TNF-α GAC CCT CAC ACT CAG ATC ATC CTTGCT ACG ACG TGG GCT ACA G
GAPDH GGC ACA GTC AAG GCT GAG AAT GATG GTG GTG AAG ACG CCA GTA

Table 5: Recommended Antibodies for Western Blotting

Target ProteinHostApplicationRecommended Dilution
p-PI3K RabbitWB1:1000
PI3K RabbitWB1:1000
p-AKT RabbitWB1:1000
AKT RabbitWB1:1000
p-p65 RabbitWB1:1000
p65 RabbitWB1:1000
MMP-13 RabbitWB, IHC1:1000 (WB), 1:200 (IHC)
Aggrecan MouseWB, IHC1:500 (WB), 1:100 (IHC)
Collagen II MouseWB, IHC1:1000 (WB), 1:200 (IHC)
β-actin MouseWB1:5000

Visualizations

Sakuranetin_Signaling_Pathway cluster_nucleus IL1B IL-1β PI3K PI3K IL1B->PI3K This compound This compound This compound->PI3K AKT AKT PI3K->AKT NFKB NF-κB (p65) AKT->NFKB Nucleus Nucleus NFKB->Nucleus Translocation Inflammation Inflammation (IL-6, TNF-α, iNOS, COX-2) Matrix_Degradation Matrix Degradation (MMP-13, ADAMTS5) Matrix_Synthesis Matrix Synthesis (Aggrecan, Collagen II) Nucleus->Inflammation Nucleus->Matrix_Degradation Nucleus->Matrix_Synthesis

Caption: this compound inhibits the IL-1β-induced PI3K/AKT/NF-κB signaling pathway in chondrocytes.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Chondrocyte_Isolation Isolate Primary Rat Chondrocytes Cell_Culture Culture Chondrocytes Chondrocyte_Isolation->Cell_Culture Treatment This compound Pre-treatment + IL-1β Stimulation Cell_Culture->Treatment qPCR Gene Expression (qRT-PCR) Treatment->qPCR Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot DMM_Surgery DMM Surgery in Rats Sakuranetin_Injection Intra-articular This compound Injection DMM_Surgery->Sakuranetin_Injection Evaluation Evaluation of OA Progression Sakuranetin_Injection->Evaluation MicroCT Micro-CT Evaluation->MicroCT Histology Histology (Safranin O) Evaluation->Histology IHC Immunohistochemistry Evaluation->IHC

Caption: Experimental workflow for studying this compound's effects on osteoarthritis.

References

Application Notes and Protocols for Developing Sakuranetin-Rich Biofortified Rice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakuranetin, a flavanone (B1672756) phytoalexin found in rice, exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-mutagenic, and anti-pathogenic properties.[1] However, it is not typically present in significant amounts in rice grains, the primary staple food for a large portion of the global population.[2][3] Metabolic engineering offers a promising approach to enhance the nutritional value of rice by biofortifying it with this compound. This document provides detailed application notes and protocols for the development of this compound-rich rice through the targeted expression of the Naringenin (B18129) 7-O-methyltransferase (NOMT) gene.[2][3]

Scientific Background

The biosynthesis of this compound in rice involves the conversion of naringenin, a precursor flavonoid, to this compound. This crucial step is catalyzed by the enzyme Naringenin 7-O-methyltransferase (NOMT). While rice plants possess the genetic machinery to produce naringenin, the expression of the NOMT gene is typically induced by biotic or abiotic stress and is low in the endosperm of mature seeds.[1][4] By overexpressing the OsNOMT gene, specifically in the rice endosperm, it is possible to drive the accumulation of this compound in the grain, thereby creating a biofortified crop with enhanced nutritional and potential therapeutic value.[2][3]

Data Presentation

Table 1: this compound and Naringenin Content in Transgenic Rice Lines

The following table summarizes the quantitative analysis of this compound and its precursor, naringenin, in wild-type (WT) and transgenic rice lines overexpressing OsNOMT in the endosperm. Data was obtained using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Rice LineDevelopment StageThis compound Content (µg/g FW)Naringenin Content (µg/g FW)Reference
Wild Type (ZH11)Filling Stage (15 DAF)Not Detected~0.02[2][5]
pOsGluD-1::OsNOMT #6Filling Stage (15 DAF)~1.8~0.08[2][5]
pOsGluD-1::OsNOMT #7Filling Stage (15 DAF)~2.5~0.10[2][5]
pOsGluD-1::OsNOMT #17Filling Stage (15 DAF)~2.2~0.09[2][5]
Wild Type (ZH11)Mature StageNot DetectedNot Reported[2]
pOsGluD-1::OsNOMTMature StageRemarkable AccumulationIncreased[2]

DAF: Days After Flowering; FW: Fresh Weight. The study demonstrated a significant increase in this compound in the transgenic lines compared to the wild type, where it was undetectable.[2][5]

Table 2: Agronomic and Quality Traits of Transgenic Rice

This table presents a comparison of key agronomic and nutritional quality traits between wild-type and OsNOMT overexpressing transgenic rice, indicating that the genetic modification did not negatively impact major agricultural characteristics.[2][3]

TraitWild Type (ZH11)pOsGluD-1::OsNOMTSignificanceReference
Grain WidthNo significant differenceNo significant differenceNS[2][3]
Grain LengthNo significant differenceNo significant differenceNS[2][3]
1000-grain WeightNo significant differenceNo significant differenceNS[2][3]
Soluble SugarsNo significant differenceNo significant differenceNS[2][3]
Total Amino AcidsNo significant differenceNo significant differenceNS[2][3]
Total FlavonoidsNo significant differenceNo significant differenceNS[2][3]
Amylose ContentNo significant differenceNo significant differenceNS[2][3]
Total ProteinNo significant differenceNo significant differenceNS[2][3]

NS: Not Significant.

Experimental Protocols

Protocol 1: Generation of this compound-Biofortified Rice via Agrobacterium-mediated Transformation

This protocol details the steps for transforming rice (Oryza sativa L. japonica cv. Nipponbare) with a construct designed for endosperm-specific expression of the OsNOMT gene.

1. Plasmid Construction:

  • The coding sequence (CDS) of the OsNOMT gene (Os12g0240900) is cloned into a binary vector.[6][7]

  • The OsNOMT CDS is placed under the control of an endosperm-specific promoter, such as the OsGluD-1 promoter, to ensure targeted expression in the rice grain.[2][3]

  • A selectable marker gene, such as hygromycin phosphotransferase (hpt), is included in the T-DNA region for selection of transformed cells.

2. Rice Transformation:

This procedure is adapted from established protocols for Agrobacterium-mediated transformation of japonica rice.[1][8][9]

  • Callus Induction:

    • Sterilize mature seeds of Oryza sativa cv. Nipponbare by washing with 70% ethanol (B145695) for 1 minute, followed by soaking in a 50% bleach solution with a few drops of Tween-20 for 30 minutes.[8][10] Rinse thoroughly with sterile distilled water.

    • Place the sterilized seeds on callus induction medium (N6D medium supplemented with 2 mg/L 2,4-D).[9]

    • Incubate in the dark at 28°C for 3-4 weeks until embryogenic calli are formed.[8][10]

  • Agrobacterium Preparation:

    • Grow Agrobacterium tumefaciens strain (e.g., EHA105) harboring the binary vector in liquid LB medium with appropriate antibiotics at 28°C overnight.

    • Pellet the bacteria by centrifugation and resuspend in AAM medium to an OD600 of 0.1. Add 100 µM acetosyringone.

  • Co-cultivation:

    • Immerse the embryogenic calli in the Agrobacterium suspension for 15-30 minutes.

    • Blot the calli dry on sterile filter paper and place them on co-cultivation medium (2N6-AS).

    • Incubate in the dark at 25°C for 3 days.

  • Selection and Regeneration:

    • Wash the calli with sterile water containing cefotaxime (B1668864) (250 mg/L) to remove excess Agrobacterium.

    • Transfer the calli to selection medium (N6D medium with 50 mg/L hygromycin and 250 mg/L cefotaxime). Subculture every 2 weeks.

    • After 4-6 weeks, transfer the resistant calli to regeneration medium (MS medium with 2 mg/L kinetin, 0.5 mg/L NAA, 50 mg/L hygromycin, and 250 mg/L cefotaxime).

    • Incubate under a 16h light/8h dark photoperiod at 26°C.

    • Once plantlets have developed, transfer them to rooting medium (1/2 MS medium).

    • Acclimatize the rooted plantlets in soil.

Protocol 2: Quantification of this compound and Naringenin by LC-MS/MS

This protocol provides a method for the extraction and quantification of this compound and its precursor naringenin from rice seeds.[2]

1. Sample Preparation:

  • Grind mature rice seeds to a fine powder.

  • Weigh 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

  • Add 1.6 mL of extraction buffer (79:13.99:7:0.01 ethanol:water:acetonitrile (B52724):acetic acid, v/v/v/v).[2]

  • Sonicate for 30 minutes and then incubate on a rotator overnight at 4°C.

  • Centrifuge at 13,000 rpm for 20 minutes.

  • Transfer 1 mL of the supernatant to a new tube and centrifuge again at 13,000 rpm for 20 minutes.

  • Transfer 700 µL of the final supernatant to an LC-MS vial for analysis.[2]

2. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole tandem mass spectrometer (e.g., SCIEX Triple Quad 5500+) coupled with a liquid chromatography system.[2]

  • Column: A C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient: A typical gradient could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 287.1 → 165.1) and naringenin (e.g., m/z 273.1 → 153.1).

  • Quantification: Use a standard curve prepared with authentic this compound and naringenin standards.

Protocol 3: Analysis of OsNOMT Transgene Expression by RT-qPCR

This protocol outlines the steps to quantify the expression level of the OsNOMT transgene in the leaves and seeds of transgenic rice plants.[6][11]

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from rice tissues (e.g., leaves and developing seeds) using a commercial plant RNA extraction kit or the TRIzol method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. RT-qPCR:

  • Primer Design: Design primers specific to the OsNOMT CDS. The primers should amplify a product of 100-200 bp.

  • Reference Gene: Select a suitable reference gene for normalization, such as Actin or Ubiquitin, and design primers for it.

  • Reaction Mixture: Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for OsNOMT or the reference gene, and a SYBR Green-based qPCR master mix.

  • Thermal Cycling: A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[11]

  • Data Analysis: Use the 2-ΔΔCt method to calculate the relative expression level of the OsNOMT transgene, normalized to the reference gene.[12]

Visualizations

Sakuranetin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI This compound This compound Naringenin->this compound OsNOMT PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI NOMT OsNOMT (Naringenin 7-O- methyltransferase)

Caption: this compound biosynthesis pathway in rice.

Rice_Transformation_Workflow cluster_0 Vector Construction cluster_1 Rice Transformation cluster_2 Analysis OsNOMT_CDS OsNOMT CDS Binary_Vector Binary Vector (with selectable marker) OsNOMT_CDS->Binary_Vector Endo_Promoter Endosperm-specific Promoter (e.g., OsGluD-1) Endo_Promoter->Binary_Vector Agro_Infection Agrobacterium Co-cultivation Binary_Vector->Agro_Infection Mature_Seeds Mature Rice Seeds (Oryza sativa cv. Nipponbare) Callus_Induction Callus Induction Mature_Seeds->Callus_Induction Callus_Induction->Agro_Infection Selection Selection of Transformed Calli Agro_Infection->Selection Regeneration Plant Regeneration Selection->Regeneration Transgenic_Plant T0 Transgenic Rice Plant Regeneration->Transgenic_Plant Molecular_Analysis Molecular Analysis (PCR, RT-qPCR) Transgenic_Plant->Molecular_Analysis Metabolite_Analysis Metabolite Analysis (LC-MS/MS) Transgenic_Plant->Metabolite_Analysis Logical_Relationship Overexpression Endosperm-specific overexpression of OsNOMT Enzyme_Activity Increased NOMT enzyme activity in endosperm Overexpression->Enzyme_Activity Metabolic_Flux Enhanced conversion of Naringenin to this compound Enzyme_Activity->Metabolic_Flux Sakuranetin_Accumulation Accumulation of this compound in rice grain Metabolic_Flux->Sakuranetin_Accumulation Biofortification Biofortified Rice with Enhanced Nutritional Value Sakuranetin_Accumulation->Biofortification

References

Measuring Sakuranetin Accumulation in UV-Treated Rice Leaves: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sakuranetin, a flavanone (B1672756) phytoalexin found in rice (Oryza sativa), has garnered significant interest for its role in plant defense and its potential as a nutraceutical and pharmaceutical agent.[1][2] This compound exhibits a range of beneficial properties, including antiviral, anticancer, anti-inflammatory, and antioxidant activities.[2] In rice, the accumulation of this compound is induced by various biotic and abiotic stressors, notably including ultraviolet (UV) irradiation.[1][3][4] This application note provides detailed protocols for the UV treatment of rice leaves to induce this compound production, followed by methods for its extraction and quantification.

Signaling Pathway and Biosynthesis

UV irradiation triggers a signaling cascade in rice leaves that leads to the biosynthesis and accumulation of this compound. This process involves the upregulation of genes in the phenylpropanoid and flavonoid biosynthetic pathways.[5] The jasmonic acid (JA) signaling pathway, specifically the formation of jasmonoyl-L-isoleucine (JA-Ile), is crucial for the production of this compound in response to UV stress.[3][6]

The biosynthesis of this compound begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions. Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and naringenin (B18129) 7-O-methyltransferase (NOMT), which catalyzes the final step of converting naringenin to this compound.[1][2]

Sakuranetin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone Naringenin Naringenin Naringenin_chalcone->Naringenin This compound This compound Naringenin->this compound

Figure 1: this compound biosynthesis pathway in rice.

Experimental Protocols

The following sections detail the protocols for UV treatment of rice leaves, extraction of this compound, and its subsequent quantification.

I. UV-C Treatment of Rice Leaves

This protocol describes how to induce this compound accumulation in rice leaves using UV-C irradiation.

Materials:

  • Rice plants (e.g., Oryza sativa L. cv. Nipponbare) grown for 3-4 weeks.

  • UV-C lamp (254 nm).

  • Petri dishes.

  • Distilled water.

  • Aluminum foil.

Procedure:

  • Excise the youngest fully expanded leaves from the rice plants.

  • Cut the leaves into 2-3 cm segments.

  • Place the leaf segments on a moist filter paper in a Petri dish.

  • Expose the leaf segments to UV-C light. The optimal duration of exposure should be determined empirically, but a starting point is 15-20 minutes at a distance of 10-15 cm from the lamp.

  • After irradiation, wrap the Petri dishes in aluminum foil to create dark conditions and incubate at room temperature (25-28°C).

  • Collect leaf samples at different time points post-irradiation (e.g., 24, 48, 72 hours) for analysis. It has been reported that phytoalexin levels can reach a maximum at 72 hours after UV irradiation.[3]

II. Extraction of this compound

This protocol outlines the extraction of this compound from UV-treated rice leaves.

Materials:

  • UV-treated rice leaf samples.

  • Liquid nitrogen.

  • Mortar and pestle or a tissue homogenizer.

  • Extraction buffer: 80% ethanol (B145695) or a mixture of ethanol:water:acetonitrile (B52724):acetic acid (79:13.99:7:0.01 by volume).[1]

  • Microcentrifuge tubes.

  • Centrifuge.

  • Syringe filters (0.22 µm or 0.45 µm).

Procedure:

  • Freeze the collected leaf samples in liquid nitrogen immediately after harvesting.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Weigh the powdered tissue (e.g., 100 mg fresh weight).

  • Add the extraction buffer to the powdered tissue in a microcentrifuge tube (e.g., 1 mL of buffer per 100 mg of tissue).

  • Vortex the mixture thoroughly.

  • For enhanced extraction, sonicate the sample for 30 minutes.[1]

  • Incubate the mixture overnight at 4°C with gentle shaking.[1]

  • Centrifuge the extract at high speed (e.g., 13,000 rpm) for 20 minutes to pellet the cell debris.[1]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a syringe filter into an analysis vial.

  • The extract is now ready for quantification.

Experimental_Workflow Start Rice Plant Cultivation UV_Treatment UV-C Irradiation of Leaves Start->UV_Treatment Incubation Incubation in Darkness UV_Treatment->Incubation Harvesting Sample Harvesting Incubation->Harvesting Grinding Grinding in Liquid Nitrogen Harvesting->Grinding Extraction Solvent Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Analysis Quantification (HPLC/LC-MS) Filtration->Analysis

Figure 2: General experimental workflow for this compound analysis.
III. Quantification of this compound

This compound can be quantified using several analytical techniques. Below are protocols for Thin Layer Chromatography (TLC) for qualitative detection and High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification.

Materials:

  • TLC plates (silica gel).

  • Developing solvent (e.g., chloroform:methanol, 9:1 v/v).

  • This compound standard.

  • UV lamp (365 nm).

Procedure:

  • Spot the extracted sample and the this compound standard onto the TLC plate.

  • Develop the plate in a chamber with the developing solvent.

  • After the solvent front has reached the top, remove the plate and let it air dry.

  • Visualize the spots under a UV lamp at 365 nm. This compound has been reported to have an Rf value of 0.09 under these conditions.[7][8]

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., Chiralpak AD-RH).[9]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

  • Detection Wavelength: 288 nm.[9]

  • Flow Rate: 1 mL/min.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a calibration curve using a series of known concentrations of a pure this compound standard.

  • Inject the prepared rice leaf extracts into the HPLC system.

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

For higher sensitivity and specificity, LC-MS/MS is the preferred method.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with formic acid is common.

  • Ionization Mode: ESI in either positive or negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity. The precursor and product ion pairs for this compound are m/z 287/167.[10]

Procedure:

  • Optimize the MS/MS parameters (e.g., declustering potential, collision energy) for this compound using a standard solution.

  • Prepare a calibration curve with a this compound standard.

  • Analyze the rice leaf extracts using the optimized LC-MS/MS method.

  • Quantify this compound based on the peak area of the specific MRM transition and the calibration curve.

Data Presentation

The accumulation of this compound in UV-treated rice leaves can be presented in a tabular format for clear comparison.

TreatmentTime Post-Irradiation (hours)This compound Concentration (µg/g FW)Reference
Control (No UV)72Not DetectedFictional Data
UV-C2415.2 ± 1.8Fictional Data
UV-C4835.7 ± 3.2Fictional Data
UV-C7252.1 ± 4.5Fictional Data
oschs24 mutant + UV-C4864.6% of Wild Type[11]
oschs24 mutant + UV-C9680.2% of Wild Type[11]

Note: The quantitative data in the first four rows are illustrative examples. The data in the last two rows are based on a study of a chalcone synthase mutant, indicating a reduction in this compound accumulation compared to the wild type after UV irradiation.[11]

Conclusion

This application note provides a comprehensive guide for researchers to reliably measure the accumulation of this compound in UV-treated rice leaves. The detailed protocols for UV induction, extraction, and quantification using various analytical techniques will facilitate further research into the biological activities of this compound and its potential applications in agriculture and medicine.

References

Sakuranetin: A Novel Tool for Investigating Clathrin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sakuranetin, a flavonoid phytoalexin found in various plants including rice (Oryza sativa), has emerged as a valuable tool for studying clathrin-mediated endocytosis (CME).[1][2] This natural compound has been shown to attenuate the endocytosis of a variety of plasma membrane proteins and even fungal effectors by specifically targeting the CME pathway.[1][3] These application notes provide a comprehensive overview of this compound's utility in endocytosis research, including its mechanism of action, quantitative data on its effects, and detailed protocols for its application in key experiments.

Mechanism of Action

This compound inhibits clathrin-mediated endocytosis, the major pathway for the internalization of cargo from the cell surface.[1][2] While the precise molecular target is still under investigation, evidence suggests that this compound's lipophilic nature allows it to incorporate into the cell membrane.[1] This integration is hypothesized to alter membrane rigidity, thereby impeding the formation of endocytic vesicles. This mechanism is supported by fluorescence recovery after photobleaching (FRAP) experiments which can be used to assess membrane fluidity.[1] The inhibitory effect of this compound on CME is demonstrated by its ability to reduce the internalization of known CME cargo and by the insensitivity of this compound's effects in the presence of other CME inhibitors like Tyrphostin A23 or in clathrin heavy chain mutants.[1]

Quantitative Data

The inhibitory effect of this compound on endocytosis is dose-dependent. The following table summarizes the quantitative data from studies on rice root cells.

ParameterThis compound ConcentrationObserved EffectReference
Endocytosis Inhibition (qualitative)10 µMDecreased size and number of BFA bodies[1]
Endocytosis Inhibition (qualitative)25 µMFurther decrease in size and number of BFA bodies[1]
Endocytosis Inhibition (qualitative)50 µMSignificant decrease in size and number of BFA bodies[1]
Endocytosis Inhibition (qualitative)100 µMStrong attenuation of endocytosis[4]

Note: IC50 values for this compound's inhibition of clathrin-mediated endocytosis are not yet available in the cited literature.

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of this compound on clathrin-mediated endocytosis.

BFA Body Assay for Visualizing Endocytosis Inhibition

This protocol uses Brefeldin A (BFA), a fungal metabolite that inhibits protein transport from the endoplasmic reticulum to the Golgi apparatus, causing the accumulation of endocytosed cargo in so-called "BFA bodies." The size and number of these bodies can be used as a proxy for endocytic activity.

Materials:

  • Transgenic plant lines expressing a fluorescently-tagged plasma membrane protein (e.g., PIN1-GFP, PIN2-GFP in Arabidopsis thaliana or rice).

  • This compound (stock solution in DMSO).

  • Brefeldin A (BFA) (stock solution in DMSO).

  • Confocal laser scanning microscope.

  • Microscopy slides and coverslips.

  • Liquid growth medium for the plant species being studied.

Protocol:

  • Grow transgenic seedlings in liquid medium under appropriate conditions.

  • Prepare treatment solutions by diluting this compound and BFA stock solutions in the liquid growth medium to the desired final concentrations (e.g., 10, 25, 50 µM this compound and 25 µM BFA). Include a DMSO-only control.

  • Transfer seedlings to the treatment solutions and incubate for 90 minutes.

  • Mount the seedlings on a microscope slide in a drop of the corresponding treatment solution.

  • Observe the root epidermal cells using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for the fluorescent protein (e.g., 488 nm excitation and 500-550 nm emission for GFP).

  • Capture Z-stack images of the root cells.

  • Quantify the size and number of BFA bodies per cell using image analysis software (e.g., ImageJ/Fiji).

Fluorescence Recovery After Photobleaching (FRAP) to Assess Membrane Fluidity

This protocol measures the lateral diffusion of fluorescently labeled molecules within the plasma membrane to infer changes in membrane fluidity upon this compound treatment.

Materials:

  • Plant seedlings or protoplasts.

  • A lipophilic fluorescent dye (e.g., FM4-64) or a cell line expressing a plasma membrane-localized fluorescent protein.

  • This compound (stock solution in DMSO).

  • Confocal laser scanning microscope with a FRAP module.

Protocol:

  • Treat seedlings or protoplasts with this compound at the desired concentration (e.g., 50 µM) or a DMSO control for 90 minutes.

  • If using a fluorescent dye, incubate the samples with the dye according to the manufacturer's instructions to label the plasma membrane.

  • Mount the sample on the microscope.

  • Select a region of interest (ROI) on the plasma membrane.

  • Acquire a pre-bleach image of the ROI.

  • Use a high-intensity laser to photobleach the fluorescence within the ROI.

  • Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser intensity to monitor the recovery of fluorescence.

  • Measure the fluorescence intensity in the bleached region over time.

  • Calculate the mobile fraction and the half-time of recovery (t½) to quantify the effect of this compound on membrane fluidity. A slower recovery indicates decreased membrane fluidity.

Visualizations

Sakuranetin_CME_Pathway cluster_membrane Plasma Membrane cluster_cme Clathrin-Mediated Endocytosis Machinery This compound This compound Membrane Lipid Bilayer This compound->Membrane incorporates into Clathrin Clathrin Triskelion This compound->Clathrin Inhibits assembly/function (indirectly via membrane perturbation) CargoReceptor Cargo-Receptor Complex Adaptor Adaptor Proteins (AP2) CargoReceptor->Adaptor recruits Adaptor->Clathrin recruits Clathrin->Clathrin Dynamin Dynamin CCV Clathrin-Coated Vesicle Dynamin->CCV mediates scission Cytoplasm Cytoplasm CCV->Cytoplasm internalized into

Caption: Proposed mechanism of this compound's inhibition of CME.

Caption: Workflow for studying this compound's effect on CME.

References

Application Notes and Protocols for Animal Models of Sakuranetin-Induced Acute Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to increased permeability of the alveolar-capillary barrier, pulmonary edema, and severe respiratory distress. Sakuranetin, a flavonoid compound, has demonstrated significant anti-inflammatory and antioxidant properties, making it a promising therapeutic candidate for ALI.[1][2] These application notes provide detailed protocols for inducing ALI in animal models and investigating the therapeutic effects of this compound, along with insights into the underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative effects of this compound in a lipopolysaccharide (LPS)-induced mouse model of ALI.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in LPS-Induced ALI

Treatment GroupTotal Cells (x 10^5/mL in BALF)Neutrophils (x 10^4/mL in BALF)Macrophages (x 10^4/mL in BALF)
Control1.5 ± 0.30.8 ± 0.212.0 ± 2.5
LPS10.2 ± 1.585.0 ± 10.015.0 ± 3.0
LPS + this compound (Prophylactic)4.5 ± 0.8#30.0 ± 5.0#13.0 ± 2.0
LPS + this compound (Therapeutic)5.0 ± 1.0#35.0 ± 6.0#14.0 ± 2.5

*p < 0.05 compared to Control; #p < 0.05 compared to LPS. Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid. Prophylactic treatment was administered 30 minutes before LPS instillation, while therapeutic treatment was given 6 hours after.[3][4]

Table 2: Effect of this compound on Pro-inflammatory Cytokines in Lung Homogenates of LPS-Treated Mice

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)KC (IL-8 homolog) (pg/mg protein)
Control50 ± 1020 ± 5100 ± 20
LPS250 ± 30150 ± 20800 ± 90*
LPS + this compound (Prophylactic)120 ± 15#70 ± 10#350 ± 40#
LPS + this compound (Therapeutic)140 ± 20#80 ± 12#400 ± 50#

*p < 0.05 compared to Control; #p < 0.05 compared to LPS. Data are presented as mean ± SEM.[3]

Table 3: Effect of this compound on Lung Edema and Myeloperoxidase (MPO) Activity in LPS-Induced ALI

Treatment GroupLung Wet/Dry Weight RatioMPO Activity (U/g tissue)
Control4.5 ± 0.30.2 ± 0.05
LPS7.8 ± 0.51.5 ± 0.2
LPS + this compound5.2 ± 0.4#0.6 ± 0.1#

Signaling Pathways

This compound exerts its protective effects in ALI through the modulation of several key signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes activates This compound This compound This compound->IKK inhibits

NF-κB Signaling Pathway in LPS-Induced ALI.

G DAMPs_PAMPs DAMPs/PAMPs (e.g., ATP, nigericin) NLRP3 NLRP3 DAMPs_PAMPs->NLRP3 activate ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation This compound This compound This compound->NLRP3 inhibits

NLRP3 Inflammasome Activation Pathway.

G Oxidative_Stress Oxidative Stress AMPK AMPK Oxidative_Stress->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 phosphorylates Keap1 Keap1 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes activates This compound This compound This compound->AMPK activates

AMPK/Nrf2 Signaling Pathway in ALI.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This is the most common model for mimicking Gram-negative bacteria-induced ALI.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Vehicle (e.g., 1% DMSO in sterile saline)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Intratracheal instillation device

Protocol:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • This compound Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, prepare a solution for a 50 µL administration volume).

  • Anesthesia: Anesthetize the mice using a standardized protocol.

  • Treatment Administration (Prophylactic): 30 minutes before LPS administration, slowly instill 50 µL of this compound solution (or vehicle for the control and LPS groups) intranasally.[3]

  • ALI Induction: Administer LPS (1-5 mg/kg) in 50 µL of sterile saline via intratracheal instillation.

  • Treatment Administration (Therapeutic): 6 hours after LPS administration, instill 50 µL of this compound solution (or vehicle) intranasally.[3]

  • Monitoring: Monitor animals for signs of respiratory distress.

  • Sample Collection: At 24 hours post-LPS administration, euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

    • Harvest lung tissue for histology, wet/dry weight ratio, MPO assay, and protein/gene expression analysis.

Bleomycin-Induced Acute Lung Injury Model

This model is often used to study lung injury and subsequent fibrosis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Bleomycin (B88199) sulfate

  • This compound

  • Vehicle

  • Anesthesia

  • Intratracheal instillation device

Protocol:

  • Animal Acclimatization: As described above.

  • This compound Preparation: As described above.

  • Anesthesia: As described above.

  • ALI Induction: Administer a single dose of bleomycin (1-3 U/kg) in 50 µL of sterile saline via intratracheal instillation.

  • This compound Administration: Administer this compound (e.g., 20 mg/kg, intranasally) daily, starting on the day of bleomycin instillation, for the duration of the experiment (typically 7-14 days for acute injury studies).

  • Monitoring: Monitor animal weight and clinical signs daily.

  • Sample Collection: At the desired time point (e.g., day 3, 7, or 14), euthanize the mice and collect BALF and lung tissue for analysis of inflammatory markers, collagen deposition, and histological changes.

Cecal Ligation and Puncture (CLP)-Induced Sepsis and ALI Model

This model mimics polymicrobial sepsis-induced ALI, which is a common clinical scenario.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Surgical instruments

  • Suture material

  • This compound

  • Vehicle

  • Anesthesia and analgesia

  • Sterile saline

Protocol:

  • Animal Acclimatization: As described above.

  • This compound Preparation: As described above.

  • Anesthesia and Analgesia: Anesthetize the mice and administer a pre-operative analgesic.

  • Surgical Procedure:

    • Make a midline laparotomy incision.

    • Exteriorize the cecum, ligate it below the ileocecal valve (e.g., 50% ligation).

    • Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).

    • Return the cecum to the peritoneal cavity and close the incision.

  • Fluid Resuscitation: Administer pre-warmed sterile saline subcutaneously.

  • This compound Administration: Administer this compound (e.g., 20 mg/kg, intraperitoneally or intranasally) at the time of surgery and then daily.

  • Monitoring: Monitor for signs of sepsis and survival.

  • Sample Collection: At a predetermined endpoint (e.g., 24 or 48 hours), euthanize the mice and collect blood, BALF, and lung tissue for analysis of systemic and pulmonary inflammation, bacterial load, and organ injury markers.

Mandatory Visualizations

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase Animal_Acclimatization Animal Acclimatization (1 week) Sakuranetin_Prep This compound Preparation (Dissolve in vehicle) Animal_Acclimatization->Sakuranetin_Prep Anesthesia Anesthesia Sakuranetin_Prep->Anesthesia Sakuranetin_Admin This compound Administration (Prophylactic or Therapeutic) Anesthesia->Sakuranetin_Admin ALI_Induction ALI Induction (LPS, Bleomycin, or CLP) Monitoring Monitoring (Clinical signs, weight) ALI_Induction->Monitoring Sakuranetin_Admin->ALI_Induction Sample_Collection Sample Collection (BALF, Lung Tissue) Monitoring->Sample_Collection Data_Analysis Data Analysis (Histology, Cytokines, etc.) Sample_Collection->Data_Analysis

General Experimental Workflow for ALI Models.

Conclusion

The animal models and protocols described provide a robust framework for investigating the therapeutic potential of this compound in acute lung injury. The evidence suggests that this compound mitigates ALI by targeting key inflammatory and oxidative stress pathways. Further research using these models will be crucial for the pre-clinical development of this compound as a novel therapy for ALI/ARDS.

References

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Quantification of Sakuranetin in Rhus Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakuranetin, a methylated flavanone, is a bioactive compound found in various plants, including species of the Rhus genus.[1] It has garnered significant interest for its potential pharmacological activities. This application note provides a detailed protocol for the quantitative analysis of this compound in Rhus extracts using High-Performance Thin-Layer Chromatography (HPTLC). The described method is simple, precise, accurate, and economical, making it suitable for quality control of herbal drugs and formulations containing this compound.[2][3]

Quantitative Data Summary

A densitometric HPTLC method was developed and validated for the quantification of this compound in chloroform (B151607) and ethanol (B145695) extracts of the aerial parts of Rhus retinorrhoea and Rhus tripartita.[2][3][4][5][6] The results are summarized in the table below.

Rhus Species & ExtractThis compound Content (μg/mg of dried extract)
Rhus retinorrhoea ethanol extract (RREE)27.95[2][4]
Rhus retinorrhoea chloroform extract (RRCE)25.22[2][4]
Rhus tripartita ethanol extract (RTEE)0.487[2][4]
Rhus tripartita chloroform extract (RTCE)Not Detected[2][4]

Experimental Workflow Diagram

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_analysis Densitometric Analysis P1 Prepare Rhus Extracts (e.g., ethanol, chloroform) H1 Apply Samples & Standard to HPTLC Plate (Silica Gel 60 F254) P1->H1 P2 Prepare Standard this compound Solution P2->H1 H2 Develop Plate in Twin-Trough Chamber (Toluene:Ethyl Acetate:Methanol) H1->H2 H3 Dry the Developed Plate H2->H3 A1 Scan Plate at 292 nm H3->A1 A2 Identify this compound Peak by Rf Value (Rf ≈ 0.59) A1->A2 A3 Quantify this compound using Calibration Curve A2->A3

Caption: Experimental workflow for HPTLC quantification of this compound in Rhus extracts.

Detailed Experimental Protocol

This protocol is based on the validated HPTLC method for this compound quantification in Rhus species.[2][3][4][5][6]

1. Materials and Reagents

  • Stationary Phase: Pre-coated HPTLC glass plates with silica (B1680970) gel 60 F254 (20 x 10 cm).

  • Mobile Phase Solvents: Toluene, Ethyl Acetate, Methanol (all analytical grade).

  • Standard: this compound (of known purity).

  • Sample Extracts: Chloroform and ethanol extracts of Rhus species.

  • Instrumentation:

    • HPTLC applicator (e.g., CAMAG Linomat 5)

    • Twin-trough glass developing chamber (20 x 10 cm)

    • HPTLC plate dryer

    • HPTLC scanner (densitometer) with winCATS software (or equivalent).

2. Preparation of Standard and Sample Solutions

  • Standard this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. From this, prepare working standards in the linearity range of 100-1800 ng/spot by serial dilution.[2]

  • Sample Solution: Accurately weigh the dried Rhus extracts and dissolve in a suitable solvent (e.g., methanol) to a final concentration of 10 mg/mL.

3. Chromatographic Conditions

  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Mobile Phase: Toluene: Ethyl Acetate: Methanol (8:2:0.2, v/v/v).[2][4][5][6]

  • Chamber Saturation: Saturate the twin-trough chamber with 20 mL of the mobile phase for 20 minutes at room temperature (25 ± 2 °C) and 60 ± 5% humidity.[2]

  • Application: Apply the standard and sample solutions as 6 mm bands on the HPTLC plate.[2]

  • Development: Develop the plate up to a distance of 80 mm from the point of application.

  • Drying: Dry the developed plate completely.

4. Densitometric Analysis

  • Detection Wavelength: Scan the dried plate at 292 nm in absorbance mode.[2][4][5][6]

  • Identification: Identify the this compound peak in the sample chromatograms by comparing its Rf value with that of the standard. The reported Rf for this compound is approximately 0.59.[2][3][4][5][6]

  • Quantification: The amount of this compound in the sample extracts is calculated using the regression equation obtained from the calibration curve of the standard. The reported regression equation is Y = 15.382x + 5325.43.[2]

5. Method Validation Parameters

The developed HPTLC method was validated according to ICH guidelines, with the following reported parameters:

  • Linearity Range: 100–1800 ng/spot.[2]

  • Correlation Coefficient (r²): 0.9979.[2]

  • Limit of Detection (LOD): 27.56 ng/band.[2]

  • Limit of Quantification (LOQ): 83.53 ng/band.[2]

This compound Chemical Structure

Sakuranetin_Structure cluster_structure This compound (Flavanone) sakuranetin_img sakuranetin_img

Caption: Chemical structure of this compound.

Conclusion

The HPTLC method detailed in this application note is a validated and reliable technique for the quantification of this compound in Rhus extracts.[3][4] This method can be effectively utilized for the quality control and standardization of herbal products containing Rhus species. The quantitative data presented can serve as a reference for researchers and professionals in the field of natural product drug development.

References

Application Notes and Protocols for Pharmacokinetic Studies of Sakuranetin in Sprague-Dawley Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific and comprehensive quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) for sakuranetin in Sprague-Dawley rats following oral or intravenous administration has not been published in peer-reviewed literature. The following application notes and protocols are based on established methodologies for pharmacokinetic studies of flavonoids in this animal model and are intended to serve as a detailed guide for researchers planning to conduct such investigations.

Introduction

This compound is a methoxylated flavanone (B1672756) found in various plants, including rice and cherry trees, and is recognized for its diverse pharmacological activities, such as anti-inflammatory, antimicrobial, and anti-mutagenic properties. To evaluate its therapeutic potential and understand its absorption, distribution, metabolism, and excretion (ADME) profile, pharmacokinetic studies in a reliable animal model like the Sprague-Dawley rat are essential.

This document provides a comprehensive set of protocols for conducting a pharmacokinetic study of this compound in Sprague-Dawley rats, covering both intravenous and oral administration routes. It also includes a proposed analytical method for the quantification of this compound in plasma and visual representations of the experimental workflow and its metabolic pathway.

Data Presentation

As no specific quantitative data from in vivo pharmacokinetic studies of this compound in Sprague-Dawley rats are currently available, the following table is provided as a template for data presentation. Researchers should populate this table with their experimentally derived data.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Template)

ParameterIntravenous Administration (Dose: X mg/kg)Oral Administration (Dose: Y mg/kg)
Cmax (ng/mL) To be determinedTo be determined
Tmax (h) To be determinedTo be determined
AUC(0-t) (ng·h/mL) To be determinedTo be determined
AUC(0-∞) (ng·h/mL) To be determinedTo be determined
t½ (h) To be determinedTo be determined
CL (L/h/kg) To be determinedTo be determined
Vd (L/kg) To be determinedTo be determined
F (%) N/ATo be determined

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Experimental Protocols

Animal Model and Housing
  • Species: Male Sprague-Dawley rats.

  • Weight: 220-250 g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 2°C, and relative humidity of 50-60%. They should have ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Fasting: Fast animals for 12 hours prior to dosing, with free access to water.

Dosing and Administration

3.2.1. Intravenous (IV) Administration

  • Objective: To determine the pharmacokinetic profile of this compound following direct systemic administration.

  • Dose Formulation: Dissolve this compound in a suitable vehicle, such as a solution of saline with a small percentage of a solubilizing agent like DMSO or PEG400, to achieve the desired concentration. The final concentration of the organic solvent should be minimized and tested for tolerability.

  • Dose: A typical dose for intravenous administration of a novel compound in rats is in the range of 1-10 mg/kg.

  • Procedure:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Administer the this compound solution as a single bolus injection via the tail vein or a cannulated jugular vein.

    • Record the exact time of administration.

3.2.2. Oral (PO) Administration

  • Objective: To assess the oral absorption and bioavailability of this compound.

  • Dose Formulation: Prepare a suspension or solution of this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water.

  • Dose: The oral dose is typically higher than the intravenous dose, often in the range of 10-100 mg/kg.

  • Procedure:

    • Administer the this compound formulation directly into the stomach using an oral gavage needle.

    • Record the exact time of administration.

Blood Sample Collection
  • Procedure: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points. For IV administration, typical time points are 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For oral administration, time points may include 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Method: Blood can be collected via a cannulated jugular vein or from the retro-orbital plexus under light anesthesia.

  • Sample Handling:

    • Collect blood into heparinized tubes.

    • Centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
  • Objective: To accurately quantify the concentration of this compound in rat plasma samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions (starting point for method development):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV absorbance spectrum of this compound (a starting point would be around 288 nm).

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation step by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase.

    • Inject an aliquot into the HPLC system.

  • Quantification: Create a calibration curve using standard solutions of this compound in blank rat plasma and process them in the same manner as the study samples.

Mandatory Visualizations

Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Data Interpretation acclimatization Animal Acclimatization (Sprague-Dawley Rats) fasting 12-hour Fasting acclimatization->fasting iv_admin Intravenous (IV) Administration fasting->iv_admin po_admin Oral (PO) Administration fasting->po_admin blood_collection Serial Blood Sampling (Predetermined Time Points) iv_admin->blood_collection po_admin->blood_collection centrifugation Plasma Separation (Centrifugation) blood_collection->centrifugation storage Plasma Storage (-80°C) centrifugation->storage sample_prep Plasma Sample Preparation storage->sample_prep hplc_analysis HPLC Quantification of this compound sample_prep->hplc_analysis pk_analysis Pharmacokinetic Parameter Calculation hplc_analysis->pk_analysis

Caption: Experimental workflow for a pharmacokinetic study of this compound in rats.

Metabolic Pathway of this compound

The metabolism of this compound primarily involves Phase I and Phase II reactions.[1] Key metabolic transformations include demethylation, hydroxylation, and conjugation.[1][2]

Sakuranetin_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound naringenin Naringenin This compound->naringenin 5-O-Demethylation eriodictyol Eriodictyol This compound->eriodictyol B-ring Hydroxylation glucuronide_conjugate Glucuronide Conjugate This compound->glucuronide_conjugate Glucuronidation glutathione_conjugate Glutathione Conjugate This compound->glutathione_conjugate Glutathione Conjugation naringenin->eriodictyol Hydroxylation

Caption: Proposed metabolic pathway of this compound.

References

Troubleshooting & Optimization

Sakuranetin Solubility Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for improving the solubility of sakuranetin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a flavonoid, a class of polyphenolic compounds known for their characteristically low water solubility.[1][2] Its chemical structure is largely lipophilic (fat-soluble), which limits its ability to dissolve in aqueous environments like cell culture media or physiological buffers. This poor aqueous solubility is a common challenge encountered in preclinical research.[1]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended organic solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for lipophilic compounds.[3][4] Dimethylformamide (DMF) is also an effective solvent.[3] For cell-based assays, it is critical to use anhydrous, cell culture-grade DMSO to prevent water contamination, which can cause the compound to precipitate.

Q3: My this compound precipitates when I dilute the DMSO stock into my cell culture medium. What should I do?

A3: This is a common issue known as "solvent shock" or kinetic precipitation, which occurs when a compound is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[2][5] Refer to the troubleshooting workflow below (Figure 1) for a step-by-step guide. Key strategies include:

  • Improve Dilution Technique: Add the DMSO stock solution dropwise into pre-warmed (37°C) cell culture medium while gently vortexing or swirling. Rapid mixing can help prevent the compound from crashing out of solution.

  • Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions in the cell culture medium.

  • Lower Final Concentration: Your target concentration may be above this compound's solubility limit in the final medium. Try testing a lower concentration.

  • Use a Solubilizing Agent: Employing agents like β-cyclodextrins can significantly enhance aqueous solubility (see Protocol 2).[6]

  • Gentle Warming & Sonication: If a precipitate has already formed, gently warming the solution to 37°C and sonicating for 5-10 minutes can help redissolve the compound.[7]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The maximum tolerated DMSO concentration is highly cell-type dependent.[8] However, a general guideline is to keep the final concentration in the cell culture medium at or below 0.5% (v/v).[4][9] Many researchers recommend a final concentration of ≤0.1% for sensitive cell lines (like primary cells) or for long-term incubation studies to avoid solvent-induced cytotoxicity or off-target effects.[4][8] It is always best practice to perform a vehicle control experiment (medium with the same final DMSO concentration but without this compound) to assess the solvent's effect on your specific cell line.[10][11]

Q5: Are there alternative methods to improve the aqueous solubility of this compound besides using DMSO?

A5: Yes, several methods can enhance the solubility of flavonoids like this compound:

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are particularly effective.[14][15]

  • Co-Solvent Formulations: Using a mixture of solvents can improve solubility. For example, a formulation of DMSO, PEG300, and Tween-80 in saline has been shown to be effective.[14]

  • pH Adjustment: The solubility of some flavonoids can be influenced by the pH of the medium.[2] However, any pH adjustments must remain within the physiological tolerance of the cells being studied.

Q6: How should I store my this compound stock solutions?

A6: this compound stock solutions, typically prepared in DMSO, should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[16] These aliquots should be stored at -20°C or -80°C.[14] A stock solution stored at -20°C is generally stable for at least one year, and for up to two years at -80°C.[14]

Quantitative Data Summary

The following tables summarize the known solubility of this compound in various solvents and formulations.

Table 1: Solubility of this compound in Common Solvents

Solvent Approximate Solubility (mg/mL) Source(s)
DMSO ~25 mg/mL [3][17]
DMF ~30 mg/mL [3][17]

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |[3][17] |

Table 2: Example Formulations for Enhanced this compound Solubility

Formulation Composition Achieved Solubility Source(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mL [14]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL [14]

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |[14] |

Experimental Protocols & Workflows

Protocol 1: Preparation of a Standard this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound for in vitro use.[7][18]

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder and transfer it to a sterile polypropylene (B1209903) or glass vial.

  • Initial Dissolution: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Mixing: Cap the vial tightly and vortex vigorously for at least 60 seconds. If necessary, use a brief sonication step (5-10 minutes) in a water bath to ensure complete dissolution.[7] Visually inspect the solution to confirm no solid particulates remain.

  • Sterilization (Optional): For cell culture applications requiring absolute sterility, the DMSO stock can be sterilized by passing it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a new sterile vial.

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[14]

Protocol 2: Solubilization of this compound using β-Cyclodextrins

This protocol outlines a method to enhance the aqueous solubility of this compound by forming an inclusion complex with a β-cyclodextrin derivative like HP-β-CD.[6][15]

  • Prepare Cyclodextrin (B1172386) Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer or cell culture medium (e.g., 10-50 mM). Gently warm the solution to 37°C to aid dissolution.

  • Prepare this compound Stock: Prepare a concentrated stock of this compound in a minimal amount of DMSO (as per Protocol 1).

  • Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the this compound DMSO stock dropwise. The molar ratio of this compound to cyclodextrin is typically 1:1, but may require optimization.[6]

  • Incubation: Incubate the mixture, often with agitation (e.g., on a shaker), for 1 to 24 hours at a controlled temperature (e.g., room temperature or 37°C) to allow for stable complex formation.[15]

  • Application: The resulting clear solution can now be used for your assay. Remember to include a vehicle control containing the same final concentration of both HP-β-CD and DMSO.

Visual Guides and Diagrams

// Nodes start [label="Precipitate observed in\ncell culture medium after\nadding this compound-DMSO stock", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conc [label="Is the final concentration\ntoo high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_conc [label="Reduce the final\nconcentration of this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; check_dilution [label="Was the dilution technique\noptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; improve_dilution [label="Improve dilution technique:\n- Add stock dropwise to pre-warmed medium\n- Vortex/swirl during addition\n- Use serial dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="Is the final DMSO\nconcentration >0.5%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_dmso [label="Prepare a more concentrated\nstock to lower the final\nDMSO volume/percentage", fillcolor="#F1F3F4", fontcolor="#202124"]; use_enhancer [label="Consider using a\nsolubility enhancer\n(e.g., Cyclodextrin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Problem Solved:\nClear Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_conc; check_conc -> reduce_conc [label="Yes"]; reduce_conc -> success; check_conc -> check_dilution [label="No"]; check_dilution -> improve_dilution [label="No"]; improve_dilution -> success; check_dilution -> check_solvent [label="Yes"]; check_solvent -> reduce_dmso [label="Yes"]; reduce_dmso -> success; check_solvent -> use_enhancer [label="No"]; use_enhancer -> success; }

Figure 1: Troubleshooting workflow for this compound precipitation.

// Nodes weigh [label="1. Weigh this compound\nSolid Powder", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="2. Dissolve in 100% DMSO\nto create concentrated\nstock solution (e.g., 20 mM)", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="3. Vortex / Sonicate\nuntil fully dissolved", fillcolor="#F1F3F4", fontcolor="#202124"]; store [label="4. Aliquot and Store\nat -20°C or -80°C", fillcolor="#F1F3F4", fontcolor="#202124"]; dilute [label="5. Dilute stock into\npre-warmed aqueous medium\nto final working concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use [label="6. Use immediately\nin assay", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges weigh -> dissolve; dissolve -> mix; mix -> store; store -> dilute; dilute -> use; }

Figure 2: General experimental workflow for this compound solution preparation.

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; pi3k [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; akt [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nfkb [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; erk [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; response [label="Inflammation &\nChondrocyte Dysfunction", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style="rounded,filled"];

// Edges this compound -> pi3k [arrowhead=tee, color="#EA4335", style=dashed]; this compound -> erk [arrowhead=tee, color="#EA4335", style=dashed];

pi3k -> akt; akt -> nfkb; erk -> nfkb; nfkb -> response;

// Invisible nodes for alignment {rank=same; this compound;} {rank=same; pi3k; erk;} {rank=same; akt;} {rank=same; nfkb;} {rank=same; response;} }

Figure 3: Simplified diagram of this compound's inhibitory action on signaling pathways.[1][19][20][21]

References

Technical Support Center: Overcoming Low Yield of Sakuranetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low sakuranetin yield from plant extraction and to explore alternative production methods.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of this compound from direct plant extraction typically low?

A1: The low yield of this compound from plants is primarily because it is a phytoalexin. Phytoalexins are antimicrobial compounds that are synthesized by plants in response to stress, such as pathogen attack, UV radiation, or exposure to certain chemicals.[1][2][3] In healthy, unstressed plant tissues, this compound is often not produced at all or is present in undetectable amounts.[4][5] For example, while this compound is a known phytoalexin in rice, it is not found in healthy rice leaves and is undetectable in mature rice seeds.[1][4][5] Therefore, direct extraction from healthy plant material will naturally result in a very low or non-existent yield.

Q2: What are the primary plant sources of this compound?

A2: this compound has been isolated from various plants. It was first identified in the bark of cherry trees (Prunus spp.).[1][2] It is a major phytoalexin in rice (Oryza sativa) and is also found in a variety of other plants, including Polyomnia fruticosa, Baccharis retusa, Artemisia species, and sweet-cherry (Prunus avium) stems.[3][6][7] However, its concentration in these sources is highly variable and dependent on environmental conditions.[8]

Q3: How can I increase the yield of this compound from plant sources before extraction?

A3: To increase the yield, you must induce the biosynthesis of this compound in the plant tissue prior to extraction. This can be achieved by applying biotic or abiotic elicitors. Common methods include:

  • UV Irradiation: Exposing plant leaves to UV light is a well-documented method for inducing this compound production.[1][9]

  • Chemical Elicitors: Treating plants with compounds like jasmonic acid (JA), copper chloride (CuCl₂), or silver nitrate (B79036) (AgNO₃) can trigger the defense response and lead to the accumulation of this compound.[1][8][9][10]

  • Pathogen Infection: While less controlled for production purposes, infection with phytopathogens like Magnaporthe oryzae (rice blast fungus) is a natural trigger for this compound synthesis.[1][5]

Q4: What are the main alternatives to plant extraction for producing this compound?

A4: Due to the inherent limitations of plant extraction, several alternative production platforms have been developed. These are often more reliable and can produce higher yields. The primary alternatives are:

  • Microbial Fermentation: This involves genetically engineering microorganisms like yeast (Saccharomyces cerevisiae, Yarrowia lipolytica) or bacteria (Escherichia coli, Streptomyces albidoflavus) to produce this compound from simple sugars like glucose.[11][12][13][14] This is the most common and successful alternative approach.

  • Metabolic Engineering in Plants: It is possible to create transgenic plants that are "biofortified" with this compound. For instance, rice has been engineered to express the key enzyme for this compound synthesis in its seeds, a part of the plant that normally lacks the compound.[5]

  • Chemical Synthesis: this compound can be produced through chemical synthesis, for example, by the O-acetylation of dihydroquercetin.[2]

Q5: What is the key enzymatic step in this compound biosynthesis?

A5: The final and key regulatory step in the biosynthesis of this compound is the methylation of its precursor, naringenin (B18129). This reaction is catalyzed by the enzyme Naringenin 7-O-methyltransferase (NOMT).[1][4][5] The availability of naringenin and the expression of the NOMT gene are critical for this compound production.[1]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
No or very low this compound detected in plant extract. Plant material was not stressed or induced.Pre-treat the plant material with an elicitor such as jasmonic acid, CuCl₂, or UV radiation to induce this compound biosynthesis before extraction.[1][9]
Incorrect plant tissue was used.This compound accumulation can be localized. For example, in rice, it is induced in leaves but absent in mature seeds.[4][5] Ensure you are extracting from the correct, induced tissue.
Inefficient extraction solvent or method.Use an appropriate solvent system. A mixture of ethanol, water, acetonitrile, and acetic acid has been shown to be effective for rice.[5] Consider methods like ultrasound-assisted extraction to improve efficiency.[3]
Low this compound titer in engineered microbial culture. Insufficient precursor supply (naringenin).Ensure the upstream pathway producing naringenin is robust. This involves optimizing the expression of genes like PAL, C4H, 4CL, CHS, and CHI.[4][5]
Limiting supply of the methyl donor S-adenosyl-L-methionine (SAM).Overexpress genes involved in the SAM regeneration cycle to increase the availability of the methyl group required by the NOMT enzyme.[15][16]
Low activity of the NOMT enzyme.Screen different NOMT gene variants or optimize codon usage for the host organism. Increase the copy number of the NOMT gene.[12][16]
Toxicity of this compound or intermediates to the microbial host.Engineer the host for improved tolerance or implement a co-culture system where the biosynthetic pathway is split between two different microbial populations to reduce the metabolic burden on a single strain.[13][17]
Transgenic plants produce this compound, but at low levels. Sub-optimal promoter driving gene expression.Use a strong, tissue-specific promoter to drive the expression of the key enzyme (e.g., OsNOMT). For accumulation in seeds, an endosperm-specific promoter like OsGluD-1 can be used.[5]
Low availability of the precursor naringenin in the target tissue.Ensure that the target tissue for this compound accumulation naturally produces or can be engineered to produce sufficient levels of the precursor naringenin.[5]

Data Presentation: this compound Production Titers

The following tables summarize the yields of this compound achieved through various production methods, providing a clear comparison for researchers.

Table 1: this compound Yield from Engineered Microorganisms

Host OrganismMethodTiter (mg/L)Source
Yarrowia lipolyticaDe novo synthesis from glucose (shake flask)686.81[12][16]
Yarrowia lipolyticaDe novo synthesis from glucose (5-L bioreactor)344.0[18]
Saccharomyces cerevisiaeDe novo synthesis from glucose (shake flask)50.62[11]
Saccharomyces cerevisiaeDe novo synthesis from glucose (1-L bioreactor)158.65[11]
Escherichia coliDe novo synthesis from glucose (co-culture, shake flask)29.7[13]
Escherichia coliDe novo synthesis from glucose (co-culture, fed-batch bioreactor)79.0[13]
Streptomyces albidoflavusHeterologous biosynthesis8.2[14]

Table 2: this compound Content in Plant Tissues

Plant SourceTissueConditionThis compound ContentSource
Rice (Oryza sativa)LeavesJasmonic Acid Treatment (48h)~0.5 µg/g Fresh Weight (precursor naringenin)[1]
Rice (Oryza sativa)LeavesUV-treatedAccumulation induced[1][9]
Daphne aurantiacaStem BarkMethanolic Extraction50 mg isolated from 6.5 kg of powder[2]
Transgenic RiceMature SeedsEndosperm-specific NOMT expressionSignificant accumulation (not present in wild type)[5]

Experimental Protocols & Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound from the amino acid phenylalanine involves a series of enzymatic steps common to flavonoid synthesis, followed by a final, specific methylation step.

Sakuranetin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Synthesis cluster_this compound Specific Phytoalexin Synthesis Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI This compound This compound Naringenin->this compound NOMT

Caption: The biosynthetic pathway of this compound from phenylalanine.

Experimental Workflow: Induction and Extraction from Rice Leaves

This workflow outlines the key steps to induce and extract this compound from rice leaves, a common research protocol for obtaining the compound from a plant source.

Extraction_Workflow A 1. Rice Plant Cultivation (e.g., Oryza sativa japonica) B 2. Elicitation (Stress Induction) - UV Irradiation - Jasmonic Acid Treatment - CuCl2 Treatment A->B C 3. Harvest Induced Leaf Tissue B->C D 4. Homogenization (Grind in liquid nitrogen) C->D E 5. Solvent Extraction (e.g., Ethanol:Water:Acetonitrile:Acetic Acid) D->E F 6. Purification (Centrifugation, Solid-Phase Extraction) E->F G 7. Analysis & Quantification (LC-MS/MS) F->G

Caption: Workflow for inducing and extracting this compound from rice leaves.

Logical Workflow: Overcoming Low Yield via Microbial Synthesis

This diagram illustrates the logic and general steps involved in setting up a microbial system for de novo this compound production to bypass the limitations of plant extraction.

Microbial_Synthesis_Logic Start Problem: Low this compound Yield from Plants Host 1. Select Microbial Host (e.g., S. cerevisiae, Y. lipolytica) Start->Host Genes 2. Introduce Biosynthetic Genes (PAL, C4H, 4CL, CHS, CHI, NOMT) Host->Genes Optimize 3. Metabolic Engineering & Optimization Genes->Optimize Precursors Enhance Precursor Supply (Malonyl-CoA, SAM) Optimize->Precursors Ferment 4. Fermentation in Bioreactor Optimize->Ferment End Solution: High-Titer, Scalable This compound Production Ferment->End

Caption: Logic for using microbial synthesis to overcome low this compound yields.

References

Optimizing sakuranetin production using multi-module metabolic engineering.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of sakuranetin production through multi-module metabolic engineering.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments aimed at enhancing this compound yield.

Problem 1: Low this compound Titer Despite Successful Pathway Construction

Q1: My engineered microbial strain is producing this compound, but the yield is significantly lower than expected. What are the common bottlenecks and how can I address them?

A1: Low this compound titers are a common challenge and can stem from several factors. A multi-module metabolic engineering strategy is often necessary to systematically identify and resolve these bottlenecks.[1][2] Key areas to investigate include:

  • Insufficient Precursor Supply: The biosynthesis of this compound requires two primary precursors: p-coumaroyl-CoA (derived from the shikimate pathway) and malonyl-CoA. Inadequate supply of either can severely limit the final product yield.

    • Troubleshooting Steps:

      • Enhance the Malonyl-CoA Pool: Overexpress key enzymes in the malonyl-CoA synthesis pathway. For instance, introducing mutants of acetyl-CoA carboxylase (ACC1), such as ACC1S659A,S1157A, has been shown to increase malonyl-CoA availability.[1] Additionally, knocking out competing pathways, such as the YPL062W gene in S. cerevisiae, can redirect carbon flux towards acetyl-CoA, a direct precursor to malonyl-CoA.[1]

      • Boost the Shikimate Pathway: Remove rate-limiting steps in the aromatic amino acid pathway to increase the carbon flux towards p-coumaroyl-CoA.[1]

  • Sub-optimal Gene Expression: The expression levels of the heterologous genes in the this compound biosynthesis pathway need to be balanced.

    • Troubleshooting Steps:

      • Adjust Gene Copy Number: Systematically vary the copy numbers of the this compound synthesis genes to find the optimal expression level.[1][3]

      • Promoter Screening: Screen a library of promoters with varying strengths to fine-tune the expression of key enzymes, such as the naringenin (B18129) 7-O-methyltransferase (NOMT).[3]

  • Limited Cofactor Availability: The methylation of naringenin to this compound is catalyzed by NOMT and requires S-adenosylmethionine (SAM) as a methyl donor.

    • Troubleshooting Steps:

      • Augment SAM Supply: Enhance the methionine cycle to increase the intracellular pool of SAM.[4] This can be a critical step, especially when the precursor naringenin accumulates.[4]

      • Enhance Pyridoxal 5′-phosphate (PLP) Content: PLP is a crucial cofactor in the transsulfuration pathway, which is linked to SAM biosynthesis. Increasing PLP levels can significantly boost this compound production.[5]

Problem 2: Accumulation of Naringenin Intermediate

Q2: I am observing a high accumulation of naringenin but very little conversion to this compound. What could be the cause and how can I fix it?

A2: The accumulation of the precursor naringenin strongly suggests a bottleneck at the final methylation step.[6][7] This is typically due to issues with the naringenin 7-O-methyltransferase (NOMT) enzyme or the availability of its cofactor, S-adenosylmethionine (SAM).

  • Troubleshooting Steps:

    • Verify NOMT Activity:

      • Ensure that the correct and active form of the NOMT gene has been identified and expressed. For instance, in rice, it was discovered that OsCOMT1, initially thought to be the NOMT, did not contribute to this compound production in vivo, and the true NOMT was identified as being encoded by the Os12g0240900 gene.[6][7]

      • Optimize the expression of the NOMT gene by testing different promoters and gene copy numbers.[3]

    • Increase SAM Availability: As mentioned previously, enhancing the supply of the methyl donor SAM is a critical strategy to drive the conversion of naringenin to this compound.[4]

    • Consider Host Organism: The choice of microbial host can impact the efficiency of the final conversion step. Yarrowia lipolytica has emerged as a promising host for this compound biosynthesis due to its metabolic characteristics.[3][4]

Frequently Asked Questions (FAQs)

Q3: What are the key modules to target in a multi-module metabolic engineering strategy for this compound production?

A3: A successful multi-module approach typically focuses on three core areas:

  • This compound Synthesis Pathway Module: This involves the heterologous expression and optimization of the core biosynthetic genes responsible for converting precursors to this compound. Key genes include those for the production of naringenin and the final conversion step catalyzed by naringenin 7-O-methyltransferase (NOMT).[1]

  • Precursor Supply Module (p-Coumaroyl-CoA): This module aims to increase the carbon flux from central metabolism to p-coumaroyl-CoA by optimizing the aromatic amino acid pathway.[1]

  • Precursor Supply Module (Malonyl-CoA): This module focuses on enhancing the intracellular pool of malonyl-CoA, another essential precursor for flavonoid biosynthesis.[1]

Q4: Which host organisms are commonly used for this compound production, and what are their pros and cons?

A4: Several microbial hosts have been successfully engineered for this compound production:

  • Saccharomyces cerevisiae : A well-characterized and robust yeast host. It is amenable to genetic engineering and has been used for the de novo synthesis of this compound from glucose.[1][2] However, initial yields can be low without extensive metabolic engineering.[1]

  • Yarrowia lipolytica : An oleaginous yeast that has shown high potential for producing this compound, achieving significantly higher titers compared to initial studies in S. cerevisiae.[3][4]

  • Escherichia coli : A popular prokaryotic host with fast growth and well-established genetic tools. Co-culture systems of E. coli have been developed to modularize the this compound biosynthesis pathway, leading to improved yields compared to monocultures.[8][9]

  • Streptomyces albidoflavus : A Gram-positive bacterium that has been engineered for the biosynthesis of methylated flavonoids, including this compound.[10]

Q5: What is a realistic range of this compound titers to expect from metabolically engineered microbes?

A5: this compound titers can vary significantly depending on the host organism, the complexity of the metabolic engineering strategy, and the cultivation conditions (shake flask vs. bioreactor). The following table summarizes reported yields from various studies.

Host OrganismEngineering StrategyTiter (mg/L)CultivationReference
Saccharomyces cerevisiaeInitial de novo pathway4.28Shake Flask[1]
Saccharomyces cerevisiaeMulti-module engineering50.62Shake Flask[1]
Saccharomyces cerevisiaeMulti-module engineering158.651-L Bioreactor[1]
Yarrowia lipolyticaInitial de novo pathway154.80Shake Flask[3]
Yarrowia lipolyticaSystemic metabolic engineering345.42Shake Flask[3]
Yarrowia lipolyticaOptimized glucose concentration686.81Shake Flask[3][11]
Escherichia coli (co-culture)Step-wise optimization29.7Shake Flask[8]
Escherichia coli (co-culture)Fed-batch bioreactor79.02.5-L Bioreactor[8]
Streptomyces albidoflavusHeterologous biosynthesis8.2Shake Flask[10]

Experimental Protocols

Protocol 1: General Strain Cultivation for this compound Production

This protocol provides a general guideline for the cultivation of engineered yeast strains for this compound production. Specific parameters may need to be optimized for different host organisms and engineered pathways.

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered yeast strain into a 25 mL shake flask containing 5 mL of YPD medium.

    • Incubate at 30°C and 220 rpm for 24 hours.[4]

  • Production Culture:

    • Inoculate the seed culture into the main production medium. The specific composition of the medium may vary depending on the experimental design and host organism.

    • Incubate under optimized conditions (e.g., temperature, shaking speed, and duration).

  • Sampling and Analysis:

    • Collect samples at regular intervals to monitor cell growth (OD600) and this compound production.

    • Extract metabolites from the culture supernatant or cell lysate.

    • Quantify this compound concentration using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Quantification of this compound using HPLC

  • Sample Preparation:

    • Centrifuge the culture sample to separate the cells from the supernatant.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Use a C18 column for separation.

    • Employ a gradient elution method with two solvents:

      • Solvent A: 0.5% acetic acid in water.

      • Solvent B: 99.9% acetonitrile.

    • Set the flow rate to 0.6 mL/min.[9]

    • Detect this compound using a UV detector at an appropriate wavelength.

    • Quantify the concentration by comparing the peak area to a standard curve prepared with pure this compound.

Visualizations

Sakuranetin_Biosynthesis_Pathway Glucose Glucose Aromatic_Amino_Acids Aromatic Amino Acids (e.g., Tyrosine) Glucose->Aromatic_Amino_Acids Shikimate Pathway p_Coumaric_Acid p-Coumaric Acid Aromatic_Amino_Acids->p_Coumaric_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI This compound This compound Naringenin->this compound NOMT SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Multi_Module_Metabolic_Engineering cluster_0 Module 1: Precursor Supply (p-Coumaroyl-CoA) cluster_1 Module 2: Precursor Supply (Malonyl-CoA) cluster_2 Module 3: this compound Synthesis Pathway cluster_3 Module 4: Cofactor Engineering M1_Opt Optimize Aromatic Amino Acid Pathway M1_Remove Remove Rate-Limiting Factors M1_Opt->M1_Remove Engineered_Strain Engineered Microbial Strain M1_Remove->Engineered_Strain M2_ACC1 Introduce ACC1 Mutants M2_Knockout Knockout Competing Pathways (e.g., YPL062W) M2_ACC1->M2_Knockout M2_Knockout->Engineered_Strain M3_Copy Adjust Gene Copy Number M3_Promoter Promoter Screening M3_Copy->M3_Promoter M3_Promoter->Engineered_Strain M4_SAM Enhance SAM Supply M4_PLP Increase PLP Content M4_SAM->M4_PLP M4_PLP->Engineered_Strain Sakuranetin_Production Optimized this compound Production Engineered_Strain->Sakuranetin_Production Troubleshooting_Workflow Start Low this compound Titer Check_Intermediates Analyze Intermediates (e.g., Naringenin) Start->Check_Intermediates Naringenin_High High Naringenin Accumulation Check_Intermediates->Naringenin_High Yes Naringenin_Low Low Levels of All Intermediates Check_Intermediates->Naringenin_Low No Troubleshoot_NOMT Troubleshoot NOMT Step Naringenin_High->Troubleshoot_NOMT Troubleshoot_Precursors Troubleshoot Precursor Supply Naringenin_Low->Troubleshoot_Precursors Verify_NOMT Verify NOMT Activity & Expression Troubleshoot_NOMT->Verify_NOMT Enhance_SAM Enhance SAM Supply Troubleshoot_NOMT->Enhance_SAM Enhance_Malonyl_CoA Enhance Malonyl-CoA Troubleshoot_Precursors->Enhance_Malonyl_CoA Enhance_Shikimate Enhance Shikimate Pathway Troubleshoot_Precursors->Enhance_Shikimate Solution Improved this compound Yield Verify_NOMT->Solution Enhance_SAM->Solution Enhance_Malonyl_CoA->Solution Enhance_Shikimate->Solution

References

Technical Support Center: Stabilizing Sakuranetin for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of sakuranetin in solution for reliable and reproducible long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: this compound has poor solubility in aqueous solutions but is readily soluble in organic solvents. For a stable, concentrated stock solution, Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) are recommended.[1] It is crucial to use a minimal amount of these solvents to dissolve the compound before further dilution in your experimental medium.

Q2: How should I store my this compound stock solution?

A2: For long-term stability, solid this compound should be stored at -20°C, where it can be stable for at least four years.[1][2] Once dissolved in an organic solvent like DMSO, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C.[3]

Q3: I've dissolved this compound in my cell culture medium, and it has become cloudy. What is happening?

A3: The cloudiness or turbidity you are observing is likely due to the precipitation of this compound out of the aqueous cell culture medium.[4] This is a common issue with hydrophobic flavonoids. To avoid this, ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve the this compound is kept to a minimum and is non-toxic to your cells. It is also advisable to add the this compound stock solution to the medium slowly while vortexing to aid in its dispersion.

Q4: For how long is this compound stable in an aqueous solution like cell culture medium?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] Flavonoids, in general, can be unstable in cell culture media due to factors like pH, temperature, and oxidative degradation.[5] For long-term experiments, it is best to prepare fresh this compound-containing medium at each time point or to conduct a stability study under your specific experimental conditions to determine its rate of degradation.

Q5: What are the main factors that can cause this compound to degrade in my experiments?

A5: The stability of flavonoids like this compound is influenced by several factors, including:

  • pH: Flavonoids are generally more stable in acidic conditions and can degrade in neutral or alkaline environments.

  • Temperature: Higher temperatures can accelerate the degradation of flavonoids.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Interactions with media components: Components in cell culture media, such as metal ions, can chelate with flavonoids and affect their stability.[2]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium
Symptom Possible Cause Troubleshooting Steps
The medium becomes cloudy or a visible precipitate forms after adding the this compound stock solution.This compound has exceeded its solubility limit in the aqueous medium.1. Decrease the final concentration of this compound. 2. Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains at a non-toxic level for your cells (typically <0.5%). 3. Prepare the this compound-containing medium by slowly adding the stock solution to the medium while gently vortexing. 4. Consider the use of a solubilizing agent, such as cyclodextrins, though this would require validation for your specific experimental setup.
The medium is initially clear but becomes cloudy over time during incubation.Changes in temperature or pH during incubation are causing the compound to precipitate.1. Perform a stability test at the incubation temperature to determine the time frame in which this compound remains in solution. 2. Prepare fresh medium with this compound immediately before use for each time point of your experiment. 3. Ensure the pH of your medium is stable throughout the experiment.
Issue 2: Inconsistent or Unexpected Experimental Results
Symptom Possible Cause Troubleshooting Steps
The biological effect of this compound appears to diminish over the course of a long-term experiment.Degradation of this compound in the cell culture medium.1. Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). 2. Conduct a stability study using HPLC to quantify the concentration of this compound over time under your experimental conditions. 3. Consider adding antioxidants to the medium, such as ascorbic acid or N-acetylcysteine, to mitigate oxidative degradation. The compatibility and potential effects of these antioxidants on your experiment should be validated.
High variability between replicate experiments.Degradation of the this compound stock solution or inconsistent preparation of working solutions.1. Aliquot your stock solution to minimize freeze-thaw cycles. 2. Always use a freshly thawed aliquot for each experiment. 3. Ensure precise and consistent dilution of the stock solution when preparing your working concentrations.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO)~25 mg/mL[1]
Dimethyl Formamide (DMF)~30 mg/mL[1]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[1]

Table 2: Recommended Storage Conditions for this compound

Form Storage Temperature Reported Stability Reference
Crystalline Solid-20°C≥ 4 years[1][2]
Stock Solution in DMSO-20°CUp to 1 year[3]
Stock Solution in DMSO-80°CUp to 2 years[3]
Aqueous Solution (e.g., in cell culture media)4°C or 37°CNot recommended for storage > 1 day[1]

Experimental Protocols

Protocol for Assessing this compound Stability in Solution using HPLC

This protocol provides a framework for determining the stability of this compound under specific experimental conditions.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Acid (e.g., phosphoric acid or formic acid)

  • Your specific experimental buffer or cell culture medium

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • Test Solutions: Spike your experimental buffer or cell culture medium with the this compound stock solution to achieve the desired final concentration. Prepare enough volume for all time points.

  • Mobile Phase: A common mobile phase for flavonoid analysis is a gradient of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid).

3. Experimental Procedure:

  • Aliquot the test solution into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the tubes under your specific experimental conditions (e.g., 37°C, 5% CO2, protected from light).

  • At each designated time point, take a sample from the corresponding tube.

  • If your medium contains proteins (e.g., from fetal bovine serum), precipitate them by adding a cold solvent like acetonitrile (typically in a 1:3 ratio of medium to solvent) and centrifuge to pellet the proteins.

  • Analyze the supernatant by HPLC.

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often used. For example, start with a lower concentration of acetonitrile and gradually increase it over the run.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at the maximum absorbance wavelength of this compound (around 287 nm).[1]

  • Quantification: Create a standard curve using known concentrations of this compound to quantify its concentration in your samples at each time point.

5. Data Analysis:

  • Plot the concentration of this compound versus time to determine its degradation profile under your experimental conditions.

Visualizations

Signaling Pathways Modulated by this compound

This compound is known to exert its anti-inflammatory and antioxidant effects by modulating key signaling pathways such as NF-κB and Nrf2.

NF_kB_Signaling_Pathway cluster_NFkB_IkB cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2_Signaling_Pathway cluster_Keap1_Nrf2 cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates This compound This compound This compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Nrf2_active Active Nrf2 Keap1->Nrf2_active Release Proteasomal_Degradation Proteasomal Degradation Nrf2->Proteasomal_Degradation Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Induces

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Workflow

Experimental_Workflow Start Start: Prepare this compound Stock Solution (DMSO) Prepare_Media Prepare Working Solution in Cell Culture Medium Start->Prepare_Media Incubate Incubate under Experimental Conditions (e.g., 37°C, 5% CO2) Prepare_Media->Incubate Sample Collect Samples at Time Points (0, 2, 4, 8, 24h...) Incubate->Sample Precipitate Protein Precipitation (if necessary) Sample->Precipitate Analyze Analyze by HPLC Precipitate->Analyze Data Quantify and Plot Concentration vs. Time Analyze->Data

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Sakuranetin Quantification with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the quantification of sakuranetin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound?

  • Precursor Ion [M-H]⁻: In negative ionization mode, which is common for flavonoids, the precursor ion would be m/z 285.1.

  • Product Ions: Common fragmentation of flavanones involves cleavage of the C-ring. Potential product ions could result from the loss of a methyl group (-CH3) or retro-Diels-Alder (RDA) fragmentation. Predicted product ions to monitor would be m/z 270.1 (loss of CH3) and fragments arising from RDA cleavage of the C-ring.

It is crucial to optimize these transitions on your specific instrument by infusing a pure standard of this compound to determine the most abundant and stable product ions and the optimal collision energy.

Q2: I am observing poor peak shape (tailing or splitting) for my this compound peak. What are the possible causes and solutions?

A2: Poor peak shape is a common issue in LC-MS/MS analysis. Here are some potential causes and troubleshooting steps:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.

  • Secondary Interactions: this compound, being a flavonoid, can have secondary interactions with residual silanols on the C18 column, leading to peak tailing.

    • Solution: Add a small amount of a weak acid, like 0.1% formic acid, to your mobile phase to suppress the ionization of silanol (B1196071) groups.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion, including splitting.

    • Solution: Reconstitute your dried extract in a solvent that matches the initial mobile phase composition.

  • Column Contamination: Buildup of matrix components on the column can lead to peak shape issues.

    • Solution: Use a guard column and implement a robust sample preparation method. Regularly flush the column with a strong solvent.

  • Improper Connections: Dead volume from poorly connected fittings can cause peak broadening and splitting. Ensure all connections between the injector, column, and mass spectrometer are secure and have minimal dead volume.

Q3: My this compound signal is low or inconsistent. How can I improve sensitivity and reproducibility?

A3: Low sensitivity and poor reproducibility can stem from several factors throughout the analytical workflow:

  • Suboptimal Ionization: The efficiency of electrospray ionization (ESI) is highly dependent on source parameters.

    • Solution: Optimize ESI source parameters such as capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates. A systematic optimization using a this compound standard is recommended.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate and irreproducible results.[1]

    • Solution:

      • Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components.

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.

      • Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the most effective way to compensate for matrix effects.

  • Analyte Degradation: this compound may be unstable during sample preparation or in the autosampler.

    • Solution: Keep samples and extracts at a low temperature (e.g., 4°C) in the autosampler. Perform stability studies to assess degradation under different conditions.

  • In-source Fragmentation: If the cone voltage (or equivalent parameter) is too high, this compound can fragment in the ion source, leading to a lower abundance of the precursor ion.

    • Solution: Optimize the cone voltage to maximize the signal of the precursor ion while minimizing fragmentation.

Q4: What is a suitable internal standard (IS) for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d3-sakuranetin). However, if a SIL-IS is not commercially available, a structurally similar compound that is not present in the samples can be used. For this compound, other flavanones like naringenin (B18129) or hesperetin (B1673127) could be considered. It is essential to validate the chosen IS to ensure it behaves similarly to this compound during extraction and ionization and does not suffer from its own matrix effects.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a primary source of inaccuracy in LC-MS/MS bioanalysis.[1]

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare a standard solution of this compound in a clean solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).

  • Prepare a blank matrix extract by processing a sample known to not contain this compound through your entire sample preparation workflow.

  • Spike the blank matrix extract with the this compound standard to the same final concentration as the clean solvent standard.

  • Analyze both solutions by LC-MS/MS.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value significantly different from 100% indicates the presence of matrix effects. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement.

Troubleshooting Flowchart for Matrix Effects

start Observe Inconsistent or Inaccurate Results check_me Perform Post-Extraction Spike Analysis start->check_me me_present Matrix Effect > 20%? check_me->me_present no_me Matrix Effect is Acceptable Proceed with Method me_present->no_me No mitigate Implement Mitigation Strategy me_present->mitigate Yes optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) mitigate->optimize_sp mm_cal Use Matrix-Matched Calibration mitigate->mm_cal sil_is Use Stable Isotope-Labeled Internal Standard (if available) mitigate->sil_is revalidate Re-validate Method optimize_sp->revalidate mm_cal->revalidate sil_is->revalidate

Workflow for addressing matrix effects.
Guide 2: Optimizing ESI Source Parameters for this compound

Optimal ESI source conditions are critical for achieving maximum sensitivity for this compound.

Experimental Protocol: ESI Parameter Optimization

  • Prepare a continuous infusion of a this compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile (B52724):water with 0.1% formic acid) at a low flow rate (e.g., 10 µL/min) directly into the mass spectrometer.

  • Systematically vary one parameter at a time while monitoring the signal intensity of the this compound precursor ion. The key parameters to optimize include:

    • Capillary Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow Rate

    • Drying Gas Temperature

  • Record the optimal value for each parameter that provides the highest and most stable signal.

Table 1: Example of ESI Parameter Optimization Data

ParameterTested RangeOptimal ValueSignal Intensity (arbitrary units)
Capillary Voltage2.5 - 4.5 kV3.5 kV1.2 x 10^6
Nebulizer Pressure30 - 60 psi45 psi1.5 x 10^6
Drying Gas Flow8 - 15 L/min12 L/min1.8 x 10^6
Drying Gas Temp.250 - 400 °C350 °C2.1 x 10^6

Experimental Protocols

Protocol 1: Generic Sample Preparation for this compound in Plasma

This protocol provides a general starting point for extracting this compound from plasma samples. Optimization will likely be required for your specific application.

  • Sample Thawing: Thaw plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Method Parameters

These are suggested starting parameters and should be optimized for your specific instrument and column.

Table 2: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModeESI Negative
Capillary Voltage3.5 kV
Drying Gas Temp.350 °C
Drying Gas Flow12 L/min
Nebulizer Pressure45 psi
MRM TransitionsTo be optimized (Precursor ~m/z 285.1)

Visualizations

This compound Biosynthesis Pathway

This compound is a phytoalexin found in plants like rice, where it is synthesized from the precursor naringenin.[2]

Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI This compound This compound Naringenin->this compound NOMT

Simplified biosynthesis pathway of this compound.

References

Technical Support Center: Enhancing Sakuranetin Bioavailability for Therapeutic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance to overcome challenges associated with the low bioavailability of sakuranetin in therapeutic studies.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low oral bioavailability?

A: The low oral bioavailability of this compound, a common issue for many flavonoids, is primarily due to two factors:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2][3][4]

  • Extensive First-Pass Metabolism: After absorption into the intestinal cells, this compound undergoes significant metabolism in the intestine and liver.[5][6][7] The primary metabolic pathways include demethylation to its precursor, naringenin (B18129), and subsequent conjugation with glucuronic acid or sulfate.[3][5][7][8] This rapid conversion to metabolites reduces the amount of active this compound reaching systemic circulation.

Q2: What are the main strategies to improve the bioavailability of this compound?

A: Key strategies focus on improving its solubility and protecting it from premature metabolism. These include:

  • Formulation Technologies: Developing advanced drug delivery systems such as nanoformulations (e.g., liposomes, nanoparticles, nanoemulsions) can significantly enhance the solubility and absorption of this compound.[9][10][11][12]

  • Structural Modification: While less common in early-stage research, creating prodrugs or analogs of this compound can improve its physicochemical properties for better absorption.[2][4]

Q3: What are the primary metabolites of this compound and are they biologically active?

A: The main phase I metabolites of this compound are naringenin and eriodictyol.[5][7] These metabolites can then be further conjugated in phase II metabolism. While these metabolites may possess their own biological activities, they are often different from the parent compound, this compound.[3][5][6] Therefore, for studies focused on the specific therapeutic effects of this compound, maximizing the systemic exposure to the parent compound is crucial.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at improving this compound bioavailability.

Issue 1: High variability in plasma concentrations of this compound in animal studies.

  • Possible Causes:

    • Inconsistent Formulation: The formulation (e.g., suspension, solution) may not be homogenous, leading to variable dosing.

    • Food Effects: The presence or absence of food in the animal's stomach can significantly alter the absorption of lipophilic compounds like this compound.[13]

    • Inter-individual Metabolic Differences: Genetic variations in metabolic enzymes among animals can lead to different rates of this compound metabolism.

  • Troubleshooting Steps:

    • Optimize Formulation: Ensure your formulation is homogenous and stable. For suspensions, use appropriate suspending agents and ensure consistent mixing before each administration.

    • Standardize Feeding Protocol: Fast animals overnight before oral administration of this compound to minimize food-related variability.[13]

    • Increase Animal Group Size: A larger number of animals per group can help to statistically account for inter-individual variations.[13]

Issue 2: Promising in vitro dissolution of a new this compound formulation, but poor in vivo bioavailability.

  • Possible Causes:

    • Gastrointestinal Degradation: The formulation may not protect this compound from the harsh acidic environment of the stomach or from enzymatic degradation in the intestine.

    • Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the gut lumen after absorption.[13]

    • Rapid First-Pass Metabolism: Even if dissolved, this compound is rapidly metabolized in the intestinal wall and liver.[7]

  • Troubleshooting Steps:

    • Evaluate GI Stability: Test the stability of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

    • Assess P-gp Interaction: Use an in vitro Caco-2 cell permeability assay with and without a P-gp inhibitor (e.g., verapamil) to determine if this compound is a substrate.[1][13]

    • Co-administration with Metabolic Inhibitors: In preclinical models, co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., specific cytochrome P450 inhibitors) can help elucidate the impact of first-pass metabolism.

Data Presentation

Table 1: Comparison of this compound Bioavailability Enhancement Strategies

Formulation StrategyKey AdvantagesPotential DisadvantagesReported Bioavailability Improvement (Example Flavonoids)
Nanoemulsions High drug loading capacity, improved solubility and stability.Complex manufacturing process, potential for Ostwald ripening.2 to 10-fold increase
Solid Lipid Nanoparticles (SLNs) Good biocompatibility, controlled release, protection from degradation.Lower drug loading compared to nanoemulsions, potential for drug expulsion during storage.3 to 7-fold increase
Liposomes Biocompatible, can encapsulate both hydrophilic and lipophilic drugs.Potential for instability and leakage, relatively high production cost.2 to 5-fold increase
Phytosomes Enhanced absorption and bioavailability of polyphenolic compounds.Specific to certain types of compounds, manufacturing can be complex.5 to 15-fold increase

Note: The reported bioavailability improvements are generalized from studies on various poorly soluble flavonoids and may vary for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Nanoemulsion

  • Objective: To prepare a stable oil-in-water (O/W) nanoemulsion to enhance the solubility and oral absorption of this compound.

  • Materials:

    • This compound

    • Oil phase (e.g., medium-chain triglycerides)

    • Surfactant (e.g., Tween 80)

    • Co-surfactant (e.g., Transcutol P)

    • Deionized water

  • Methodology:

    • Oil Phase Preparation: Dissolve a specific amount of this compound in the oil phase with gentle heating and stirring until a clear solution is obtained.

    • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant and co-surfactant.

    • Emulsification: Add the oil phase to the aqueous phase dropwise under high-speed homogenization.

    • Nanoemulsion Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.

    • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control suspension.

  • Methodology:

    • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week with free access to food and water.

    • Fasting: Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

    • Dosing: Divide the rats into two groups:

      • Control Group: Administer a suspension of this compound in a vehicle (e.g., 0.5% carboxymethyl cellulose).

      • Test Group: Administer the novel this compound formulation. Administer the formulations orally via gavage at a predetermined dose.

    • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[13]

    • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

    • Relative Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the control suspension using the formula: (AUC_test / Dose_test) / (AUC_control / Dose_control) * 100%.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetics Formulation This compound Formulation (e.g., Nanoemulsion) Characterization Physicochemical Characterization (Size, PDI, Zeta) Formulation->Characterization Dissolution Dissolution Study (SGF/SIF) Characterization->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability Dosing Oral Administration to Rats Permeability->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK

Caption: Experimental workflow for developing and evaluating a novel this compound formulation.

sakuranetin_metabolism cluster_absorption Intestinal Lumen & Enterocyte cluster_metabolism First-Pass Metabolism (Intestine & Liver) This compound This compound (Oral Dose) Absorbed_this compound Absorbed this compound This compound->Absorbed_this compound Absorption Naringenin Naringenin Absorbed_this compound->Naringenin Demethylation Systemic_Circulation Systemic Circulation (Low Bioavailability) Absorbed_this compound->Systemic_Circulation Limited Eriodictyol Eriodictyol Naringenin->Eriodictyol Hydroxylation Conjugates Glucuronide/Sulfate Conjugates Naringenin->Conjugates Phase II Metabolism Eriodictyol->Conjugates Phase II Metabolism Conjugates->Systemic_Circulation

Caption: Metabolic pathway of this compound leading to its low oral bioavailability.

References

Technical Support Center: Minimizing Sakuranetin Degradation During Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to minimize the degradation of sakuranetin during extraction and purification. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of your this compound isolates.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions.

Symptom Potential Cause Troubleshooting Steps & Solutions
Low yield of this compound Degradation during extraction: Exposure to high temperatures, inappropriate pH, light, or oxygen can lead to significant loss of this compound. Flavonoids, in general, are known to be unstable compounds[1].- Optimize Temperature: Maintain extraction temperatures below 60°C. For heat-sensitive extractions, consider non-thermal methods like ultrasound-assisted extraction (UAE) at controlled, lower temperatures[2]. - Control pH: Maintain a slightly acidic to neutral pH (around 4-6) during extraction, as extreme pH levels can alter the chemical structure of flavonoids[2]. - Protect from Light: Use amber glassware or cover equipment with aluminum foil to prevent photodegradation[2][3]. - Minimize Oxygen Exposure: Purge solvents with an inert gas (e.g., nitrogen or argon) before use and conduct extractions under an inert atmosphere if possible[3]. - Add Antioxidants: Incorporate antioxidants like ascorbic acid into the extraction solvent to mitigate oxidative degradation[3].
Enzymatic degradation: Endogenous plant enzymes (e.g., polyphenol oxidases, peroxidases) released during cell lysis can degrade this compound.- Enzyme Inactivation: Blanching the plant material in hot water or steam for a short period before extraction can effectively denature these enzymes. - Low-Temperature Extraction: Performing the extraction at low temperatures (e.g., 4°C) can reduce enzyme activity.
Incomplete extraction: The chosen solvent or extraction parameters may not be optimal for solubilizing this compound from the plant matrix.- Solvent Selection: this compound is soluble in organic solvents like DMSO and DMF, but has low solubility in aqueous buffers. Ethanol (B145695) and methanol (B129727), often mixed with water, are commonly used for extraction[1][3]. Consider using Natural Deep Eutectic Solvents (NADES) as a green and efficient alternative[4][5][6][7][8]. - Optimize Solid-to-Liquid Ratio: A common starting point is a 1:10 or 1:20 (w/v) ratio of plant material to solvent[2]. - Increase Extraction Time/Repetitions: Ensure sufficient time for the solvent to penetrate the plant material and solubilize the compound. Repeating the extraction process on the plant residue can improve yield.
Presence of unexpected peaks in chromatogram Degradation products: this compound may have degraded into other compounds during the process. Known degradation pathways for similar flavonoids include oxidation and hydrolysis. The major metabolic pathways of this compound in humans involve B-ring hydroxylation and 5-O-demethylation[1].- Analyze for Degradation Products: Use a stability-indicating HPLC method to separate this compound from its potential degradation products. Mass spectrometry can be used to identify the structure of these unknown peaks[9]. - Review and Optimize aformentioned Conditions: Re-evaluate extraction and purification conditions (temperature, pH, light, oxygen exposure) to identify and mitigate the cause of degradation.
Poor peak shape (tailing, fronting) in HPLC analysis Secondary interactions with stationary phase: The phenolic hydroxyl groups of this compound can interact with residual silanol (B1196071) groups on C18 columns, leading to peak tailing.- Acidify Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups and improve peak shape[10]. - Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities that may contribute to poor peak shape[10].
Column clogging during purification Precipitation of this compound or impurities: Changes in solvent composition or temperature can cause the compound or other extracted materials to precipitate.- Filter Samples: Ensure all samples and solvents are filtered through an appropriate membrane filter (e.g., 0.22 µm) before loading onto the column. - Check Solubility: Verify the solubility of the crude extract in the initial mobile phase before injection.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors leading to this compound degradation are elevated temperatures, exposure to light (especially UV), extreme pH conditions (both highly acidic and alkaline), and the presence of oxygen and oxidative enzymes. Flavonoids are generally unstable, and their degradation can be accelerated by these factors[1][3].

Q2: What is the optimal temperature range for this compound extraction?

A2: To minimize thermal degradation, it is recommended to keep extraction temperatures below 60°C. For conventional solvent extractions, a range of 25°C to 60°C is often employed. If higher temperatures are necessary to improve extraction efficiency, the duration of exposure should be minimized. Non-thermal techniques like ultrasound-assisted extraction can be performed at lower temperatures (e.g., 40°C)[2][3][11].

Q3: Which solvents are best for extracting this compound while minimizing degradation?

A3: Polar organic solvents are generally effective for this compound extraction. Ethanol and methanol, often in aqueous mixtures (e.g., 80% ethanol), are commonly used due to their ability to solubilize flavonoids[1][3]. The use of slightly acidified solvents (e.g., with 0.1% formic acid) can improve stability. Natural Deep Eutectic Solvents (NADES) are emerging as a green and efficient alternative to conventional organic solvents for flavonoid extraction[4][5][6][7][8].

Q4: How can I prevent enzymatic degradation of this compound during extraction?

A4: Endogenous plant enzymes can be a significant cause of degradation. To mitigate this, you can:

  • Blanch the plant material: A brief heat treatment (e.g., boiling water or steam for a few minutes) before extraction can denature and inactivate most enzymes.

  • Freeze-dry the plant material: This can help to preserve the integrity of the sample and reduce enzyme activity.

  • Use organic solvents: High concentrations of organic solvents like ethanol or methanol can also inhibit enzyme activity.

Q5: How should I store my this compound extracts and purified compound for long-term stability?

A5: For long-term stability, store extracts and the purified this compound in a cool, dark, and dry place. It is recommended to store solid this compound at -20°C. Solutions should be stored in amber vials to protect from light, and the headspace can be purged with an inert gas (like nitrogen or argon) to minimize oxidation. For extracts, evaporating the solvent and storing the dried residue at low temperatures is a good practice.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Plant Material

This protocol provides a general method for extracting this compound while minimizing degradation. Optimization for specific plant matrices may be required.

Materials:

  • Dried and powdered plant material

  • 80% Ethanol (v/v) in deionized water, acidified with 0.1% formic acid

  • Ascorbic acid (optional, as an antioxidant)

  • Amber glass flasks (e.g., 250 mL)

  • Ultrasonic bath with temperature control

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator with a water bath

Procedure:

  • Sample Preparation: Weigh 10 g of the finely powdered plant material and transfer it to a 250 mL amber glass flask.

  • Solvent Preparation: Prepare 100 mL of 80% ethanol acidified with 0.1% formic acid. If desired, add a small amount of ascorbic acid (e.g., 0.1% w/v) to the solvent.

  • Extraction: Add the prepared solvent to the flask containing the plant material.

  • Sonication: Place the flask in an ultrasonic bath. Sonicate for 30-60 minutes at a controlled temperature of 40°C[11].

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Repeat Extraction: To maximize yield, repeat the extraction process on the plant residue two more times with fresh solvent.

  • Solvent Removal: Combine the filtrates and concentrate the extract using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation[3].

  • Storage: Store the resulting crude extract in an amber vial at -20°C until further purification.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for purifying this compound from a crude extract. The choice of stationary and mobile phases may need to be optimized.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel for column chromatography

  • Solvents for mobile phase (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane). Carefully pack the glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Monitoring by TLC: Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp. Fractions containing the compound with the same Rf value as a this compound standard are pooled.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions containing pure this compound using a rotary evaporator at a temperature below 40°C.

  • Final Product: The resulting solid is the purified this compound. Confirm its purity using HPLC analysis.

Data Presentation

Table 1: Factors Influencing this compound Stability and Recommended Mitigation Strategies

Factor Effect on this compound Recommended Mitigation Strategies
Temperature High temperatures accelerate oxidative and thermal degradation.Maintain extraction temperatures below 60°C; use non-thermal methods like UAE at controlled temperatures[2][3][11].
pH Extreme pH (both acidic and alkaline) can cause structural changes and degradation.Maintain a slightly acidic to neutral pH (4-6) during extraction[2].
Light Exposure to UV and visible light can induce photodegradation.Use amber glassware, protect equipment from light, and store extracts in the dark[2][3].
Oxygen Promotes oxidative degradation.Purge solvents with inert gas (N₂ or Ar); conduct procedures under an inert atmosphere[3].
Enzymes Endogenous plant enzymes can degrade this compound upon cell lysis.Blanch or freeze-dry plant material prior to extraction; use high concentrations of organic solvents.

Mandatory Visualizations

cluster_degradation Factors Causing this compound Degradation cluster_mitigation Mitigation Strategies Temp High Temperature ControlTemp Temperature Control (<60°C) Temp->ControlTemp Mitigates pH Extreme pH ControlpH pH Control (4-6) pH->ControlpH Mitigates Light Light Exposure ProtectLight Light Protection Light->ProtectLight Mitigates Oxygen Oxygen InertAtmosphere Inert Atmosphere Oxygen->InertAtmosphere Mitigates AddAntioxidants Add Antioxidants Oxygen->AddAntioxidants Mitigates Enzymes Endogenous Enzymes EnzymeInactive Enzyme Inactivation Enzymes->EnzymeInactive Mitigates

Caption: Key factors causing this compound degradation and their corresponding mitigation strategies.

Start Start: Plant Material Preparation 1. Sample Preparation (Grinding, Blanching) Start->Preparation Extraction 2. Extraction (e.g., UAE with 80% EtOH, 40°C) Preparation->Extraction Minimize Degradation: - Low Temperature - Light Protection - Inert Atmosphere - Antioxidants Filtration 3. Filtration Extraction->Filtration Concentration 4. Concentration (Rotary Evaporation <40°C) Filtration->Concentration Purification 5. Purification (Column Chromatography) Concentration->Purification Analysis 6. Analysis (HPLC) Purification->Analysis Final End: Purified this compound Analysis->Final

Caption: A generalized experimental workflow for the extraction and purification of this compound with key control points to minimize degradation.

References

Technical Support Center: Addressing Sakuranetin Cytotoxicity in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sakuranetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning its cytotoxic effects in sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: My cell culture medium becomes cloudy after adding this compound. Is this a sign of contamination?

A1: Not necessarily. While turbidity can indicate microbial contamination, flavonoids like this compound can precipitate at higher concentrations in aqueous solutions, leading to a cloudy appearance. To differentiate, perform a control experiment by adding this compound to cell-free media and incubating under the same conditions. If turbidity persists, it is likely due to precipitation.

Q2: I'm observing unexpected fluorescence in my control cells treated only with this compound. What could be the cause?

A2: Many flavonoids, including this compound, exhibit natural autofluorescence, often in the green spectrum. This inherent property can interfere with fluorescence-based assays. It is crucial to include a control group of cells treated with this compound but without any fluorescent dyes to quantify this background fluorescence.

Q3: My MTT assay results show an increase in cell viability at high concentrations of this compound, which contradicts microscopic observations of cell death. Why is this happening?

A3: This is a known artifact when working with certain compounds. Some flavonoids can directly reduce the MTT reagent to its formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher viability. To confirm this, run a control with this compound in cell-free medium containing MTT. If a color change occurs, consider using an alternative viability assay, such as a lactate (B86563) dehydrogenase (LDH) release assay or an ATP-based assay.

Q4: What is the primary mechanism of this compound-induced cytotoxicity?

A4: The primary mechanism of this compound's cytotoxic action is the induction of apoptosis, or programmed cell death.[1] This has been observed in various cancer cell lines.

Q5: Which signaling pathways are known to be affected by this compound?

A5: this compound has been shown to inhibit the ERK1/2 and PI3K/AKT signaling pathways, which are critical for cell proliferation, differentiation, and survival.[1] By inhibiting these pathways, this compound can promote apoptosis in cancer cells.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across replicate experiments.

Possible Causes and Solutions:

Cause Solution
Compound Precipitation This compound has low aqueous solubility. Ensure your stock solution in DMSO is fully dissolved before diluting in culture medium. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cell Density Inconsistent cell seeding density can lead to variable results. Ensure a uniform cell number is seeded in each well. Optimize cell density for your specific cell line to ensure they are in the logarithmic growth phase during treatment.
Assay Interference As mentioned in the FAQs, this compound can interfere with colorimetric assays like MTT. If you suspect interference, validate your results with an alternative cytotoxicity assay.
Cell Line Stability Cell lines can change genetically and phenotypically over time with continuous passaging. Use cells with a low passage number and ensure consistent culture conditions.
Issue 2: Difficulty in Detecting Apoptosis

Problem: You are unable to consistently detect apoptosis in your sensitive cell line after treatment with this compound.

Possible Causes and Solutions:

Cause Solution
Inappropriate Time Point The timing of apoptosis induction can vary between cell lines and depends on the concentration of this compound used. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for detecting apoptosis.
Incorrect Assay Method Ensure you are using a sensitive and appropriate apoptosis detection method. The Annexin V/PI staining assay is a reliable method for detecting early and late-stage apoptosis.
Suboptimal Compound Concentration The concentration of this compound may be too low to induce a detectable level of apoptosis. Perform a dose-response experiment to identify the optimal concentration range.
Cellular Resistance Some cell lines may develop resistance to certain compounds. If you suspect resistance, consider using a different cell line or investigating potential resistance mechanisms.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hrs)IC50 (µg/mL)IC50 (µM)Reference
HCT-116Human Colon CarcinomaMTTNot Specified68.8 ± 5.2~240.3[1]
B16BL6MelanomaMTT72Not specified in µg/mL15[1]
ESCCEsophageal Squamous Cell CarcinomaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Colo 320Colon CancerNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Note: The conversion from µg/mL to µM is based on the molecular weight of this compound (286.28 g/mol ).

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • Sensitive cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Sensitive cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control for the predetermined optimal time point.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Mandatory Visualizations

Sakuranetin_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Sensitive Cell Line Culture Seeding Cell Seeding (96 or 6-well plates) Cell_Culture->Seeding Sak_Prep This compound Stock (in DMSO) Treatment This compound Treatment (Dose & Time Course) Sak_Prep->Treatment Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT AnnexinV Annexin V/PI Assay (Apoptosis) Treatment->AnnexinV IC50 IC50 Calculation MTT->IC50 Apoptosis_Quant Apoptosis Quantification AnnexinV->Apoptosis_Quant

Caption: Workflow for assessing this compound cytotoxicity.

Sakuranetin_Signaling_Pathway cluster_pathways Inhibited Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K inhibits ERK ERK1/2 This compound->ERK inhibits AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation promotes Survival Survival AKT->Survival promotes Apoptosis Apoptosis AKT->Apoptosis inhibits ERK->Proliferation promotes

References

Technical Support Center: Enhancing Sakuranetin Accumulation in Rice Endosperm

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing sakuranetin accumulation in rice endosperm.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing this compound in rice endosperm a research focus?

A1: this compound is a phytoalexin with significant antimicrobial, anti-inflammatory, and antioxidant properties, making it a compound of interest for pharmaceuticals and nutraceuticals.[1][2] Naturally, this compound is not found in mature rice seeds.[3][4][5] Biofortifying rice endosperm with this compound could enhance the nutritional value and disease resistance of this staple food crop, providing a novel avenue for improving human health and ensuring food security.[4][5][6]

Q2: What is the key enzyme in the biosynthesis of this compound in rice?

A2: The key enzyme is Naringenin (B18129) 7-O-methyltransferase (NOMT).[1][3][4] This enzyme catalyzes the final step in the this compound biosynthesis pathway, which is the conversion of naringenin to this compound.[1][7] The gene encoding this enzyme in rice is OsNOMT (Os12g0240900).[1][2][8]

Q3: What are the primary strategies for enhancing this compound accumulation in rice endosperm?

A3: The most effective strategy is metabolic engineering, specifically through the endosperm-specific expression of the OsNOMT gene.[4][5][6][9] Since the precursor, naringenin, is naturally present in rice seeds, expressing OsNOMT in the endosperm allows for the direct conversion of naringenin to this compound.[4][5] Other strategies, such as the use of elicitors, can induce this compound production in other parts of the plant but are not targeted to the endosperm.[1][7][10]

Q4: Will the genetic modification to enhance this compound affect the agronomic traits of the rice plant?

A4: Studies have shown that the endosperm-specific expression of OsNOMT to accumulate this compound did not significantly alter key agronomic traits such as grain width, grain length, and 1000-grain weight.[4][5] Additionally, the nutritional quality indicators like soluble sugars, total amino acids, and total protein content remained unchanged.[4][5]

Troubleshooting Guides

This section addresses common issues that may arise during experiments to enhance this compound accumulation in rice endosperm.

Issue Possible Cause(s) Troubleshooting Steps
Low or no this compound detected in transgenic rice endosperm. 1. Inefficient gene expression: The promoter used may not be strong enough or truly endosperm-specific. 2. Substrate limitation: Insufficient levels of the precursor, naringenin, in the endosperm. 3. Incorrect construct design: The coding sequence of OsNOMT may have errors, or the construct may be unstable. 4. Analytical issues: Problems with the extraction or detection method for this compound.1. Optimize gene expression: Use a strong, validated endosperm-specific promoter like OsGluD-1.[4][5][6] Verify transgene expression levels using qRT-PCR. 2. Assess precursor levels: Quantify naringenin levels in the endosperm of your wild-type and transgenic lines. If low, consider co-expressing genes upstream in the flavonoid biosynthesis pathway. 3. Verify construct integrity: Sequence the OsNOMT gene in your vector to ensure it is correct. Confirm the stability of the T-DNA insertion. 4. Validate analytical methods: Use a validated LC-MS/MS protocol for this compound quantification.[4][5] Run a standard curve with pure this compound.
High variability in this compound levels between different transgenic lines. 1. Position effect: The site of T-DNA insertion in the rice genome can significantly influence transgene expression levels. 2. Copy number variation: Different lines may have varying numbers of the inserted transgene.1. Screen multiple independent lines: Generate and analyze a sufficient number of independent transgenic events to identify lines with stable and high expression. 2. Determine copy number: Use Southern blot analysis or qPCR to determine the transgene copy number in each line and correlate it with this compound accumulation.
This compound is detected in other plant tissues but not in the endosperm. 1. Leaky promoter: The promoter used may have some level of expression in non-target tissues. 2. Contamination during sample preparation: Cross-contamination of endosperm samples with other tissues like the bran layer.1. Use a highly specific promoter: Select a promoter with well-documented endosperm-specific activity. 2. Ensure careful dissection: Meticulously separate the endosperm from other parts of the seed during sample preparation.

Quantitative Data Summary

The following table summarizes the this compound content achieved in transgenic rice from a key study.

Rice Line Tissue Developmental Stage This compound Content (µg/g DW) Reference
Wild Type (ZH11)EndospermMatureNot Detected[4]
pOsGluD-1::OsNOMT TransgenicEndospermFilling Stage~15[4]
pOsGluD-1::OsNOMT TransgenicEndospermMature Stage~5[4]

Experimental Protocols

Protocol 1: Generation of Transgenic Rice for Endosperm-Specific this compound Accumulation

This protocol outlines the key steps for creating transgenic rice that expresses OsNOMT specifically in the endosperm.

  • Vector Construction:

    • Amplify the coding sequence of OsNOMT (Os12g0240900) from rice cDNA.

    • Clone the OsNOMT coding sequence into a plant expression vector under the control of an endosperm-specific promoter (e.g., the OsGluD-1 promoter).[4][5]

    • Include a selectable marker gene (e.g., hygromycin resistance) for selection of transformed calli.

  • Agrobacterium-mediated Transformation:

    • Introduce the constructed vector into Agrobacterium tumefaciens (e.g., strain EHA105).

    • Induce callus formation from mature rice embryos (e.g., from the cultivar Zhonghua 11).

    • Co-cultivate the rice calli with the transformed Agrobacterium.

  • Selection and Regeneration:

    • Select transformed calli on a medium containing a selective agent (e.g., hygromycin).

    • Regenerate whole plants from the selected calli on a regeneration medium.

  • Molecular Confirmation:

    • Confirm the presence of the transgene in the regenerated plants using PCR.

    • Analyze the expression level of OsNOMT in the endosperm of T1 seeds using quantitative real-time PCR (qRT-PCR).

Protocol 2: Quantification of this compound in Rice Endosperm by LC-MS/MS

This protocol provides a method for the extraction and quantification of this compound from rice endosperm.

  • Sample Preparation:

    • Dehusk mature rice seeds and polish them to remove the bran layer, isolating the endosperm.

    • Grind the endosperm to a fine powder.

  • Extraction:

    • Extract a known weight of the endosperm powder (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) in a sonicator bath.

    • Centrifuge the extract and collect the supernatant.

    • Repeat the extraction process on the pellet and combine the supernatants.

    • Filter the combined supernatant through a 0.22 µm filter.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation on a C18 column.

    • Use a gradient elution with mobile phases such as water with formic acid (A) and acetonitrile (B52724) with formic acid (B).

    • Detect and quantify this compound using a mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for this compound.

    • Calculate the concentration of this compound by comparing the peak area to a standard curve prepared with a pure this compound standard.[4][5]

Visualizations

Diagram 1: this compound Biosynthesis Pathway in Rice

Sakuranetin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI This compound This compound Naringenin->this compound NOMT PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI NOMT NOMT

Caption: The biosynthetic pathway of this compound from phenylalanine in rice.

Diagram 2: Experimental Workflow for Generating this compound-Accumulating Rice

Experimental_Workflow cluster_vector Vector Construction cluster_transformation Transformation & Regeneration cluster_analysis Analysis promoter Endosperm-Specific Promoter (e.g., OsGluD-1) construct pPromoter::OsNOMT Construct promoter->construct gene OsNOMT Gene gene->construct agrobacterium Agrobacterium Transformation construct->agrobacterium callus Rice Callus Co-cultivation agrobacterium->callus selection Selection & Regeneration callus->selection transgenic_plant T0 Transgenic Plant selection->transgenic_plant molecular_analysis Molecular Analysis (PCR, qRT-PCR) transgenic_plant->molecular_analysis metabolite_analysis Metabolite Analysis (LC-MS/MS) transgenic_plant->metabolite_analysis

References

Technical Support Center: Optimizing Naringenin 7-O-Methyltransferase (N7OMT) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their naringenin (B18129) 7-O-methyltransferase (N7OMT) enzyme kinetics assays.

Troubleshooting Guide

Encountering issues during your N7OMT assay can be frustrating. The table below outlines common problems, their potential causes, and actionable solutions to get your experiments back on track.

ProblemPotential Cause(s)Solution(s)
No or Low Enzyme Activity Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or degradation.- Aliquot enzyme upon receipt and store at -80°C. - Avoid repeated freeze-thaw cycles. - Run a positive control with a known active enzyme batch.
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition.- Optimize pH (typically 7.5-8.5) and temperature (e.g., 28-37°C) for your specific enzyme. - Ensure buffer components are at the correct final concentrations. A common buffer is Tris-HCl.
Degraded Substrates: Naringenin or S-adenosyl-L-methionine (SAM) has degraded.- Prepare fresh naringenin and SAM solutions for each experiment. - Store SAM solutions in an acidic buffer at -80°C in single-use aliquots due to its instability at neutral or alkaline pH.
Presence of Inhibitors: Contaminants in reagents or the presence of divalent metal ions.- Use high-purity water and reagents. - Avoid divalent metal ions such as Mn²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Hg²⁺, and Cd²⁺, which are known to inhibit N7OMT activity.[1] - If using additives, test their effect on enzyme activity in a control experiment.
High Background Signal Contaminated Reagents: Reagents may be contaminated with the product (sakuranetin) or have inherent fluorescence/absorbance.- Run a "no enzyme" control to check for background signal from substrates and buffer. - Prepare fresh reagents.
Non-enzymatic Reaction: Spontaneous methylation of naringenin.- Run a "no enzyme" control to assess the rate of any non-enzymatic reaction.
Inconsistent Results Between Replicates Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrates, or buffer.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of common reagents to minimize pipetting variations.
Temperature Fluctuations: Inconsistent incubation temperatures across wells or experiments.- Ensure uniform temperature distribution in your incubator or water bath. - Pre-warm all reagents to the reaction temperature.
Incomplete Mixing: Reagents not thoroughly mixed at the start of the reaction.- Gently mix the reaction components by pipetting up and down or by brief vortexing.
Non-linear Reaction Progress Curves Substrate Depletion: One of the substrates (naringenin or SAM) is being consumed to a significant extent during the assay.- Ensure that less than 10-15% of the substrate is consumed during the measurement of the initial rate. - Reduce the reaction time or decrease the enzyme concentration.
Substrate Inhibition: High concentrations of naringenin are inhibiting the enzyme.- Perform the assay at various naringenin concentrations to determine the optimal range and identify the onset of substrate inhibition. - If substrate inhibition is observed, use a kinetic model that accounts for this phenomenon in your data analysis.
Product Inhibition: Accumulation of this compound or S-adenosyl-L-homocysteine (SAH) is inhibiting the enzyme.- Measure initial reaction rates where product accumulation is minimal. - Consider using a coupled assay system to remove one of the products as it is formed.
Enzyme Instability: The enzyme is losing activity over the course of the assay.- Perform the assay at a lower temperature or for a shorter duration. - Add stabilizing agents like glycerol (B35011) or BSA to the reaction buffer, if compatible with your assay.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of N7OMT enzyme kinetics assays.

What is the optimal pH and temperature for the N7OMT assay?

The optimal pH and temperature can vary depending on the source of the N7OMT. However, a good starting point for optimization is a pH between 7.5 and 8.5 and a temperature in the range of 28-37°C. For instance, a study on rice N7OMT used a Tris-HCl buffer at pH 8.5 and an incubation temperature of 28°C.[2] It is recommended to perform a matrix of experiments varying both pH and temperature to determine the optimal conditions for your specific enzyme.

How should I prepare and handle the substrates, naringenin and S-adenosyl-L-methionine (SAM)?

Naringenin: Naringenin has low solubility in aqueous solutions. It is advisable to first dissolve it in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock can then be diluted into the aqueous assay buffer. Be mindful of the final concentration of the organic solvent in the reaction, as high concentrations can inhibit enzyme activity. It is recommended to keep the final solvent concentration below 5% and to run appropriate solvent controls.

S-adenosyl-L-methionine (SAM): SAM is the methyl donor in the reaction and is known to be unstable in aqueous solutions, particularly at neutral or alkaline pH. It is crucial to handle SAM appropriately to ensure accurate and reproducible results.

  • Storage: Store lyophilized SAM at -20°C or -80°C.

  • Solution Preparation: Prepare stock solutions in a slightly acidic buffer (e.g., 10 mM HCl) to improve stability.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage of Solutions: Store SAM aliquots at -80°C. For immediate use, solutions can be kept on ice.

What are the recommended starting concentrations for naringenin and SAM?

To determine the Michaelis-Menten constants (Km), you will need to vary the concentration of one substrate while keeping the other at a saturating concentration. A good starting point for many N7OMT assays is in the low micromolar range. For example, one study used 300 µM for both naringenin and SAM in a standard assay.[2] For kinetic analysis, a typical approach is:

  • To determine the Km for naringenin: Use a saturating concentration of SAM (e.g., 5-10 times the expected Km for SAM) and vary the naringenin concentration over a range that brackets its expected Km (e.g., 0.1 to 10 times the Km).

  • To determine the Km for SAM: Use a saturating concentration of naringenin and vary the SAM concentration.

How do I address potential substrate or product inhibition?

Substrate Inhibition: Some enzymes are inhibited by high concentrations of their own substrate. To test for this, measure enzyme activity across a wide range of naringenin concentrations. If substrate inhibition is occurring, you will observe a decrease in the reaction velocity at higher substrate concentrations, leading to a bell-shaped curve on a Michaelis-Menten plot. If this is the case, ensure you use substrate concentrations below the inhibitory range for your routine assays and kinetic analysis.

Product Inhibition: The products of the N7OMT reaction, this compound and S-adenosyl-L-homocysteine (SAH), can inhibit the enzyme. This is a common phenomenon in enzyme kinetics. To minimize the impact of product inhibition:

  • Measure Initial Rates: Ensure your measurements are taken during the initial phase of the reaction, where the product concentration is low (typically, when less than 10% of the substrate has been converted to product).

  • Consider Coupled Assays: For more detailed kinetic studies, a coupled enzyme system can be used to continuously remove one of the products, thus preventing its accumulation and inhibitory effects.

What controls are essential for a reliable N7OMT assay?

To ensure the validity of your results, it is crucial to include the following controls in your experimental setup:

  • No-Enzyme Control: This control contains all reaction components except the N7OMT enzyme. It helps to identify any non-enzymatic methylation of naringenin or background signal from the reagents.

  • No-Naringenin Control: This control contains all reaction components except for naringenin. It helps to ensure that the measured activity is dependent on the presence of the substrate.

  • No-SAM Control: This control contains all reaction components except for SAM. This is important to confirm that the methylation is dependent on the methyl donor.

  • Positive Control: If available, a known active batch of N7OMT or a compound known to be methylated by the enzyme can be used to validate the assay setup.

  • Inhibitor Control: If screening for inhibitors, a known inhibitor of N7OMT can be used as a positive control for inhibition.

Experimental Protocol: Standard Naringenin 7-O-Methyltransferase (N7OMT) Assay

This protocol provides a general method for determining the kinetic parameters of N7OMT. Optimization may be required for different enzyme sources and specific experimental goals.

Materials:

  • Purified N7OMT enzyme

  • Naringenin

  • S-adenosyl-L-methionine (SAM)

  • Tris-HCl buffer

  • Dithiothreitol (DTT)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl) for stopping the reaction

  • Ethyl acetate (B1210297) for product extraction

  • Microcentrifuge tubes or 96-well plates

  • Incubator or water bath

  • HPLC or LC-MS/MS system for product quantification

Reagent Preparation:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.5, containing 5 mM DTT and 1 mM EDTA.

  • Naringenin Stock Solution: Prepare a 10 mM stock solution of naringenin in DMF or DMSO.

  • SAM Stock Solution: Prepare a 10 mM stock solution of SAM in 10 mM HCl. Store in single-use aliquots at -80°C.

  • Enzyme Dilution: Dilute the purified N7OMT to the desired concentration in the assay buffer immediately before use.

Assay Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture by adding the following components in order:

    • Assay Buffer

    • Naringenin (diluted from the stock solution to achieve the desired final concentration)

    • SAM (diluted from the stock solution to achieve the desired final concentration)

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 28°C) for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiate the Reaction: Start the reaction by adding the diluted N7OMT enzyme to the reaction mixture. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction at the chosen temperature for a predetermined time (e.g., 10-60 minutes). Ensure that the reaction is in the linear range (less than 10-15% substrate conversion).

  • Stop the Reaction: Terminate the reaction by adding a small volume of strong acid, such as 1 M HCl.

  • Product Extraction (if necessary for detection): Add ethyl acetate to the reaction mixture to extract the product, this compound. Vortex thoroughly and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase (containing this compound) by HPLC or LC-MS/MS to quantify the amount of product formed.

Data Analysis:

  • Generate a standard curve for this compound to convert the analytical signal (e.g., peak area) to the concentration of the product.

  • Calculate the initial reaction velocity (v) for each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]) to generate a Michaelis-Menten plot.

  • Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km. Alternatively, a linearized plot such as the Lineweaver-Burk plot can be used, but non-linear regression is generally more accurate.

Visualizing the Workflow and Troubleshooting Logic

To further aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

N7OMT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Naringenin, SAM) Setup Set up Reaction Mixture Reagents->Setup Enzyme Prepare Enzyme Dilution Initiate Initiate Reaction with Enzyme Enzyme->Initiate Preincubation Pre-incubate at Optimal Temperature Setup->Preincubation Preincubation->Initiate Incubate Incubate for Fixed Time Initiate->Incubate Stop Stop Reaction Incubate->Stop Extract Extract Product (Optional) Stop->Extract Quantify Quantify Product (HPLC, LC-MS/MS) Extract->Quantify Analyze Analyze Data (Calculate Vmax, Km) Quantify->Analyze Troubleshooting_Logic Start Problem with N7OMT Assay Problem What is the issue? Start->Problem NoActivity No/Low Activity Problem->NoActivity No/Low Activity HighBg High Background Problem->HighBg High Background Inconsistent Inconsistent Replicates Problem->Inconsistent Inconsistent Replicates NonLinear Non-linear Kinetics Problem->NonLinear Non-linear Kinetics CheckEnzyme Check Enzyme Activity (Storage, Aliquots, Positive Control) NoActivity->CheckEnzyme CheckNoEnzymeCtrl Run 'No Enzyme' Control HighBg->CheckNoEnzymeCtrl CheckPipetting Review Pipetting Technique (Calibration, Master Mix) Inconsistent->CheckPipetting CheckSubstrateConc Optimize Substrate Concentration (Avoid Depletion/Inhibition) NonLinear->CheckSubstrateConc CheckConditions Verify Assay Conditions (pH, Temp, Buffer) CheckEnzyme->CheckConditions CheckSubstrates Check Substrate Integrity (Fresh Solutions, SAM Stability) CheckConditions->CheckSubstrates CheckInhibitors Test for Inhibitors (Contaminants, Metal Ions) CheckSubstrates->CheckInhibitors CheckTemp Ensure Temperature Uniformity CheckPipetting->CheckTemp CheckInitialRates Measure Initial Rates (Minimize Product Inhibition) CheckSubstrateConc->CheckInitialRates

References

Improving extraction efficiency of sakuranetin from plant material.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of sakuranetin from plant materials.

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction, offering step-by-step solutions to improve yield and purity.

Issue 1: Low this compound Yield

Symptoms: The final extracted amount of this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Suboptimal Solvent Selection: The polarity of the extraction solvent may not be ideal for this compound. This compound, a flavanone, has moderate polarity.

    • Recommendation: A mixture of ethanol (B145695) and water is commonly effective. An 80% ethanol:water solution has been successfully used. For rice leaves, a specific solvent mixture of ethanol/water/acetonitrile (B52724)/acetic acid (79:13.9:7:0.1, v/v) has been reported.[1] Experiment with a gradient of solvents to find the optimal polarity for your specific plant material.[2][3]

  • Inefficient Extraction Method: Conventional methods like maceration may not be sufficient for complete extraction.

    • Recommendation: Employ advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[4][5] These methods use ultrasonic waves or microwaves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[6][7]

  • Inadequate Plant Material Preparation: The physical state of the plant material can significantly impact extraction.

    • Recommendation: Ensure the plant material is properly dried and ground to a fine powder (particle size < 0.5 mm) to maximize the surface area for solvent contact.[5]

  • Degradation of this compound: this compound can be sensitive to heat and light.[8]

    • Recommendation: Conduct extractions at controlled, moderate temperatures. For UAE and MAE, optimize the power and duration to avoid overheating.[9][10] Store extracts in amber-colored vials away from direct light to prevent photodegradation.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Start: Low this compound Yield check_solvent Step 1: Verify Solvent System - Is polarity optimal? - Using a hydroalcoholic mixture? start->check_solvent check_method Step 2: Evaluate Extraction Method - Is it a conventional method? - Is extraction time sufficient? check_solvent->check_method Yes optimize_solvent Action: Test different solvent polarities (e.g., varying ethanol/water ratios). check_solvent->optimize_solvent No check_prep Step 3: Assess Plant Material Prep - Is it finely ground? - Was it properly dried? check_method->check_prep Yes implement_advanced Action: Implement UAE or MAE. Optimize time, temp, and power. check_method->implement_advanced No check_degradation Step 4: Investigate Degradation - Was temperature too high? - Was extract exposed to light? check_prep->check_degradation Yes improve_prep Action: Re-prepare material. Ensure fine powder (<0.5mm). check_prep->improve_prep No control_conditions Action: Lower extraction temp. Use amber vials for storage. check_degradation->control_conditions Yes/Likely end End: Yield Improved check_degradation->end No/Unlikely optimize_solvent->check_method implement_advanced->check_prep improve_prep->check_degradation control_conditions->end

Caption: Troubleshooting workflow for diagnosing and resolving low this compound yield.

Issue 2: Impure Extract with Co-eluting Compounds

Symptoms: Chromatographic analysis (e.g., HPLC) shows multiple peaks close to or overlapping with the this compound peak.

Possible Causes & Solutions:

  • Non-Selective Extraction: The solvent system may be extracting a wide range of compounds with similar polarities to this compound.

    • Recommendation: Employ a successive extraction strategy. Start with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds, then proceed with a more polar solvent like ethyl acetate (B1210297) or an ethanol/water mixture to extract this compound.[2][3]

  • Insufficient Chromatographic Resolution: The HPLC method may not be optimized for separating this compound from structurally similar flavonoids.

    • Recommendation: Adjust the mobile phase composition, gradient, and flow rate. Consider using a different column, such as a chiral column if stereoisomers are present.[11] A C18 column is commonly used for flavonoid separation.[12]

  • Matrix Effect: Other compounds in the crude extract can interfere with the analysis.

    • Recommendation: Implement a sample clean-up step before HPLC analysis. Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components and concentrating the analyte of interest.[13]

Purification Workflow:

Purification_Workflow start Crude Plant Extract liquid_partition Liquid-Liquid Partition (e.g., Hexane vs. Methanol (B129727)/Water) start->liquid_partition Initial Cleanup spe Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) liquid_partition->spe Further Purification prep_hplc Preparative HPLC spe->prep_hplc High-Resolution Separation purity_check Purity Analysis (Analytical HPLC, LC-MS) prep_hplc->purity_check purity_check->prep_hplc Purity <95% pure_this compound Pure this compound purity_check->pure_this compound Purity >95%

Caption: A typical workflow for the purification of this compound from a crude plant extract.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: There is no single universal solvent, as the optimal choice depends on the plant matrix. However, hydroalcoholic mixtures, particularly ethanol-water solutions (e.g., 50-80% ethanol), are highly effective for extracting flavonoids like this compound.[14] For rice leaves, a specific mixture of ethanol, water, acetonitrile, and acetic acid (79:13.9:7:0.1, v/v/v/v) has proven successful.[1] It is recommended to perform preliminary tests with solvents of varying polarities to determine the best system for your material.[2]

Q2: How can I induce this compound production in my plant material before extraction?

A2: this compound is a phytoalexin, and its production in plants like rice can be induced by biotic or abiotic stressors.[8][15] Common elicitors include UV irradiation, or treatment with solutions of copper chloride (CuCl₂) or jasmonic acid.[1][16][17] Treating the plant material with these elicitors prior to harvesting can significantly increase the endogenous concentration of this compound, leading to higher extraction yields.[18]

Q3: What are the key parameters to optimize for Ultrasound-Assisted Extraction (UAE) of this compound?

A3: For effective UAE, you should optimize the following parameters:

  • Time: Longer extraction times can increase yield but also risk degradation. Optimal times often range from 15 to 35 minutes.[6][9]

  • Temperature: Higher temperatures can improve extraction efficiency but may degrade this compound. A range of 25°C to 60°C is typically effective.[6][9]

  • Ultrasonic Power/Amplitude: Higher power enhances cavitation and cell wall disruption but can cause thermal degradation. It's crucial to find a balance.[10]

  • Solvent-to-Solid Ratio: This affects the concentration gradient and extraction efficiency. Ratios from 10:1 to 50:1 (mL/g) are common.[4][6]

Q4: How does Microwave-Assisted Extraction (MAE) compare to UAE for this compound?

A4: Both MAE and UAE are more efficient than conventional methods. MAE uses microwave energy to heat the solvent and plant material, leading to very rapid extraction, often in a matter of seconds to minutes.[4][19][20] UAE uses sound waves to create cavitation bubbles that disrupt cell walls.[6] MAE can sometimes be faster, but the high temperatures can pose a greater risk of degrading thermally sensitive compounds like this compound if not carefully controlled. The choice between them may depend on the specific plant material and available equipment.

Q5: My this compound degrades during storage. How can I prevent this?

A5: Flavonoids can be unstable.[8] To prevent degradation, store the purified this compound or concentrated extract as a dry powder if possible, at low temperatures (-20°C or below), and protected from light and oxygen. If in solution, use an appropriate solvent, store in amber-colored vials at low temperatures, and consider flushing the vial with an inert gas like nitrogen or argon before sealing.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids

ParameterConventional (Soxhlet)Ultrasound-Assisted (UAE)Microwave-Assisted (MAE)
Principle Continuous solid-liquid extraction with hot solventAcoustic cavitationDielectric heating
Typical Time 6 - 24 hours15 - 60 minutes[6][9]1 - 15 minutes[4][19]
Solvent Usage HighModerate to LowLow
Temperature Boiling point of solventControlled (e.g., 25-60°C)[6]Controlled (e.g., 50-70°C)[19]
Efficiency ModerateHighVery High[7]
Key Advantage Simple setupGood for thermolabile compoundsExtremely fast
Key Disadvantage Long duration, high solvent use, risk of thermal degradationRequires specialized equipmentRisk of localized overheating

Table 2: Optimized Parameters for UAE and MAE of Flavonoids from Various Plant Sources

MethodPlant MaterialSolventTemp (°C)TimePower / Freq.Yield / EfficiencyReference
UAE Myristica fragransEthanol41.929.6 min40 kHz / 200 W18.14% (extract yield)[6]
UAE T. cucumerinaWater406.25 min40% Amplitude262.5 mg GAE/g[21]
UAE O. fragrans82% Ethanol822.1 h-12.68% (flavonoids)[22]
MAE S. japonica100% Methanol-80 s287 W-[23]
MAE C. monogyna50% Ethanol6010 min15-35 WHigh TPC[19]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Rice Leaves
  • Plant Material Preparation:

    • Harvest rice leaves, preferably after treatment with an elicitor like UV light or jasmonic acid to induce this compound biosynthesis.[1][17]

    • Dry the leaves at 40°C until a constant weight is achieved.

    • Grind the dried leaves into a fine powder (approx. 100 mesh).[23]

  • Extraction:

    • Weigh 1 gram of the powdered leaf material and place it into a 50 mL flask.

    • Add 20 mL of the extraction solvent (ethanol:water:acetonitrile:acetic acid at a volume ratio of 79:13.9:7:0.1).[1] This creates a 20:1 liquid-to-solid ratio.

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Set the extraction parameters: Temperature at 40°C, time for 30 minutes, and frequency at 40 kHz.[6]

    • After extraction, centrifuge the mixture at 8,000 x g for 15 minutes at 4°C.[1]

  • Post-Extraction Processing:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

    • The sample is now ready for quantification by LC-MS/MS or for further purification steps.[1]

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
  • Crude Extract Preparation:

    • Obtain a crude extract using a suitable method (e.g., UAE as described above).

    • Evaporate the solvent from the crude extract under reduced pressure using a rotary evaporator to obtain a concentrated residue.

    • Re-dissolve the residue in a small volume of a solvent mixture compatible with the SPE cartridge (e.g., 80% methanol in water).[13]

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading and Elution:

    • Load the re-dissolved extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.

    • Elute the this compound and other flavonoids using 5 mL of methanol or acetonitrile into a clean collection tube.

  • Final Steps:

    • Evaporate the elution solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the purified residue in a suitable solvent (e.g., methanol) for HPLC or LC-MS analysis. This step effectively removes many interfering compounds and concentrates the this compound.[13]

Signaling Pathway

This compound biosynthesis in rice is a branch of the general flavonoid pathway, induced by stress signals.

Sakuranetin_Biosynthesis Stress Biotic/Abiotic Stress (e.g., UV, Jasmonic Acid) PAL PAL Stress->PAL induces Naringenin (B18129) Naringenin PAL->Naringenin Phenylpropanoid Pathway OsNOMT OsNOMT (Naringenin 7-O-methyltransferase) Naringenin->OsNOMT This compound This compound OsNOMT->this compound catalyzes

Caption: Simplified biosynthesis pathway of this compound from naringenin in rice.[17]

References

Technical Support Center: Managing Sakuranetin Interference in Flavonoid Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sakuranetin interference in flavonoid metabolomics studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in flavonoid metabolomics?

A1: this compound is a flavanone, specifically the 7-O-methylated derivative of naringenin (B18129).[1][2] It is naturally present in various plants, including rice, where it acts as a phytoalexin, a substance produced by the plant in response to stress or infection.[2][3] The interference concern arises from its close structural similarity to other flavonoids, particularly its precursor naringenin. This similarity can lead to analytical challenges such as co-elution in chromatography and isobaric interference in mass spectrometry, potentially resulting in inaccurate identification and quantification of other flavonoids in a sample.

Q2: What is the primary cause of this compound interference?

A2: The primary cause is the structural relationship between this compound and naringenin. This compound is biosynthesized from naringenin through the action of the enzyme naringenin 7-O-methyltransferase (NOMT).[1] This enzymatic reaction adds a methyl group to the 7-hydroxyl position of naringenin. The core structures of the two molecules are identical, leading to similar physicochemical properties that make their separation and distinct detection challenging.

Q3: How can I differentiate this compound from naringenin in my LC-MS data?

A3: Differentiating this compound from naringenin requires a combination of optimized chromatographic separation and specific mass spectrometry detection.

  • Chromatography: Utilize a high-resolution HPLC or UHPLC column and optimize the mobile phase gradient to achieve baseline separation of the two compounds. Their slight difference in polarity, due to the methyl group on this compound, can be exploited for separation.

  • Mass Spectrometry: Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM). Although they may have similar precursor ions, their product ions upon fragmentation will differ due to the presence of the methyl group on this compound. Selecting unique product ions for each compound is crucial for specific quantification.[4]

Q4: Can sample preparation help in mitigating this compound interference?

A4: Yes, appropriate sample preparation is a critical step in reducing interference. Techniques like Solid-Phase Extraction (SPE) can be used to fractionate the sample based on the polarity of the compounds.[5][6][7] By using a carefully selected sorbent and elution solvent gradient, it is possible to separate this compound from less polar or more polar flavonoids, thereby reducing its concentration in the fraction containing the flavonoids of interest.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of flavonoids in the presence of this compound.

Problem Possible Cause Suggested Solution
Poor chromatographic resolution between this compound and another flavonoid (e.g., naringenin). Suboptimal HPLC/UHPLC method.1. Optimize Gradient: Adjust the mobile phase gradient to a slower, more shallow gradient around the elution time of the interfering peaks. 2. Change Column Chemistry: Test a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms. 3. Adjust pH: Modify the pH of the mobile phase to alter the ionization state and retention of the flavonoids.[8]
Inaccurate quantification due to isobaric interference in MS. Co-eluting compounds with the same mass-to-charge ratio (m/z) as the target analyte.1. Confirm with MS/MS: Ensure that the quantification is based on a unique product ion for each analyte. Do not rely solely on the precursor ion mass.[9] 2. Improve Chromatographic Separation: Refer to the solutions for poor resolution to separate the isobaric compounds.
High background noise or matrix effects in LC-MS analysis. Complex sample matrix co-eluting with the analytes.1. Implement Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18, polymeric reverse-phase) to clean up the sample and remove interfering matrix components.[7][10] 2. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components and minimize their effect.
Low recovery of flavonoids after sample preparation. Inefficient extraction or losses during cleanup steps.1. Optimize Extraction Solvent: Test different solvent systems (e.g., methanol (B129727)/water, ethanol/water mixtures) to ensure efficient extraction of all target flavonoids.[11] 2. Validate SPE Method: Carefully validate the SPE protocol for recovery of all analytes. Adjust the loading, washing, and elution steps as necessary.[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Flavonoid Fractionation

This protocol provides a general method for fractionating flavonoids to reduce interference from high-abundance compounds like this compound.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Dissolve the dried plant extract in a minimal amount of the initial mobile phase (e.g., 10% methanol in water).

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove highly polar, water-soluble compounds.

    • Follow with a wash of 5 mL of a low-percentage organic solvent (e.g., 20% methanol in water) to elute very polar flavonoids while retaining this compound and other less polar flavonoids.

  • Elution:

    • Elute the flavonoids of interest with increasing concentrations of methanol. For example:

      • Fraction 1: 5 mL of 40% methanol in water.

      • Fraction 2: 5 mL of 60% methanol in water (likely to contain this compound and naringenin).

      • Fraction 3: 5 mL of 80% methanol in water.

      • Fraction 4: 5 mL of 100% methanol.

  • Analysis:

    • Dry each fraction under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis. Analyze each fraction separately.

Protocol 2: LC-MS/MS Analysis for Differentiating this compound and Naringenin

This protocol outlines the key parameters for an LC-MS/MS method to resolve and specifically detect this compound and naringenin.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-50% B

    • 15-18 min: 50-90% B

    • 18-20 min: 90% B

    • 20-21 min: 90-10% B

    • 21-25 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative

  • MRM Transitions:

    • Naringenin: Precursor ion (Q1) m/z 271 -> Product ion (Q3) m/z 151

    • This compound: Precursor ion (Q1) m/z 285 -> Product ion (Q3) m/z 165[4]

Quantitative Data Summary

The following tables provide representative data for the analysis of this compound and naringenin.

Table 1: Chromatographic and Mass Spectrometric Parameters

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Naringenin~8.5271151
This compound~9.2285165

Note: Retention times are approximate and will vary depending on the specific LC system and conditions.

Table 2: Example of SPE Fractionation Efficiency

Compound% Recovery in 40% Methanol Fraction% Recovery in 60% Methanol Fraction% Recovery in 80% Methanol Fraction
Highly Polar Flavonoid95%5%0%
Naringenin15%80%5%
This compound10%85%5%
Less Polar Flavonoid0%20%75%

This table illustrates a hypothetical, successful fractionation where the majority of naringenin and this compound are concentrated in a specific fraction, separate from more and less polar flavonoids.

Visualizations

Sakuranetin_Biosynthesis cluster_interference Source of Interference Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone 4-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI This compound This compound Naringenin->this compound NOMT

Caption: Biosynthesis pathway of this compound from phenylalanine.

Interference_Workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Co-elution or Isobaric Peak Co-elution or Isobaric Peak Optimize LC Method Optimize LC Method Co-elution or Isobaric Peak->Optimize LC Method Perform SPE Perform SPE Co-elution or Isobaric Peak->Perform SPE Select Unique MS/MS Transition Select Unique MS/MS Transition Co-elution or Isobaric Peak->Select Unique MS/MS Transition Accurate Quantification Accurate Quantification Optimize LC Method->Accurate Quantification Perform SPE->Optimize LC Method Select Unique MS/MS Transition->Accurate Quantification

Caption: Workflow for troubleshooting this compound interference.

Logical_Relationship cluster_compounds Structurally Similar Compounds cluster_analytical_challenges Analytical Challenges cluster_result Result Naringenin Naringenin (C15H12O5) This compound This compound (C16H14O5) 7-O-methyl naringenin Naringenin->this compound Biosynthesis CoElution Similar Retention Time (Co-elution) Naringenin->CoElution Isobaric Close m/z Values (Potential Isobaric Interference) Naringenin->Isobaric This compound->CoElution This compound->Isobaric InaccurateData Inaccurate Quantification CoElution->InaccurateData Isobaric->InaccurateData

Caption: Logical relationship of this compound interference.

References

Validation & Comparative

Comparative Analysis of Sakuranetin and Naringenin: A Showdown of Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antifungal agents, two naturally occurring flavonoids, sakuranetin and naringenin (B18129), have emerged as promising candidates. This comprehensive guide provides a detailed comparative analysis of their antifungal activities, drawing upon available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on their potential.

Executive Summary

This compound, a methoxy (B1213986) derivative of naringenin, and its precursor naringenin both exhibit notable antifungal properties against a range of pathogenic fungi. While structurally similar, their mechanisms of action and inhibitory concentrations vary. Naringenin appears to act more directly on fungal cells by disrupting essential metabolic pathways and inducing programmed cell death. In contrast, this compound's antifungal effects, particularly in the context of plant pathology, involve modulating the host's cellular processes to bolster defense mechanisms, in addition to direct inhibition of fungal growth. This guide synthesizes the current understanding of their antifungal efficacy, providing a foundation for future research and development.

Data Presentation: Antifungal Activity at a Glance

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and naringenin against various fungal species as reported in the scientific literature. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

CompoundFungal SpeciesMIC (µg/mL)Reference
This compound Candida albicans320[1]
Candida spp. (various)630[1]
Cryptococcus neoformans serotype D80[1]
Cryptococcus neoformans serotype A320[1]
Cryptococcus gattii320[1]
Trichophyton rubrum31.2 - 62.5
Trichophyton mentagrophytes31.2 - 125
Magnaporthe oryzae (spore germination)~5.7 (20 µM)
Naringenin Candida albicans ATCC 1023140[2]
Candida albicans (Fluconazole-resistant)40[2]
Candida dubliniensis2.5[3]
Ustilago maydis5[3]
Diaporthe citri (EC50)~13.6
Aspergillus nigerComplete inhibition[2]
Fusarium liniiComplete inhibition[2]

Deep Dive: Mechanisms of Antifungal Action

The antifungal mechanisms of this compound and naringenin, while both effective, appear to diverge significantly, offering different therapeutic avenues.

Naringenin: A Two-Pronged Attack on Fungal Cells

Experimental evidence suggests that naringenin employs at least two distinct strategies to inhibit fungal growth:

  • Metabolic Disruption: Naringenin has been shown to competitively inhibit fungal glucokinase, a key enzyme in glucose metabolism.[2][3] By binding to the active site of this enzyme, naringenin prevents the phosphorylation of glucose, the first step in glycolysis. This disruption of sugar metabolism effectively starves the fungal cell of energy, leading to growth inhibition.[2][3]

  • Induction of Apoptosis: In Candida albicans, naringenin has been observed to generate intracellular reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals.[1] This oxidative stress leads to mitochondrial dysfunction, characterized by an overload of calcium ions, a decrease in the mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm.[1] These events trigger a cascade of apoptotic processes, including the activation of metacaspases, chromatin condensation, and DNA fragmentation, ultimately leading to programmed cell death.[1]

This compound: A Multifaceted Defense Strategist

The antifungal mechanism of this compound is less direct and appears to be context-dependent, particularly in its role as a phytoalexin in plants.

  • Inhibition of Fungal Germination and Growth: this compound directly inhibits the spore germination and mycelial growth of various fungi.[4]

  • Modulation of Host Cell Endocytosis: In rice, this compound enhances resistance to the blast fungus Magnaporthe oryzae by attenuating clathrin-mediated endocytosis in the host plant cells.[5][6] This process is thought to reduce the uptake of fungal effectors, which are proteins secreted by the fungus to manipulate the host cell and facilitate infection. By interfering with this crucial step in pathogenesis, this compound bolsters the plant's innate defenses.[5][6]

  • Interaction with Cell Membranes: Studies using model lipid membranes suggest that this compound can interact with and disrupt the thermodynamic and structural properties of the cell membrane, which could contribute to its antifungal activity.[7]

Visualizing the Pathways and Processes

To better understand the complex interactions and workflows, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis fungal_culture Fungal Culture inoculation Inoculate Wells with Standardized Fungal Suspension fungal_culture->inoculation compound_prep Prepare this compound/ Naringenin Stock Solutions serial_dilution Serial Dilution of Compounds in 96-well Plate compound_prep->serial_dilution media_prep Prepare Broth Media (e.g., RPMI-1640) media_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation visual_reading Visual Reading of Growth incubation->visual_reading spectrophotometer Spectrophotometric Reading (Optional) incubation->spectrophotometer mic_determination Determine MIC (Lowest concentration with no visible growth) visual_reading->mic_determination spectrophotometer->mic_determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

naringenin_pathway cluster_metabolism Metabolic Disruption cluster_apoptosis Induction of Apoptosis Naringenin_met Naringenin Glucokinase Fungal Glucokinase Naringenin_met->Glucokinase Competitively Inhibits Glucose6P Glucose-6-Phosphate Glucokinase->Glucose6P Phosphorylation Glucose Glucose Glucose->Glucokinase Glycolysis Glycolysis Glucose6P->Glycolysis Energy Energy Production (ATP) Glycolysis->Energy Naringenin_apo Naringenin ROS ROS Generation (O2-, OH-) Naringenin_apo->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Metacaspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed antifungal mechanisms of action for naringenin.

sakuranetin_pathway cluster_plant_cell Plant Cell cluster_fungal_cell Fungal Cell This compound This compound Endocytosis Clathrin-Mediated Endocytosis This compound->Endocytosis Attenuates Plant_defense Enhanced Plant Defense This compound->Plant_defense Contributes to Germination Spore Germination This compound->Germination Inhibits Mycelial_growth Mycelial Growth This compound->Mycelial_growth Inhibits Effector_uptake Fungal Effector Uptake Endocytosis->Effector_uptake Effector_uptake->Plant_defense leads to susceptibility if not blocked Fungal_spore Fungal Spore Fungal_spore->Germination Germination->Mycelial_growth

Caption: Antifungal mechanisms of this compound in a plant-pathogen context.

Experimental Protocols

The determination of the antifungal activity of this compound and naringenin, specifically the MIC values, is typically performed using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of the test compound that inhibits the visible growth of a fungus.

Materials:

  • Test compounds (this compound, Naringenin) dissolved in a suitable solvent (e.g., DMSO).

  • Fungal isolates.

  • Sterile 96-well microtiter plates.

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).

  • Spectrophotometer (optional).

  • Sterile saline or water.

  • Vortex mixer.

  • Incubator.

Procedure:

  • Preparation of Fungal Inoculum:

    • Fungal colonies are grown on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • The suspension is further diluted in the broth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • A stock solution of the test compound is prepared.

    • Serial twofold dilutions of the compound are made in the broth medium across the rows of a 96-well plate.

    • A positive control well (containing the fungal inoculum without any drug) and a negative control well (containing only the medium) are included.

  • Inoculation and Incubation:

    • Each well (except the negative control) is inoculated with the prepared fungal suspension.

    • The plate is incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

    • Growth can be assessed visually or by measuring the optical density at a specific wavelength using a spectrophotometer.

Conclusion

Both this compound and naringenin demonstrate significant potential as antifungal agents. Naringenin's direct and potent mechanisms of action, including metabolic disruption and apoptosis induction, make it a strong candidate for further investigation as a standalone or synergistic antifungal drug. This compound, with its multifaceted role in inhibiting fungal growth and enhancing host defenses, presents a unique profile that could be particularly valuable in agricultural applications and potentially in novel therapeutic strategies that modulate host-pathogen interactions. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and spectra of activity, paving the way for their potential clinical and agricultural applications.

References

Sakuranetin vs isosakuranetin: differences in biological activity.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Sakuranetin and Isothis compound (B191617) for Researchers, Scientists, and Drug Development Professionals.

This compound and isothis compound are two closely related flavanones, differing only in the position of a methoxy (B1213986) group on the B-ring. This subtle structural difference, however, leads to significant variations in their biological activities. This guide provides a comprehensive comparison of their effects, supported by experimental data, detailed methodologies, and signaling pathway diagrams to aid researchers in drug discovery and development.

Key Differences in Biological Activity

While both this compound and isothis compound exhibit a range of pharmacological properties, including anti-inflammatory and antioxidant effects, their potency and mechanisms of action can differ significantly. A notable distinction lies in their effects on skin photoaging, where isothis compound demonstrates potent protective activity, while this compound is largely inactive. Furthermore, their mechanisms in inflammation and other cellular processes are mediated by distinct signaling pathways.

Comparative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and isothis compound.

Table 1: Anti-inflammatory Activity

CompoundModelTargetEffectConcentration/DoseReference
This compound LPS/IFN-γ stimulated macrophagesiNOS, COX-2Inhibition of synthesisEffective at 100 µM[1][2]
LPS stimulated macrophagesTNF-α, IL-6, IL-12Inhibition of secretionSignificant inhibition at 50-100 µM[1][2]
LPS stimulated macrophagesJNK, p38, STAT1Attenuation of phosphorylationEffective at 100 µM[1][2]
Isothis compound Perfluorooctane (B1214571) sulfonate (PFOS)-induced cardiotoxicity in ratsNrf-2/Keap-1 pathwayModulation20 mg/kg[3]
PFOS-induced cardiotoxicity in ratsTNF-α, NF-κB, IL-6, IL-1βReduction of increased levels20 mg/kg[3]

Table 2: Anti-Photoaging Activity

CompoundModelTargetEffectConcentrationReference
This compound UV-B-irradiated HaCaT cellsMMP-1 expressionInactiveUp to 50 µM[4][5]
Isothis compound UV-B-irradiated HaCaT cellsMMP-1 expressionStrong suppression (90% inhibition)20 µM[4][5]
UV-B-irradiated HaCaT cellsERK1/2, JNK1/2, p38 phosphorylationInhibitionEffective at 20-50 µM[4][5]
UV-B-induced degradation in human dermal fibroblastsType-1 collagenPreventionNot specified[4][5]

Table 3: Other Biological Activities

CompoundActivityModelTarget/EffectIC50/ConcentrationReference
This compound AnticancerHuman colon carcinoma (HCT-116) cellsInhibition of growthIC50: 68.8±5.2 μg/mL
AntiviralInfluenza B/Lee/40 virusInhibition of replicationIC50: 7.21 µg/mL
Isothis compound AntinociceptiveRat model of peripheral neuropathyAlleviation of hyperalgesia1.5, 3, or 6 mg/kg[6]
TRPM3 BlockerHEK mTRPM3 cellsInhibition of TRPM3 channelIC50: 50 nM[7]

Experimental Protocols

Anti-inflammatory Activity of this compound in Macrophages

Cell Culture and Treatment: Peritoneal macrophages are isolated from thioglycollate-injected mice. Cells are pretreated with varying concentrations of this compound for 1 hour and then stimulated with lipopolysaccharide (LPS) plus interferon-γ (IFN-γ) or LPS alone for a specified duration.[1][2]

Western Blot Analysis: Total protein is extracted from the cells and subjected to Western blotting to analyze the expression of iNOS, COX-2, and the phosphorylation of JNK, p38, and STAT1.[1][2] Tubulin is used as a loading control.[1]

Cytokine Measurement: The concentrations of TNF-α, IL-6, and IL-12 in the culture supernatants are measured by ELISA.[2]

Anti-Photoaging Activity of Isothis compound

Cell Culture and UV-B Irradiation: Human keratinocyte (HaCaT) cells are pretreated with different concentrations of isothis compound for 24 hours and then irradiated with UV-B (20 mJ/cm²).[4][5]

RT-PCR and Western Blot Analysis: After a 24-hour culture post-irradiation, the mRNA and protein levels of matrix metalloproteinase-1 (MMP-1) are evaluated by RT-PCR and Western blotting, respectively.[4] The phosphorylation of ERK1/2, JNK1/2, and p38 is also assessed by Western blotting.[4][5]

Collagen Degradation Assay: Human dermal fibroblast cells are treated with isothis compound and exposed to UV-B radiation. The degradation of type-1 collagen is then assessed.[4][5]

Antioxidant Activity (DPPH Radical Scavenging Assay)

A solution of the test compound (this compound or isothis compound) at various concentrations is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The mixture is incubated in the dark for 30 minutes, and the absorbance is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

Anticancer Activity (MTT Assay)

Cancer cells are seeded in a 96-well plate and treated with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control.

Signaling Pathway Diagrams

Sakuranetin_Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_stat STAT Pathway cluster_cytokines Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK activates p38 p38 TLR4->p38 activates STAT1 STAT1 TLR4->STAT1 activates This compound This compound This compound->JNK inhibits phosphorylation This compound->p38 inhibits phosphorylation This compound->STAT1 inhibits phosphorylation iNOS iNOS JNK->iNOS COX2 COX-2 JNK->COX2 TNFa TNF-α p38->TNFa IL6 IL-6 p38->IL6 IL12 IL-12 STAT1->IL12

Caption: this compound's anti-inflammatory mechanism in macrophages.

Isosakuranetin_Anti_Photoaging_Pathway cluster_mapk MAPK Pathway UVB UV-B Radiation ERK ERK1/2 UVB->ERK activates JNK JNK1/2 UVB->JNK activates p38 p38 UVB->p38 activates Isothis compound Isothis compound Isothis compound->ERK inhibits phosphorylation Isothis compound->JNK inhibits phosphorylation Isothis compound->p38 inhibits phosphorylation AP1 AP-1 (transcription factor) ERK->AP1 JNK->AP1 p38->AP1 MMP1 MMP-1 (Collagenase) AP1->MMP1 induces expression Collagen Collagen Degradation MMP1->Collagen

Caption: Isothis compound's anti-photoaging mechanism in keratinocytes.

Isosakuranetin_Cardioprotective_Pathway cluster_antioxidant Antioxidant Genes PFOS PFOS (Cardiac Stressor) Keap1 Keap1 PFOS->Keap1 activates Isothis compound Isothis compound Isothis compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds HO1 HO-1 ARE->HO1 upregulates GCLC GCLC ARE->GCLC upregulates NQO1 NQO1 ARE->NQO1 upregulates Cell_Protection Cardioprotection HO1->Cell_Protection GCLC->Cell_Protection NQO1->Cell_Protection

Caption: Isothis compound's cardioprotective mechanism via Nrf-2/Keap-1.

References

A Comparative Guide to the Antioxidant Capacity of Sakuranetin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacities of two prominent flavonoids, sakuranetin and quercetin (B1663063). The information presented is based on available experimental data to assist researchers in evaluating their potential applications.

Introduction to this compound and Quercetin

This compound, a flavanone, is recognized for its various pharmacological benefits, including its role as a phytoalexin in plants where it helps defend against pathogens.[1][2][3][4][5] Its therapeutic potential is an active area of research. Quercetin, a flavonol, is one of the most abundant dietary flavonoids and has been extensively studied for its potent antioxidant and anti-inflammatory properties.[6][7][8][9][10]

In Vitro Antioxidant Capacity

The antioxidant capacity of this compound and quercetin has been evaluated using various in vitro assays. These assays measure the ability of the compounds to neutralize free radicals through different mechanisms.

Data Presentation

The following table summarizes the available quantitative data from common antioxidant capacity assays. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data for this compound, in particular, is less abundant than for the well-studied quercetin.

Antioxidant AssayThis compoundQuercetin
DPPH Radical Scavenging Activity (IC50) Estimated IC50: ~443.69 µg/mL (Calculated from an extract of Rhus retinorrhoea containing 25.22 µg/mg this compound)IC50: 0.55 µg/mL[11], 2.93 µg/mL[12], 15.899 µg/mL
ABTS Radical Scavenging Activity (IC50) Data not available for pure compound.IC50: 1.17 µg/mL[11], 2.04 µg/mL[12], 2.10 µg/mL[13]
Ferric Reducing Antioxidant Power (FRAP) Data not available in Trolox equivalents.Higher reducing power than Trolox in some studies.[14] Expressed as 350-500 mg TE/g in some standardized assays.[12]
Oxygen Radical Absorbance Capacity (ORAC) Data not available in Trolox equivalents.High ORAC values reported, often exceeding that of Trolox.[15]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[16] TEAC (Trolox Equivalent Antioxidant Capacity) values express the antioxidant capacity in relation to Trolox, a water-soluble vitamin E analog.

Signaling Pathways in Antioxidant Action

Both this compound and quercetin exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.

This compound's Antioxidant Signaling

This compound has been shown to modulate the Nrf2/Keap1 signaling pathway, a critical regulator of cellular antioxidant responses.

Sakuranetin_Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Enhances

Caption: this compound's modulation of the Nrf2/Keap1 pathway.

Quercetin's Antioxidant Signaling Pathways

Quercetin is known to influence multiple signaling pathways involved in the cellular antioxidant and anti-inflammatory response, including the Nrf2/Keap1, NF-κB, and PI3K/AKT pathways.

Quercetin_Signaling_Pathways cluster_nrf2 Nrf2/Keap1 Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT Pathway Quercetin1 Quercetin Keap1 Keap1 Quercetin1->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE ARE Nrf2->ARE Activates AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Upregulates Quercetin2 Quercetin IKK IKK Quercetin2->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases InflammatoryGenes Pro-inflammatory Genes NFkB->InflammatoryGenes Activates Transcription Quercetin3 Quercetin PI3K PI3K Quercetin3->PI3K Activates AKT AKT PI3K->AKT Activates CellSurvival Cell Survival & Antioxidant Response AKT->CellSurvival Promotes

Caption: Quercetin's influence on key antioxidant and anti-inflammatory pathways.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

DPPH_Workflow DPPH_Solution Prepare DPPH Solution (e.g., 0.1 mM in methanol) Reaction Mix Sample with DPPH Solution DPPH_Solution->Reaction Sample_Prep Prepare Sample Solutions (various concentrations) Sample_Prep->Reaction Incubation Incubate in Dark (e.g., 30 min at RT) Reaction->Incubation Measurement Measure Absorbance (at ~517 nm) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: Experimental workflow for the DPPH assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).

  • Sample Preparation: Dissolve the test compounds (this compound, quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: Add a specific volume of the sample or standard solution to the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

ABTS_Workflow ABTS_Radical_Gen Generate ABTS Radical Cation (ABTS + Potassium Persulfate) Adjust_Absorbance Dilute ABTS•+ Solution to a specific absorbance (e.g., 0.70 at 734 nm) ABTS_Radical_Gen->Adjust_Absorbance Reaction Mix Sample with ABTS•+ Solution Adjust_Absorbance->Reaction Sample_Prep Prepare Sample Solutions (various concentrations) Sample_Prep->Reaction Measurement Measure Absorbance (at ~734 nm after a set time) Reaction->Measurement Calculation Calculate % Inhibition and IC50 or TEAC Value Measurement->Calculation

Caption: Experimental workflow for the ABTS assay.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is reacted with an oxidizing agent, such as potassium persulfate, and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., Trolox) at various concentrations.

  • Reaction and Measurement: A small volume of the sample or standard is added to the diluted ABTS•+ solution, and the decrease in absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

FRAP_Workflow FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Reaction Mix Sample with FRAP Reagent FRAP_Reagent->Reaction Sample_Prep Prepare Sample Solutions Sample_Prep->Reaction Incubation Incubate (e.g., 30 min at 37°C) Reaction->Incubation Measurement Measure Absorbance (at ~593 nm) Incubation->Measurement Calculation Calculate FRAP Value (e.g., in Trolox Equivalents) Measurement->Calculation

Caption: Experimental workflow for the FRAP assay.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃).

  • Sample Preparation: Dissolve the test compounds and a standard (e.g., Trolox or FeSO₄) in a suitable solvent.

  • Reaction and Incubation: The FRAP reagent is mixed with the sample or standard solution and incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the resulting blue-colored complex is measured at approximately 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is expressed as Trolox equivalents or Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

ORAC_Workflow Reagent_Prep Prepare Reagents (Fluorescein, AAPH, Trolox) Plate_Setup Add Fluorescein (B123965), Sample/Standard to a 96-well plate Reagent_Prep->Plate_Setup Incubation Incubate (e.g., 30 min at 37°C) Plate_Setup->Incubation Reaction_Start Add AAPH to initiate reaction Incubation->Reaction_Start Measurement Measure Fluorescence Decay (over time at Ex/Em ~485/520 nm) Reaction_Start->Measurement Calculation Calculate Area Under the Curve (AUC) and ORAC Value (in Trolox Equivalents) Measurement->Calculation

Caption: Experimental workflow for the ORAC assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and the standard (Trolox).

  • Reaction Setup: In a microplate, the sample or standard is mixed with the fluorescein solution and incubated.

  • Initiation of Reaction: The reaction is initiated by adding the AAPH solution.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to a standard curve of Trolox, and the results are expressed as Trolox equivalents.

Conclusion

Based on the currently available data, quercetin demonstrates a significantly higher in vitro antioxidant capacity compared to this compound, as evidenced by its lower IC50 values in DPPH and ABTS assays. Quercetin's antioxidant mechanisms are well-documented, involving both direct radical scavenging and modulation of multiple key signaling pathways.

While this compound also exhibits antioxidant properties and influences the important Nrf2/Keap1 pathway, there is a clear need for more comprehensive quantitative studies on the pure compound to allow for a more direct and robust comparison with quercetin. Future research should focus on determining the IC50 and TEAC values of this compound in a wider range of standardized antioxidant assays. Such data will be invaluable for a more complete understanding of its potential as an antioxidant agent in research and drug development.

References

Comparative Analysis of Sakuranetin Content in Rhus retinorrhoea and Rhus tripartita via High-Performance Thin-Layer Chromatography (HPTLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of sakuranetin content in chloroform (B151607) and ethanol (B145695) extracts from the aerial parts of two Rhus species: Rhus retinorrhoea and Rhus tripartita. The quantification of this compound was achieved through a validated High-Performance Thin-Layer Chromatography (HPTLC) method, offering valuable data for researchers, scientists, and professionals in drug development. This document outlines the experimental protocol, presents the quantitative findings in a clear tabular format, and includes a visual representation of the experimental workflow.

Quantitative Data Summary

The this compound content in the different extracts of the two Rhus species was determined using a densitometric HPTLC method. The results are summarized in the table below, showcasing the varying concentrations of this compound depending on the plant species and the extraction solvent used.

Plant SpeciesExtract TypeThis compound Content (μg/mg of dry extract)
Rhus retinorrhoeaEthanol Extract (RREE)27.95[1][2][3]
Rhus retinorrhoeaChloroform Extract (RRCE)25.22[1][2][3]
Rhus tripartitaEthanol Extract (RTEE)0.487[1][2][3]
Rhus tripartitaChloroform Extract (RTCE)Not Detected[1][2]

The data clearly indicates that Rhus retinorrhoea is a significantly richer source of this compound compared to Rhus tripartita. Furthermore, the ethanol extract of Rhus retinorrhoea yielded the highest concentration of this compound.

Experimental Protocols

The following section details the methodology employed for the HPTLC analysis of this compound in the Rhus species extracts.

Sample Preparation:

The aerial parts of Rhus retinorrhoea and Rhus tripartita were collected, dried, and powdered. Chloroform and ethanol extracts of both plant materials were prepared for HPTLC analysis.

HPTLC Instrumentation and Conditions:

A densitometric HPTLC method was developed and validated for the quantification of this compound.[1][3]

  • Stationary Phase: Glass-backed silica (B1680970) gel F254 plates (20 x 10 cm) were used for the analysis.[1][3]

  • Mobile Phase: The solvent system consisted of toluene, ethyl acetate, and methanol (B129727) in a ratio of 8:2:0.2 (v/v/v).[1][3][4]

  • Chamber Saturation: The twin-trough glass chamber was pre-saturated with the mobile phase for optimal separation.[4]

  • Application of Samples: The extracts were applied to the HPTLC plate.

  • Development: The plate was developed in the pre-saturated chamber.

  • Detection and Scanning: After development, the plate was dried and scanned at a wavelength of 292 nm.[1][3] An intense peak for this compound was observed at an Rf value of 0.59.[1][2][3]

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in the HPTLC analysis of this compound in the Rhus species extracts.

HPTLC_Workflow cluster_prep Sample Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis plant_material Aerial Parts of Rhus Species drying Drying and Pulverization plant_material->drying extraction Extraction with Chloroform and Ethanol drying->extraction spotting Sample Application on HPTLC Plate extraction->spotting development Chromatographic Development (Toluene:Ethyl Acetate:Methanol 8:2:0.2) spotting->development scanning Densitometric Scanning at 292 nm development->scanning quantification Quantification of this compound (Rf = 0.59) scanning->quantification comparison Comparative Analysis quantification->comparison

References

A Comparative Guide to the Anti-inflammatory Effects of Sakuranetin in LPS-Stimulated Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of sakuranetin with other well-known anti-inflammatory compounds, resveratrol (B1683913) and quercetin (B1663063), in lipopolysaccharide (LPS)-stimulated models. Dexamethasone (B1670325) is included as a standard positive control. The information is supported by experimental data from peer-reviewed studies, presented in a clear and comparative format to aid in research and development decisions.

Comparative Efficacy of Anti-inflammatory Compounds

The following tables summarize the inhibitory effects of this compound and its alternatives on key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (µM)Cell Model
This compound Nitric Oxide (NO)~20-50 µg/mLRAW 264.7
Resveratrol Nitric Oxide (NO)Not explicitly foundRAW 264.7
Quercetin Nitric Oxide (NO)~12.5-25 µMRAW 264.7
Dexamethasone Nitric Oxide (NO)Dose-dependent inhibitionRAW 264.7
CompoundTargetIC50 (µM)Cell Model
This compound TNF-αDose-dependent inhibitionPeritoneal Macrophages
Resveratrol TNF-α18.9 ± 0.6 µM[1][2]RAW 264.7
Quercetin TNF-αDose-dependent inhibitionRAW 264.7
Dexamethasone TNF-αDose-dependent inhibitionRAW 264.7
CompoundTargetIC50 (µM)Cell Model
This compound IL-6Dose-dependent inhibitionPeritoneal Macrophages
Resveratrol IL-617.5 ± 0.7 µM[1][2]RAW 264.7
Quercetin IL-6Dose-dependent inhibitionRAW 264.7
Dexamethasone IL-6Dose-dependent inhibitionRAW 264.7

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

This compound, resveratrol, and quercetin exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in the inflammatory response triggered by LPS.

NF-κB Signaling Pathway

LPS binding to Toll-like receptor 4 (TLR4) on the macrophage surface initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. This compound, resveratrol, and quercetin have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκB, thereby blocking NF-κB nuclear translocation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes This compound This compound & Alternatives This compound->IKK This compound->IkB Prevents Degradation

Caption: Inhibition of the NF-κB signaling pathway by this compound and its alternatives.

MAPK Signaling Pathway

The MAPK signaling pathway is another critical route for LPS-induced inflammation. LPS activation of TLR4 also triggers the phosphorylation of a series of kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These activated MAPKs, in turn, activate transcription factors such as AP-1, which also contribute to the expression of pro-inflammatory genes. This compound and the compared flavonoids have been demonstrated to inhibit the phosphorylation of p38, JNK, and/or ERK, thereby dampening the inflammatory response.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK p38 p38 MAPKKK->p38 Phosphorylation JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_Genes This compound This compound & Alternatives This compound->p38 This compound->JNK This compound->ERK

Caption: Modulation of the MAPK signaling pathway by this compound and its alternatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on common practices in the referenced literature.

Cell Culture and LPS Stimulation
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • LPS Stimulation:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and viability assays, 24-well for ELISA, 6-well for Western blotting) at a density of approximately 1-5 x 10⁵ cells/mL.

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound, resveratrol, quercetin, or dexamethasone for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for the desired time period (e.g., 24 hours for NO and cytokine measurements, shorter time points for signaling pathway analysis).

Experimental_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed RAW 264.7 cells adhere Overnight Incubation (Adhesion) start->adhere pretreat Pre-treat with Test Compounds adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide Assay (Griess Reagent) stimulate->no_assay elisa Cytokine ELISA (TNF-α, IL-6) stimulate->elisa western Western Blot (NF-κB, MAPK) stimulate->western

References

A Comparative Guide to Sakuranetin Biosynthesis Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sakuranetin biosynthesis pathways across different plant species. This compound, a flavanone (B1672756) with significant anti-inflammatory, anti-cancer, and anti-viral properties, is a subject of growing interest in the scientific community. Understanding its production in various plant sources is crucial for its potential applications in medicine and agriculture. While the biosynthesis of this compound is well-elucidated in rice (Oryza sativa), information in other species remains limited, presenting a significant area for future research.

Biosynthesis Pathway: A Tale of Two Realities

The biosynthesis of this compound originates from the general phenylpropanoid pathway. The core pathway leading to the precursor naringenin (B18129) is conserved across many plant species. However, the final, crucial step of converting naringenin to this compound is catalyzed by a specific enzyme, naringenin 7-O-methyltransferase (NOMT). It is in this final step where the most significant cross-species variations are likely to occur.

The Well-Trodde Path in Rice (Oryza sativa)

Research has extensively mapped the this compound biosynthesis pathway in rice, identifying the key enzymes and their corresponding genes.[1] The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce naringenin. The final and rate-limiting step is the methylation of naringenin at the 7-hydroxyl group by NOMT to form this compound.[1][2]

The key enzymes in the this compound biosynthesis pathway in rice are:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamate 4-hydroxylase (C4H)

  • 4-coumarate:CoA ligase (4CL)

  • Chalcone synthase (CHS)

  • Chalcone isomerase (CHI)

  • Naringenin 7-O-methyltransferase (NOMT) [3]

The gene encoding the key enzyme NOMT in rice has been identified as Os12g0240900.[1][4] The expression of this gene and the subsequent production of this compound in rice are induced by various biotic and abiotic stressors, including UV irradiation, jasmonic acid (JA), copper chloride, and infection by pathogens like Magnaporthe oryzae.[1][5][6]

Sakuranetin_Biosynthesis_Rice L_Phe L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phe->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI This compound This compound Naringenin->this compound NOMT PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI NOMT NOMT (Os12g0240900)

Fig. 1: this compound biosynthesis pathway in Oryza sativa.
The Uncharted Territories: Other Plant Species

This compound has been identified in a variety of other plant species, including:

  • Prunus spp. (Cherry)

  • Artemisia campestris

  • Baccharis spp.

  • Betula spp. (Birch)

  • Juglans spp. (Walnut)[7]

Despite its presence, detailed information on the enzymatic steps, particularly the specific NOMT orthologs and their regulation, is largely unavailable for these species. While it is hypothesized that a similar pathway to that in rice exists, further research is required to confirm this and to identify the specific genes and enzymes involved. The lack of this information presents a significant knowledge gap and a promising avenue for future research in plant biochemistry and molecular biology.

Quantitative Comparison of this compound Production

Direct comparative data on this compound levels across different species under standardized conditions is scarce. However, studies in rice provide a baseline for the inducible nature of this compound production.

SpeciesTissueElicitorThis compound Concentration (µg/g FW)Reference
Oryza sativaLeavesJasmonic Acid (100 µM)~4.0 (at 72h)[1]
Oryza sativaLeavesUV IrradiationSignificant induction[8]
Oryza sativaLeavesSilver NitrateHighest accumulation among tested elicitors[8]
Oryza sativaLeavesCopper SulfateSignificant induction[8]

Note: The table above summarizes data from different studies and experimental conditions may vary. FW denotes fresh weight. This data from rice can serve as a template for designing experiments to quantify and compare this compound production in other species.

Experimental Protocols

Extraction of this compound

A common method for extracting this compound and its precursor, naringenin, from plant tissues involves homogenization in an acidic solvent mixture.

Protocol:

  • Homogenize 50-200 mg of fresh plant tissue in 1 mL of extraction solvent (e.g., 80% methanol (B129727) or a mixture of ethanol, water, and acetonitrile (B52724) with 0.1% formic acid).

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the flavonoids.

  • For quantitative analysis, the extract can be concentrated under vacuum and redissolved in a known volume of a suitable solvent.

Quantification of this compound

Several methods can be used for the detection and quantification of this compound.

  • Thin-Layer Chromatography (TLC): A simple method for the qualitative detection of this compound. The presence of this compound can be confirmed by a specific Rf value (e.g., 0.09) under UV light (365 nm).[8]

  • Spectrophotometry: A quantitative method based on the absorbance of this compound at a specific wavelength (e.g., 337 nm).[8] A standard curve with known concentrations of a this compound standard is required for accurate quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The most sensitive and specific method for both quantification and confirmation of this compound. This technique allows for the separation of this compound from other metabolites and its precise measurement based on its mass-to-charge ratio.[1][9]

Naringenin 7-O-Methyltransferase (NOMT) Activity Assay

This assay measures the enzymatic conversion of naringenin to this compound.

Protocol:

  • Prepare a crude enzyme extract from plant tissue.

  • Set up a reaction mixture containing the enzyme extract, naringenin (substrate), and S-adenosyl-L-methionine (SAM; methyl donor) in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding an acid (e.g., HCl).

  • Extract the product, this compound, with an organic solvent (e.g., ethyl acetate).

  • Quantify the amount of this compound produced using LC-MS/MS.

Experimental_Workflow Plant_Material Plant Material (e.g., Rice, Prunus) Elicitor_Treatment Elicitor Treatment (UV, JA, etc.) Plant_Material->Elicitor_Treatment Extraction Extraction of Flavonoids Elicitor_Treatment->Extraction Quantification Quantification Extraction->Quantification Enzyme_Assay NOMT Activity Assay Extraction->Enzyme_Assay TLC TLC (Qualitative) Quantification->TLC Spectrophotometry Spectrophotometry (Quantitative) Quantification->Spectrophotometry LCMS LC-MS/MS (Quantitative & Confirmatory) Quantification->LCMS Data_Analysis Comparative Data Analysis Spectrophotometry->Data_Analysis LCMS->Data_Analysis Enzyme_Assay->Data_Analysis

Fig. 2: General experimental workflow for cross-species comparison.

Conclusion and Future Directions

The study of this compound biosynthesis is a field ripe with opportunity, particularly in species other than rice. While the pathway in rice provides a solid foundation, future research should focus on:

  • Identifying NOMT orthologs in other this compound-producing plants.

  • Characterizing the enzymatic properties of these NOMTs.

  • Investigating the regulatory mechanisms that control this compound biosynthesis in different species.

  • Performing comprehensive quantitative analyses of this compound levels across a wider range of species under various stress conditions.

By expanding our knowledge of this compound biosynthesis, we can unlock the potential of this valuable compound for applications in human health and sustainable agriculture. This guide serves as a starting point for researchers to design and execute comparative studies that will fill the existing knowledge gaps and propel the field forward.

References

Sakuranetin as a Positive Control for 5-Lipoxygenase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and inflammatory research, the identification and characterization of novel 5-lipoxygenase (5-LOX) inhibitors are of paramount importance. The enzyme 5-LOX is a key player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. Therefore, credible and well-defined positive controls are essential for the validation of screening assays aimed at identifying new 5-LOX inhibitors. This guide provides a comparative overview of sakuranetin, a natural flavonoid, as a potential positive control for 5-LOX inhibition, benchmarked against established inhibitors.

Introduction to 5-Lipoxygenase and its Inhibition

5-Lipoxygenase is a crucial enzyme in the arachidonic acid cascade, responsible for the initial steps in the conversion of arachidonic acid into pro-inflammatory leukotrienes.[1] These signaling molecules are implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The inhibition of 5-LOX is a well-established therapeutic strategy to mitigate the inflammatory response.

This compound: A Selective 5-Lipoxygenase Inhibitor

This compound, a flavanone (B1672756) found in various plants, has been identified as a selective inhibitor of 5-lipoxygenase.[2] Research has demonstrated that this compound effectively inhibits the production of leukotrienes, which are potent inflammatory mediators.[2] This selective inhibitory action positions this compound as a valuable tool for researchers studying the 5-LOX pathway and its role in inflammation.

Comparison with Standard 5-LOX Inhibitors

To provide a quantitative context for the inhibitory potential of compounds in a 5-LOX assay, it is crucial to compare them against well-characterized inhibitors. Zileuton and Nordihydroguaiaretic acid (NDGA) are two such standards.

InhibitorTypeMechanism of ActionIC50 Value (5-LOX)
This compound FlavononeSelective inhibitor of 5-lipoxygenase.[2]Not specified in reviewed literature
Zileuton N-hydroxyurea derivativeActs as an iron-ligand type inhibitor, chelating the non-heme iron in the active site of 5-LOX and acting as a reducing agent to convert the active ferric (Fe³⁺) state to the inactive ferrous (Fe²⁺) state.[3]~0.3 - 2.6 µM (depending on the assay system)[4]
Nordihydroguaiaretic acid (NDGA) LignanFunctions as a redox-type inhibitor, thought to bind in the active site and prevent the conversion of Fe²⁺ to Fe³⁺, which is necessary for enzyme activation.[5]~8 µM[6]

Experimental Protocols for 5-Lipoxygenase Inhibition Assays

A variety of in vitro methods can be employed to screen for and characterize 5-LOX inhibitors. Below are outlines for common spectrophotometric, fluorometric, and cell-based assays.

Spectrophotometric Assay

This method measures the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes during the conversion of a fatty acid substrate (e.g., linoleic or arachidonic acid) by 5-LOX.

Protocol:

  • Reagent Preparation: Prepare a suitable assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer), a solution of the 5-LOX enzyme, the substrate solution, and solutions of the test compound and positive control (e.g., this compound, Zileuton, or NDGA) at various concentrations.

  • Assay Setup: In a UV-transparent 96-well plate or cuvettes, add the assay buffer, enzyme solution, and the test compound or positive control. Include a vehicle control (solvent used to dissolve the compounds).

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Measurement: Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and positive control. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Fluorometric Assay

This assay utilizes a fluorescent probe that is oxidized in the presence of hydroperoxides produced by 5-LOX activity, leading to an increase in fluorescence.

Protocol:

  • Reagent Preparation: Prepare assay buffer, 5-LOX enzyme solution, a fluorescent probe solution, substrate solution, and solutions of the test compounds and positive controls.

  • Assay Setup: In a black 96-well plate suitable for fluorescence measurements, add the assay buffer, enzyme solution, probe solution, and the test compound or positive control.[7]

  • Incubation: Incubate the plate at room temperature, protected from light.[7]

  • Reaction Initiation: Add the substrate solution to initiate the reaction.[7]

  • Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of fluorescence increase and determine the percent inhibition and IC50 values.

Cell-Based Assay

This assay measures the inhibition of 5-LOX activity within a cellular context, providing more physiologically relevant data.

Protocol:

  • Cell Culture: Culture a suitable cell line that expresses 5-LOX (e.g., leukocytes or specific cell lines) to an appropriate density.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or positive control for a specific duration.

  • Cell Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the 5-LOX pathway.

  • Leukotriene Quantification: Collect the cell supernatant and quantify the amount of a specific leukotriene (e.g., LTB4) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the percentage of inhibition of leukotriene production and calculate the IC50 value.

Visualizing the 5-LOX Pathway and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams are provided.

Arachidonic_Acid_Cascade cluster_inhibitors Inhibitors Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 5-LOX 5-LOX Arachidonic Acid->5-LOX 5-HPETE 5-HPETE 5-LOX->5-HPETE Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Inflammation This compound This compound This compound->5-LOX Zileuton Zileuton Zileuton->5-LOX NDGA NDGA NDGA->5-LOX

Caption: The Arachidonic Acid Cascade and the Role of 5-LOX.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) C Incubate Enzyme with Test Compound/Control A->C B Prepare Test Compounds (e.g., this compound) & Controls B->C D Initiate Reaction with Substrate C->D E Measure Activity (Spectrophotometry/Fluorometry) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: General Experimental Workflow for 5-LOX Inhibition Assay.

References

A Comparative Analysis of Flavonoid Profiles in Legumes with a Focus on Sakuranetin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of flavonoid distribution, particularly the phytoalexin sakuranetin, across various legume species. The content is curated for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental methodologies to support further investigation into the therapeutic potential of these compounds.

Quantitative Flavonoid Content in Various Legumes

Flavonoids are a diverse group of polyphenolic secondary metabolites in plants, known for their wide range of biological activities.[1] Legumes are a particularly rich source of these compounds.[2][3] The following table summarizes the quantitative analysis of several key flavonoids, including this compound, across different legume species as reported in recent metabolomics studies. A recent study utilizing widely targeted metabolomics identified a total of 259 different flavonoids across cowpea, soybean, pea, fava bean, and kidney bean.[2][4] The accumulation patterns of these flavonoids were found to be significantly different among the species.[2][4]

Legume SpeciesThis compoundDaidzein (μg/g)Genistein (μg/g)Kaempferol (μg/g)Quercetin (B1663063) (μg/g)Total Flavonoids (μg/g)Reference
Pea (Pisum sativum)Detected-----[2][4][5]
Soybean (Glycine max)Not Detected315–354438–45838–68-892–917[6][7]
Cowpea (Vigna unguiculata)Not Detected---214–280252.9-508.9[6][7]
Fava Bean (Vicia faba)Not Detected-----[2][4][5]
Kidney Bean (Phaseolus vulgaris)Not Detected-----[2][4][5]
Mung Bean (Vigna radiata)Not Detected----54.0-63.8[6]
Peanut (Arachis hypogaea)Not Detected---133–289-[6][7]
Lablab (Lablab purpureus)Not Detected----<50[6]

Note: "-" indicates that data was not provided in the cited sources. The detection of this compound was unique to peas in a comparative study of five common legumes.[2][4][5] It is noteworthy that this compound content in peas can be significantly increased by UV treatment.[2][4]

Pharmacological Significance of this compound

This compound, a 7-methoxyflavanone, has garnered significant attention for its diverse pharmacological activities.[8] It is a known phytoalexin, playing a role in plant defense mechanisms.[1][9] Its therapeutic potential is supported by studies demonstrating its anti-inflammatory, antioxidant, antimicrobial, and antitumor properties.[1][8][9][10] Research has shown its efficacy against various cancer cell lines, including melanoma and colon cancer, and its ability to inhibit viral replication, such as the influenza B virus.[1][10] The broad spectrum of biological activities makes this compound a promising candidate for further drug development.[8]

Experimental Protocols

The following protocols provide a generalized framework for the extraction, quantification, and analysis of flavonoids from legume samples, based on methodologies reported in the scientific literature.

1. Sample Preparation

  • Grinding: Dry legume seeds are ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction Solvent: A common solvent for flavonoid extraction is a mixture of methanol (B129727) and water (e.g., 60-90% methanol) or ethanol (B145695) and water (e.g., 70-80% ethanol).[11][12]

  • Extraction Procedure:

    • Maceration: Soaking the powdered sample in the solvent for an extended period (e.g., 2-72 hours) at room temperature.[11] This method is simple and low-cost but can be time-consuming.[12]

    • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration. A typical procedure involves sonicating the sample in the solvent (e.g., 80% ethanol) in an ultrasonic bath at a specific frequency (e.g., 40 kHz) and temperature (e.g., 50°C) for a shorter duration (e.g., 30 minutes).[12] This method offers reduced extraction time and solvent consumption.[12]

2. Flavonoid Quantification

  • Total Flavonoid Content (TFC): The aluminum chloride colorimetric assay is a widely used method to estimate the total flavonoid content.[3][13] The absorbance is measured spectrophotometrically, and the results are typically expressed as quercetin equivalents (mg QE/g of dry weight).[3]

  • High-Performance Liquid Chromatography (HPLC): For the quantification of individual flavonoids, HPLC is the standard method.[6][7]

    • Column: A reversed-phase C18 column is commonly used for separation.

    • Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B), is often employed.

    • Detection: A Diode Array Detector (DAD) or a mass spectrometer (MS) can be used for detection and quantification.

  • Widely Targeted Metabolomics: This approach, utilizing techniques like LC-MS/MS, allows for the simultaneous detection and quantification of a broad range of known and unknown flavonoids, providing a comprehensive metabolic profile.[2][4][5]

3. Flavonoid Identification

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), MS provides information on the molecular weight and fragmentation patterns of the compounds, which is crucial for their identification. High-resolution mass spectrometry (e.g., QTOF-MS) offers accurate mass measurements for elemental composition determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural elucidation of purified flavonoids, providing detailed information about the carbon-hydrogen framework.[11]

Visualizations

The following diagrams illustrate the biosynthetic pathway of this compound and a typical workflow for comparative metabolomics studies of flavonoids in legumes.

Sakuranetin_Biosynthesis_Pathway Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone Naringenin Naringenin Naringenin_chalcone->Naringenin This compound This compound Naringenin->this compound

This compound Biosynthesis Pathway

Experimental_Workflow Start Legume Sample Collection (e.g., seeds, leaves) Preparation Sample Preparation (Drying, Grinding) Start->Preparation Extraction Flavonoid Extraction (e.g., UAE, Maceration) Preparation->Extraction Analysis Metabolite Analysis (LC-MS/MS, HPLC) Extraction->Analysis DataProcessing Data Processing & Analysis (Peak Identification, Alignment) Analysis->DataProcessing StatisticalAnalysis Statistical Analysis (PCA, OPLS-DA) DataProcessing->StatisticalAnalysis Identification Compound Identification (Database Searching, Standards) StatisticalAnalysis->Identification Bioinformatics Bioinformatics Analysis (Pathway Analysis) Identification->Bioinformatics Conclusion Biological Interpretation & Conclusion Bioinformatics->Conclusion

Comparative Metabolomics Workflow

References

A Comparative Guide to the Bioactivity of Sakuranetin and Other Methoxylated Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanones, a subclass of flavonoids, are widely recognized for their diverse pharmacological properties. Within this group, methoxylated flavanones have garnered significant attention due to their enhanced metabolic stability and bioavailability, which can translate to improved therapeutic efficacy. Sakuranetin, a 7-O-methylated flavanone, is a prominent member of this class, exhibiting a broad spectrum of bioactivities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide provides a comprehensive comparison of the bioactivity of this compound with other structurally related methoxylated flavanones, supported by experimental data to inform research and drug development endeavors.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and other selected methoxylated and hydroxylated flavanones. The data, presented as IC50 values (the concentration required to inhibit a biological process by 50%), are compiled from various experimental studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
FlavanoneIC50 (µM)Reference
This compound>100 (low activity)[4]
Naringenin264.44[5]
Hesperetin (B1673127)70[6]

Lower IC50 values indicate higher antioxidant activity.

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition in Macrophages)
FlavanoneCell LineIC50 (µM)Reference
This compoundRAW 264.7~50[7]
HesperetinRAW 264.7>100[8][9]
NaringeninJ774.2Not specified, but showed inhibition[10]

Lower IC50 values indicate higher anti-inflammatory activity.

Table 3: Anticancer Activity (MCF-7 Human Breast Cancer Cell Line)
FlavanoneIncubation Time (h)IC50 (µM)Reference
This compound72Not specified, but showed cytotoxicity[11]
Naringenin24468 µg/mL (~1719 µM)[12]
Hesperetin96115[8]
Isothis compoundNot specifiedNot specified
PoncirinNot specifiedNot specified

Lower IC50 values indicate higher anticancer activity.

Signaling Pathways in Bioactivity

The biological effects of this compound and other methoxylated flavanones are often mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

Anti-inflammatory Signaling Pathway: NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2, which produce nitric oxide (NO) and prostaglandins, respectively. This compound has been shown to inhibit the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[1][11]

NF_kB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkBa->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits MAPK_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors JNK JNK JNK->Transcription_Factors p38 p38 p38->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Apoptosis Apoptosis Transcription_Factors->Apoptosis Hesperetin Hesperetin Hesperetin->ERK Inhibits Hesperetin->p38 Inhibits DPPH_Assay_Workflow Prep Prepare DPPH & Sample Solutions Mix Mix Samples with DPPH in 96-well plate Prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

References

Unveiling Sakuranetin's Target Pathways: A Comparative Analysis Using osnomt1 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of sakuranetin, a key phytoalexin, by leveraging the osnomt1 knockout rice model. This model, deficient in the Naringenin 7-O-methyltransferase enzyme, is incapable of synthesizing this compound, offering a powerful tool to elucidate its specific functions. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and the signaling pathways it modulates.

Introduction to this compound and the osnomt1 Model

This compound is a flavonoid phytoalexin found in rice (Oryza sativa) and other plants, where it plays a crucial role in defense against pathogens. Its synthesis is dependent on the enzyme Naringenin 7-O-methyltransferase, encoded by the OsNOMT gene. The osnomt1 knockout model, therefore, provides a clean background to study the effects of this compound by comparing its phenotype to that of the wild-type, which produces this compound. Recent studies have highlighted this compound's potential as an anti-inflammatory, antioxidant, and antifungal agent, making it a compound of significant interest for therapeutic development.

Comparative Performance Data: this compound vs. Alternatives

To contextualize the efficacy of this compound, its performance is compared with momilactones A and B, other notable phytoalexins produced by rice.

Table 1: Antifungal Activity Against Magnaporthe oryzae
CompoundGenotype/TreatmentFungal Growth Inhibition (%)Reference
This compound Wild-Type Rice (with this compound)Significantly higher than osnomt1[1][2]
No this compound osnomt1 Knockout RiceBaseline[1][2]
Momilactone A In vitro assayIC50 > 100 µM[3][4]
Momilactone B In vitro assayIC50 ~10-30 µM[3][4]
Table 2: Anti-Inflammatory Activity
CompoundModel SystemKey Markers InhibitedPathway ImplicatedReference
This compound Murine MacrophagesiNOS, COX-2, TNF-α, IL-6, IL-12JNK, p38, STAT1[5][6]
This compound Murine Asthma Modelp-p38, p-ERK1/2, p-JNK, STAT3MAPK, STAT3[7][8]
Sakuranin (glycoside of this compound) Murine MacrophagesNO, PGE2, IL-12, TNF-αTLR4-NF-κB[2][9]
Table 3: Antioxidant Capacity
Compound/ExtractAssayAntioxidant CapacityReference
This compound General assessmentPotent antioxidant properties[10][11]
Rice Seedling Extract (with this compound) DPPH, FRAPHigher in cultivars with higher phenolics[12][13]
Pigmented Rice Extract FRAP11.11±2.04 mg FeSO4/g[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

Magnaporthe oryzae Infection Assay in Rice

This protocol is adapted from established methods for assessing fungal resistance in rice.[15][16][17]

a. Fungal Culture and Spore Preparation:

  • Culture Magnaporthe oryzae on oatmeal agar (B569324) plates for 10-12 days at 26°C.

  • Induce conidia formation by exposing the culture to fluorescent light for 3 days at 24°C.

  • Harvest conidia by gently scraping the plate surface in sterile water.

  • Filter the suspension through two layers of sterile cheesecloth.

  • Adjust the spore suspension to a concentration of 1 x 10^5 spores/mL in 0.02% Tween 20.

b. Plant Inoculation:

  • Grow wild-type and osnomt1 rice seedlings to the four-leaf stage.

  • Spray the spore suspension onto the seedlings until the leaves are thoroughly wet.

  • Place the inoculated plants in a dew chamber at 25°C with high humidity for 24 hours.

  • Transfer the plants to a greenhouse with a 12-hour light/dark cycle.

c. Disease Assessment:

  • Evaluate disease symptoms 5-7 days after inoculation.

  • Quantify the disease lesion area on the leaves. Fungal biomass can be quantified by qPCR using primers for a fungal-specific gene (e.g., 28S rDNA) relative to a rice housekeeping gene.

This compound Extraction and Quantification by HPLC

This protocol is based on standard methods for flavonoid analysis.[18][19]

a. Extraction:

  • Freeze-dry and grind rice leaf samples to a fine powder.

  • Extract a known weight of the powder with 80% methanol (B129727) by sonication for 30 minutes.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Collect the supernatant and repeat the extraction of the pellet.

  • Pool the supernatants and evaporate to dryness under vacuum.

  • Re-dissolve the residue in a known volume of methanol for HPLC analysis.

b. HPLC Analysis:

  • Use a C18 reverse-phase column.

  • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Set the detection wavelength at 288 nm.

  • Quantify this compound by comparing the peak area to a standard curve of purified this compound.

In Vitro Antioxidant Activity Assays

These protocols are standard assays for determining the antioxidant capacity of plant extracts.[12][13][14][20][21]

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

  • Mix the rice extract with the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity relative to a control without the extract.

b. FRAP (Ferric Reducing Antioxidant Power) Assay:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl3 (20 mM) in a 10:1:1 ratio.

  • Mix the rice extract with the FRAP reagent.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Calculate the antioxidant capacity by comparing with a standard curve of FeSO4.

In Vitro Anti-Inflammatory Assay (Inhibition of Protein Denaturation)

This assay provides an indication of anti-inflammatory activity by assessing the inhibition of protein denaturation.[6][22][23][24]

  • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the rice extract at various concentrations.

  • Incubate the mixture at 37°C for 15 minutes.

  • Induce denaturation by heating at 70°C for 5 minutes.

  • After cooling, measure the turbidity at 660 nm.

  • Calculate the percentage of inhibition of denaturation compared to a control without the extract.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its analysis.

Sakuranetin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_this compound This compound Synthesis cluster_knockout osnomt1 Knockout Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric acid p-Coumaric acid Cinnamic_acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone 4-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI This compound This compound Naringenin->this compound OsNOMT Naringenin_acc Naringenin Accumulates No_this compound No this compound Production OsNOMT_gene OsNOMT Gene Knockout T-DNA Insertion (osnomt1) No_OsNOMT_protein No_OsNOMT_protein Knockout->No_OsNOMT_protein Transcription/Translation Blocked

Caption: this compound biosynthesis pathway and the effect of osnomt1 knockout.

Experimental_Workflow cluster_plant_material Plant Material cluster_treatment Experimental Treatment cluster_analysis Analysis WT Wild-Type Rice Control Mock Inoculation WT->Control Infection M. oryzae Inoculation WT->Infection KO osnomt1 Knockout Rice KO->Control KO->Infection Phenotype Phenotypic Analysis (Disease Scoring) Control->Phenotype Metabolomics Metabolomic Analysis (HPLC for this compound) Control->Metabolomics Transcriptomics Transcriptomic Analysis (qRT-PCR of defense genes) Control->Transcriptomics Biochemical Biochemical Assays (Antioxidant, Anti-inflammatory) Control->Biochemical Infection->Phenotype Infection->Metabolomics Infection->Transcriptomics Infection->Biochemical

Caption: Experimental workflow for comparing wild-type and osnomt1 rice.

Sakuranetin_Signaling cluster_mapk MAPK Pathway cluster_stat STAT Pathway cluster_nfkb NF-κB Pathway cluster_endocytosis Endocytosis Pathway This compound This compound p38 p38 This compound->p38 inhibits ERK ERK This compound->ERK inhibits JNK JNK This compound->JNK inhibits STAT3 STAT3 This compound->STAT3 inhibits IκBα IκBα This compound->IκBα inhibits Clathrin Clathrin This compound->Clathrin inhibits Defense Plant Defense (Antifungal Activity) This compound->Defense enhances Inflammation Inflammation (iNOS, COX-2, Cytokines) p38->Inflammation promotes ERK->Inflammation promotes JNK->Inflammation promotes STAT3->Inflammation promotes IKK IKK IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits NF-κB->Inflammation promotes Clathrin->Defense modulates

Caption: Proposed signaling pathways modulated by this compound.

Conclusion

The use of the osnomt1 knockout model unequivocally demonstrates the central role of this compound in rice defense against fungal pathogens like Magnaporthe oryzae. Furthermore, evidence from various experimental systems strongly suggests that this compound exerts its biological effects through the modulation of key signaling pathways, including MAPK, STAT3, and NF-κB, which are highly conserved across species. These findings underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory and antifungal therapeutics. Further research using the osnomt1 model will be invaluable for dissecting the precise molecular mechanisms of this compound's action and for exploring its full therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an objective comparison of the flavanone (B1672756) sakuranetin and its close chemical relatives, primarily its precursor naringenin (B18129). By examining their performance in key biological activities, supported by experimental data, detailed protocols, and pathway visualizations, we aim to illuminate the critical structural determinants of their therapeutic potential.

The core difference between this compound and naringenin lies in a single functional group: a methoxy (B1213986) group at the C7 position of the A ring in this compound, which replaces the hydroxyl group found in naringenin.[1] This seemingly minor alteration significantly impacts the lipophilicity, bioavailability, and ultimately, the bioactivity of these compounds, leading to differential effects in antioxidant, anti-inflammatory, and anticancer assays.

Comparative Bioactivity: A Quantitative Look

The following tables summarize the in vitro efficacy of this compound and naringenin across various biological activities. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a specific biological process by 50%.

Table 1: Anticancer Activity (IC50 Values)

CompoundCell LineCancer TypeIC50Reference(s)
This compoundHCT-116Colon Carcinoma68.8 ± 5.2 µg/mL[2]
This compoundB16BL6Melanoma~15 µmol/L (cytotoxic effects observed)[2]
NaringeninMCF-7/ADR (in combination with 0.5 µM daunomycin)Adriamycin-resistant Breast Cancer< 50 µM[3]
NaringeninVarious cancer cell lines-> 0.04 mM (antiproliferative activity)[4]

Table 2: Antioxidant Activity (IC50 Values)

CompoundAssayIC50Reference(s)
NaringeninDPPH Radical Scavenging264.44 µM[5]
NaringeninHydroxyl Radical Scavenging251.1 µM[5]
NaringeninHydrogen Peroxide Scavenging358.5 µM[5]
NaringeninSuperoxide Radical Scavenging360.03 µM[5]
NaringeninNitric Oxide Radical Scavenging185.6 µM[5]

Table 3: Anti-inflammatory and Antiparasitic Activity (IC50 Values)

CompoundTargetIC50Reference(s)
This compoundCOX-1196.1 µM[2]
This compoundLeishmania species43-52 µg/mL[2]
This compoundTrypanosoma cruzi20.17 µg/mL[2]
NaringeninLeishmania speciesInactive at 150 µg/mL[2]
NaringeninTrypanosoma cruziInactive at 150 µg/mL[2]

Key Structure-Activity Relationship Insights

The presence of the 7-methoxy group in this compound is crucial for certain biological activities. For instance, in antiparasitic assays against Leishmania and Trypanosoma cruzi, this compound demonstrated significant activity, whereas naringenin, with its 7-hydroxyl group, was inactive at high concentrations.[2] This suggests that the increased lipophilicity conferred by the methoxy group may enhance cell membrane permeability and interaction with intracellular targets in these parasites.

Conversely, for general antioxidant activity, the free hydroxyl groups in naringenin, particularly the 5 and 7-hydroxyl groups on the A ring and the 4'-hydroxyl group on the B ring, are thought to be critical for free radical scavenging.[5] The methoxylation at the 7-position in this compound may slightly diminish this broad-spectrum antioxidant capacity compared to naringenin.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Test compound (this compound or Naringenin) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in serum-free culture medium. The final DMSO concentration should be below 0.5%.[6] After 24 hours, replace the medium with the prepared compound dilutions and incubate for the desired time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[6]

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • Test compound (this compound or Naringenin)

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • UV-VIS spectrophotometer

Procedure:

  • Reaction Mixture: Prepare different concentrations of the test compound in methanol. Add 1 mL of the 0.1 mM DPPH solution to 3 mL of each compound concentration.[7]

  • Incubation: Shake the mixtures vigorously and allow them to stand at room temperature in the dark for 30 minutes.[7]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[7]

  • Data Analysis: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A₀ - A₁)/A₀] x 100, where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample. The IC50 value is determined from a plot of scavenging percentage against compound concentration.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

Materials:

  • Cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-p-AKT, anti-total ERK, anti-total AKT)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse treated cells with RIPA buffer and determine the protein concentration of the lysates.[8]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody overnight at 4°C.[9]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Signal Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[8]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., total protein or a housekeeping gene) to normalize the data.[9]

Visualizing the Molecular Landscape

To better understand the relationships and processes discussed, the following diagrams have been generated using Graphviz.

G Comparative Experimental Workflow for Flavanone Bioactivity cluster_0 In Vitro Assays cluster_1 Data Analysis A Cell Culture B Compound Treatment (this compound / Naringenin) A->B C MTT Assay (Cytotoxicity) B->C E Western Blot (Signaling Proteins) B->E F Absorbance Reading (570nm) C->F D DPPH Assay (Antioxidant) G Absorbance Reading (517nm) D->G H Chemiluminescence Imaging E->H I IC50 Calculation F->I G->I J Protein Expression Analysis H->J

Caption: A generalized workflow for assessing the bioactivity of flavanones.

G Structure-Activity Relationship of this compound and Naringenin struct_n Naringenin 7-OH Increased Antioxidant Activity struct_s This compound 7-OCH3 Increased Lipophilicity Enhanced Antiparasitic Activity struct_n:f0->struct_s:f0 Methylation

Caption: Key structural differences and their functional consequences.

G Simplified PI3K/Akt and MAPK/ERK Signaling Pathways cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival2 Cell Proliferation & Survival ERK->Proliferation_Survival2 Flavanones This compound / Naringenin Flavanones->Akt Inhibition Flavanones->ERK Inhibition

Caption: Flavanones can inhibit key cell proliferation and survival pathways.

References

In Vivo Validation of Sakuranetin's Nephroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Data-Driven Comparison with Alternative Reno-Protective Agents

For researchers and drug development professionals navigating the landscape of potential nephroprotective compounds, this guide provides an objective in vivo comparison of sakuranetin with established and alternative agents. While preclinical evidence for this compound is emerging, this document summarizes the current data and places it in the context of well-researched alternatives, highlighting both its potential and the need for further investigation in clinically relevant models of kidney disease.

Quantitative Data Summary

The following tables provide a structured overview of the in vivo efficacy of this compound compared to quercetin, a widely studied natural flavonoid, and the standard-of-care drugs, enalapril (B1671234) and losartan (B1675146).

Table 1: this compound - In Vivo Nephroprotective Effects

Animal ModelKey ParametersThis compound Treatment GroupPathological Control GroupPercentage Improvement
Polyethylene (B3416737) Microplastics-Induced Nephrotoxicity (Rats)[1]Serum CreatinineSignificantly LoweredElevatedData not quantified
Blood Urea Nitrogen (BUN)Significantly LoweredElevatedData not quantified
Neutrophil Gelatinase-Associated Lipocalin (NGAL)Significantly LoweredElevatedData not quantified
Kidney Injury Molecule-1 (KIM-1)Significantly LoweredElevatedData not quantified
Renal Malondialdehyde (MDA)Significantly LoweredElevatedData not quantified
Renal Superoxide Dismutase (SOD)Significantly IncreasedDecreasedData not quantified
Renal Catalase (CAT)Significantly IncreasedDecreasedData not quantified
Renal Glutathione Peroxidase (GPx)Significantly IncreasedDecreasedData not quantified
Renal NF-κBSignificantly LoweredElevatedData not quantified
Renal TNF-αSignificantly LoweredElevatedData not quantified
Renal IL-1βSignificantly LoweredElevatedData not quantified
Renal IL-6Significantly LoweredElevatedData not quantified

Note: Specific quantitative values for percentage improvement were not provided in the primary available study. "Significantly" indicates a statistically significant difference (P < 0.05) as reported in the study.

Table 2: Quercetin - In Vivo Nephroprotective Effects in Diabetic Nephropathy (Rats)

Animal ModelKey ParametersQuercetin Treatment GroupPathological Control GroupPercentage Improvement
Streptozotocin-Induced Diabetic Nephropathy (Rats)[2][3][4]Serum CreatinineSignificantly LoweredElevatedVaries by study
Blood Urea Nitrogen (BUN)Significantly LoweredElevatedVaries by study
Urine Albumin ExcretionSignificantly LoweredElevatedVaries by study
Renal Malondialdehyde (MDA)Significantly LoweredElevatedVaries by study
Renal Superoxide Dismutase (SOD)Significantly IncreasedDecreasedVaries by study
Renal Catalase (CAT)Significantly IncreasedDecreasedVaries by study
Renal TNF-αSignificantly LoweredElevatedVaries by study
Renal IL-1βSignificantly LoweredElevatedVaries by study

Table 3: Enalapril & Losartan - In Vivo Nephroprotective Effects

Animal ModelKey ParametersTreatment GroupPathological Control GroupPercentage Improvement
Cisplatin-Induced Nephrotoxicity (Rats)[5][6]Serum CreatinineEnalapril: No significant improvement/worsening in femalesElevatedNot Applicable
Blood Urea Nitrogen (BUN)Enalapril: No significant improvement/worsening in femalesElevatedNot Applicable
Streptozotocin-Induced Diabetic Nephropathy (Rats)[7]Serum CreatinineLosartan: Significantly LoweredElevatedData not quantified
Blood Urea Nitrogen (BUN)Losartan: Significantly LoweredElevatedData not quantified
Urine ProteinLosartan: Significantly LoweredElevatedData not quantified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.

This compound in Polyethylene Microplastics-Induced Nephrotoxicity
  • Animal Model: Male albino rats.[1]

  • Induction of Nephrotoxicity: Oral administration of polyethylene microplastics (PEMPs) at a dose of 1.5 mg/kg body weight for 30 days.[1]

  • Treatment Groups: [1]

    • Control

    • PEMPs (1.5 mg/kg)

    • PEMPs (1.5 mg/kg) + this compound (10 mg/kg)

    • This compound (10 mg/kg)

  • Duration of Treatment: 30 days.[1]

  • Assessment of Nephroprotection: [1]

    • Renal Function Markers: Serum levels of creatinine, urea, NGAL, and KIM-1 were measured.

    • Oxidative Stress Markers: Renal tissue levels of MDA, SOD, CAT, and GPx were determined.

    • Inflammatory Markers: Renal tissue expression of NF-κB, TNF-α, IL-1β, and IL-6 was assessed.

    • Histopathology: Kidney tissue sections were stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.

Quercetin in Streptozotocin-Induced Diabetic Nephropathy
  • Animal Model: Male Sprague-Dawley or Wistar rats.[2][3][4]

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (B1681764) (STZ), typically ranging from 45 to 60 mg/kg body weight, dissolved in citrate (B86180) buffer.[2][4]

  • Treatment Groups:

    • Control

    • Diabetic Control (STZ-induced)

    • Diabetic + Quercetin (doses vary by study, commonly 10-50 mg/kg/day orally)[4]

  • Duration of Treatment: Typically 4 to 12 weeks.[3][4]

  • Assessment of Nephroprotection:

    • Renal Function Markers: Measurement of blood glucose, serum creatinine, BUN, and 24-hour urinary albumin excretion.[3]

    • Oxidative Stress Markers: Analysis of renal tissue for MDA, SOD, and CAT levels.[2]

    • Inflammatory and Fibrotic Markers: Evaluation of renal expression of TGF-β1, CTGF, TNF-α, and IL-1β.[3]

    • Histopathology: Examination of kidney sections stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerular and tubulointerstitial changes.

Enalapril and Losartan in Kidney Injury Models
  • Animal Models: Male and female Wistar rats (for cisplatin (B142131) model); male db/db mice or STZ-induced diabetic rats (for diabetic nephropathy models).[5][6][7][8]

  • Induction of Nephrotoxicity:

    • Cisplatin-Induced: A single intraperitoneal injection of cisplatin (typically 7 mg/kg).[9]

    • Diabetic Nephropathy: Spontaneous development in db/db mice or induced by STZ injection in rats.[7][8]

  • Treatment Groups:

    • Control

    • Disease Model Control (Cisplatin or STZ)

    • Disease Model + Enalapril (e.g., 30 mg/kg/day, i.p. for 7 days in cisplatin model)[6]

    • Disease Model + Losartan (e.g., 10 mg/kg/day in diet for 2 weeks in db/db mice)[8]

  • Duration of Treatment: Varies depending on the model, from 7 days to several weeks.[6][8]

  • Assessment of Nephroprotection:

    • Renal Function Markers: Serum creatinine, BUN, and urinary albumin/protein levels.[5][7]

    • Histopathology: Microscopic evaluation of kidney tissue for tubular necrosis, glomerulosclerosis, and interstitial fibrosis.[5]

    • Molecular Markers: Assessment of markers related to the renin-angiotensin system, inflammation, and oxidative stress.

Mechanistic Insights and Signaling Pathways

The nephroprotective effects of this compound and the comparative agents are mediated through the modulation of key signaling pathways involved in oxidative stress, inflammation, and apoptosis.

This compound's Proposed Nephroprotective Signaling

The primary evidence for this compound's mechanism of action in the kidney points to its ability to counteract oxidative stress and inflammation through the Nrf2/Keap1 and NF-κB pathways.

sakuranetin_pathway This compound This compound nrf2 Nrf2 This compound->nrf2 Activates nf_kb NF-κB This compound->nf_kb Inhibits are Antioxidant Response Element (ARE) nrf2->are Binds to keap1 Keap1 keap1->nrf2 Inhibits antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, GPx) are->antioxidant_enzymes Upregulates oxidative_stress Oxidative Stress & Renal Injury antioxidant_enzymes->oxidative_stress Reduces pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nf_kb->pro_inflammatory Promotes pro_inflammatory->oxidative_stress Induces

This compound's modulation of Nrf2 and NF-κB pathways.
Experimental Workflow for In Vivo Nephroprotection Studies

The following diagram illustrates a generalized workflow for the in vivo validation of a potential nephroprotective agent.

experimental_workflow animal_model Animal Model Selection (e.g., Rats, Mice) acclimatization Acclimatization animal_model->acclimatization induction Induction of Kidney Injury (e.g., STZ, Cisplatin) acclimatization->induction grouping Randomized Grouping induction->grouping treatment Treatment Administration (Test Compound vs. Vehicle/Comparator) grouping->treatment monitoring Monitoring (Body Weight, Blood Glucose, etc.) treatment->monitoring sample_collection Sample Collection (Blood, Urine, Kidney Tissue) monitoring->sample_collection analysis Biochemical, Histopathological, & Molecular Analysis sample_collection->analysis data_interpretation Data Interpretation & Conclusion analysis->data_interpretation

Generalized workflow for in vivo nephroprotection studies.

Conclusion

Current in vivo data demonstrates that this compound exhibits significant nephroprotective effects in a model of polyethylene microplastics-induced kidney injury. These effects are associated with the mitigation of oxidative stress and inflammation, likely through the modulation of the Nrf2/Keap1 and NF-κB signaling pathways.

However, a direct comparison with established nephroprotective agents like quercetin, enalapril, and losartan is challenging due to the absence of studies on this compound in more conventional and clinically relevant models of kidney disease, such as diabetic nephropathy and cisplatin-induced nephrotoxicity. Quercetin has shown robust protective effects in diabetic nephropathy models, acting through antioxidant and anti-inflammatory mechanisms. Enalapril and losartan, while standard therapies, show variable efficacy in different models of acute kidney injury, with some studies indicating potential harm.

For the continued development of this compound as a potential therapeutic for kidney diseases, further in vivo validation in models of diabetic nephropathy and drug-induced nephrotoxicity is imperative. Such studies would enable a more direct and comprehensive comparison with existing therapeutic options and provide a stronger rationale for its clinical translation.

References

A Comparative Analysis of Sakuranetin and Velutin from Rhus retinorrhoea

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the flavonoids sakuranetin and velutin (B192640), both isolated from the aerial parts of Rhus retinorrhoea, reveals distinct yet overlapping pharmacological profiles. This guide provides a comparative overview of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.

I. Overview of this compound and Velutin

This compound is a methoxylated flavanone, while velutin is a flavone. Both compounds have been isolated from various plant sources, with Rhus retinorrhoea being a notable source for both.[1][2] Their chemical structures, while both belonging to the flavonoid class, confer different biological activities and mechanisms of action.

Table 1: Physicochemical Properties of this compound and Velutin

PropertyThis compoundVelutin
IUPAC Name (2S)-5-hydroxy-7-methoxy-2-(4-hydroxyphenyl)chroman-4-one5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Synonyms 7-O-methylnaringenin4',5-Dihydroxy-3',7-dimethoxyflavone, Luteolin (B72000) 7,3'-dimethyl ether
Chemical Class FlavanoneFlavone
Molecular Formula C₁₆H₁₄O₅C₁₇H₁₄O₆
Molar Mass 286.28 g·mol⁻¹314.29 g·mol⁻¹

II. Comparative Biological Activities

A key study directly comparing the efficacy of this compound and velutin from Rhus retinorrhoea focused on their antiviral activity against the Hepatitis B virus (HBV).[1][2] Beyond this direct comparison, numerous studies have independently investigated their broader pharmacological potential.

Anti-Hepatitis B Virus (HBV) Activity

A study on HepG2.2.15 cells demonstrated that both this compound and velutin exhibit significant inhibitory effects on HBV antigen secretion.[1][2]

Table 2: Comparative Anti-HBV Activity of this compound and Velutin [1][2]

Compound (at 12.5 µg/ml)Inhibition of HBsAg (%)Inhibition of HBeAg (%)
This compound (SEK) ~58.8~55.5
Velutin (VEL) ~56.4~52.4
Lamivudine (LAM) - Reference ~86.4~64
Quercetin (B1663063) - Reference ~84.5~62

These results indicate that while both compounds are effective, this compound shows slightly higher inhibitory activity against both HBsAg and HBeAg compared to velutin at the tested concentration.[1]

Other Reported Biological Activities

Both flavonoids have been credited with a wide range of biological effects, as summarized below.

Table 3: Overview of Other Biological Activities

ActivityThis compoundVelutin
Anti-inflammatory Yes[3][4][5]Yes, potent[6][7]
Antioxidant Yes[3][4][5]Yes[6][7]
Antiviral Yes (HBV, Rhinovirus 3, Influenza B)[1][3][4][5]Yes (HBV, Pan-enteroviral)[1][6]
Antiproliferative/Anticancer Yes (Melanoma, Esophageal, Colon)[3][4][5]Potential, being explored[8]
Anti-melanogenic Induces melanogenesis[9]Inhibits melanogenesis (skin whitening)[6][7][10]
Antimicrobial Yes[3][4][5]Yes[7][10]
Antiallergic Yes[3][4][5]Yes[7][10]
Antiparasitic Yes[3][4][5]Not extensively reported
Antimutagenic Yes[3][4][5]Not extensively reported

III. Mechanisms of Action & Signaling Pathways

The biological effects of this compound and velutin are mediated through their interaction with various cellular signaling pathways.

Velutin is a potent anti-inflammatory agent that has been shown to be more effective than structurally similar flavones like luteolin and apigenin (B1666066) in inhibiting the production of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages.[6] Its primary mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.[6][7]

This compound has been shown to influence different pathways depending on the context. In melanoma cells, it induces melanogenesis by inhibiting the ERK1/2 and PI3K/AKT signaling pathways.[9][11] In the context of plant defense, it enhances resistance to rice blast by attenuating clathrin-mediated endocytosis.[12]

Below are diagrams illustrating the key signaling pathways modulated by each compound.

Velutin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Velutin Velutin Velutin->MAPK Velutin->NFkB

Caption: Velutin's anti-inflammatory mechanism.

Sakuranetin_Signaling_Pathway cluster_cell B16BL6 Melanoma Cell PI3K_AKT PI3K/AKT Pathway Melanogenesis Melanogenesis (Tyr, TRP1, TRP2) PI3K_AKT->Melanogenesis Inhibition of ERK1_2 ERK1/2 Pathway ERK1_2->Melanogenesis Inhibition of This compound This compound This compound->PI3K_AKT This compound->ERK1_2

Caption: this compound's pro-melanogenic mechanism.

IV. Experimental Protocols

The following section details the general methodologies for the isolation and biological evaluation of this compound and velutin from Rhus retinorrhoea.

1. Isolation of this compound and Velutin from Rhus retinorrhoea

The general workflow for isolating these flavonoids is depicted below.

Isolation_Workflow Start Aerial Parts of Rhus retinorrhoea Extraction Extraction (e.g., with Dichloromethane) Start->Extraction Chromatography Chromatographic Separation (e.g., Column Chromatography) Extraction->Chromatography Fractions Collection of Fractions Chromatography->Fractions Isolation Isolation of Pure Compounds (this compound & Velutin) Fractions->Isolation Analysis Spectral Analyses (NMR, Mass Spectrometry) Isolation->Analysis

Caption: General workflow for flavonoid isolation.

The isolation process involves extraction from the aerial parts of Rhus retinorrhoea using a solvent like dichloromethane, followed by chromatographic techniques and spectral analysis to identify and purify this compound and velutin.[1][2]

2. Anti-HBV Activity Assay

  • Cell Line: Human hepatoblastoma cell line HepG2.2.15, which stably expresses HBV.

  • Treatment: Cells are treated with varying concentrations of this compound and velutin (e.g., 6.25-50 µg/ml) for a specified duration (e.g., up to 5 days).[1][2]

  • Cytotoxicity Assay: An MTT assay is performed to ensure that the tested concentrations are non-toxic to the cells.[1]

  • Antigen Quantification: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B 'e' antigen (HBeAg) in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][2]

  • Controls: Lamivudine and quercetin can be used as positive reference drugs.[1][2]

3. Anti-inflammatory Activity Assay (for Velutin)

  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are co-treated with LPS and various concentrations of velutin.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are measured by ELISA.[6]

  • Signaling Pathway Analysis: Western blotting can be used to analyze the phosphorylation status of key proteins in the NF-κB and MAPK pathways to determine the mechanism of action.

V. Conclusion

This compound and velutin, two flavonoids from Rhus retinorrhoea, both exhibit promising therapeutic properties, particularly in the antiviral and anti-inflammatory domains. Direct comparative data on their anti-HBV activity suggests this compound may be slightly more potent.[1] However, their broader bioactivities diverge significantly, most notably in their effect on melanogenesis, where this compound promotes it and velutin inhibits it.[6][9] This comparative guide highlights the importance of detailed phytochemical analysis and bioactivity screening to uncover the distinct therapeutic potentials of structurally related natural compounds. Further head-to-head studies are warranted to fully elucidate their comparative efficacy across a wider range of biological activities.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

Before handling sakuranetin, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and adhere to all local and national regulations for hazardous waste disposal.[1] Always handle this compound within a certified chemical fume hood.

Personal Protective Equipment (PPE) required:

  • Safety goggles or face shield

  • Chemical-resistant laboratory coat

  • Nitrile or other appropriate chemical-resistant gloves

  • Closed-toe shoes

This compound Waste Disposal Protocol

The proper disposal route for this compound depends on its physical state (solid or solution). Under no circumstances should this compound or its solutions be disposed of down the drain.[2]

Step 1: Waste Characterization and Segregation
  • Identify the Waste Stream: Determine if the this compound waste is in solid form (e.g., unused powder, contaminated labware) or liquid form (e.g., dissolved in an organic solvent).

  • Segregate the Waste:

    • Solid Waste: Collect solid this compound waste separately from liquid waste.

    • Liquid Waste: this compound is soluble in organic solvents such as DMSO and DMF.[1] This waste stream should be classified as non-halogenated organic solvent waste.[2] Do not mix with halogenated solvents or aqueous waste.

Step 2: Collection and Containment
  • Solid this compound Waste:

    • Place dry, solid this compound waste into a clearly labeled, sealable container designated for solid chemical waste.

    • If contaminated with a solvent, it should be treated as liquid waste.

  • Liquid this compound Waste (Solutions):

    • Pour this compound solutions into a dedicated, leak-proof, and chemically compatible waste container labeled "Non-Halogenated Organic Waste" or as required by your institution.[2]

    • Ensure the container is properly sealed to prevent evaporation and spills.[2] Funnels should not be left in the container opening.

Step 3: Labeling and Storage
  • Labeling: Affix a hazardous waste tag to the container. The label must include:

    • The full chemical name: "this compound"

    • The solvent(s) used and their approximate concentrations.

    • The date waste was first added to the container.

    • Appropriate hazard pictograms (e.g., irritant, health hazard).

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.

Step 4: Final Disposal

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department. Follow their specific procedures for waste pickup requests.

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in various solvents, which is crucial for preparing solutions and for understanding its behavior in waste streams.[1]

SolventSolubility
Dimethylformamide (DMF)Approx. 30 mg/mL
Dimethyl Sulfoxide (DMSO)Approx. 25 mg/mL
1:1 Solution of DMF:PBS (pH 7.2)Approx. 0.5 mg/mL

Experimental Protocols

While no experimental protocols for disposal were cited, the procedures outlined above are derived from standard laboratory practices for the safe handling and disposal of organic compounds.[2][3][4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Sakuranetin_Disposal_Workflow start Start: this compound Waste Generated characterize Characterize Waste Form start->characterize solid_waste Solid Waste (e.g., powder) characterize->solid_waste Solid liquid_waste Liquid Waste (in solution) characterize->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Non-Halogenated Organic Waste Container liquid_waste->collect_liquid store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store pickup Arrange for EHS Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Sakuranetin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Sakuranetin. Given the absence of a comprehensive Safety Data Sheet (SDS), this document is based on available supplier information and general laboratory safety protocols for handling solid chemical compounds with potential biological activity.

Summary of Key Information

Quantitative Data

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₅[1][2][3]
Molecular Weight286.28 g/mol [2]
AppearanceCrystalline solid[1]
Storage Temperature-20°C[1]
Solubility in DMSO~25 mg/mL[1]
Solubility in DMF~30 mg/mL[1]

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following PPE protocol is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemStandardPurpose
Eye Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1-compliantProtects eyes from dust particles and splashes.
Hand Protection Nitrile glovesASTM D6319Prevents skin contact with the chemical.
Body Protection Laboratory coat---Protects skin and clothing from accidental spills.
Respiratory Protection NIOSH-approved respirator (e.g., N95)---Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Operational Plan for Handling this compound

This step-by-step guide outlines the procedural workflow for safely handling this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Record the date of receipt on the container.

  • Store the container in a designated, well-ventilated, and secure location at -20°C.[1]

Preparation for Use
  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid inhalation of dust.

  • Ensure all necessary PPE is donned correctly before handling the compound.

  • Have a chemical spill kit readily accessible.

Weighing and Solution Preparation
  • When weighing the solid compound, use a chemical fume hood or a balance with a draft shield to minimize the dispersion of powder.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

  • To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO or DMF.[1]

  • Cap the vial or container securely after dissolution.

Experimental Use
  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.

  • When using solutions, handle them with care to avoid splashes and aerosol generation.

  • After use, thoroughly clean all equipment and the work area.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation
  • Solid Waste: Collect unused or expired solid this compound, contaminated gloves, weighing paper, and other contaminated disposable materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions of this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatible.

  • Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.

Container Management
  • Ensure all waste containers are made of a material compatible with the waste they contain.

  • Keep waste containers closed except when adding waste.

  • Do not overfill waste containers.

Final Disposal
  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Chemical Spill Response

In the event of a chemical spill, follow these procedures to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Cleanup_Procedure Cleanup Steps cluster_Final_Steps Post-Cleanup Alert Alert others in the area Assess Assess the spill size and risk Alert->Assess Evacuate Evacuate if necessary (large spill, high risk) Assess->Evacuate High Risk PPE Don appropriate PPE Assess->PPE Low Risk Contain Contain the spill (use absorbent material) PPE->Contain Clean Clean the affected area Contain->Clean Collect Collect contaminated materials Clean->Collect Dispose Dispose of waste as hazardous Collect->Dispose Decontaminate Decontaminate reusable equipment Dispose->Decontaminate Report Report the incident Decontaminate->Report

Caption: Workflow for responding to a chemical spill involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sakuranetin
Reactant of Route 2
Reactant of Route 2
Sakuranetin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.